Isochroman-1-ylmethyl-methyl-amine
Description
BenchChem offers high-quality Isochroman-1-ylmethyl-methyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isochroman-1-ylmethyl-methyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTWLBGCEOIIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=CC=CC=C2CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964917 | |
| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50683-74-4 | |
| Record name | 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050683744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isochroman-1-ylmethyl-methyl-amine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Isochroman-1-ylmethyl-methyl-amine
Abstract
The isochroman scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules, making its derivatives highly valuable in drug discovery and development.[1] This technical guide provides a comprehensive, field-proven framework for the synthesis and detailed structural elucidation of a specific derivative, Isochroman-1-ylmethyl-methyl-amine. While direct literature for this exact compound is sparse, this document leverages established chemical principles and spectroscopic data from closely related analogues to present a robust and scientifically grounded pathway for its preparation and characterization. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causality behind experimental choices and ensuring a self-validating analytical workflow.
Strategic Approach to Synthesis
The synthesis of Isochroman-1-ylmethyl-methyl-amine can be approached through several established synthetic transformations. The most efficient and widely utilized method for creating such secondary amines is reductive amination, which offers high yields and excellent control over the final product, effectively preventing the over-alkylation issues that can plague direct alkylation methods.[2][3]
Proposed Synthetic Pathway: Reductive Amination
The chosen strategy involves a two-step, one-pot reaction starting from the readily accessible Isochroman-1-carbaldehyde. This intermediate is first condensed with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Causality of Reagent Selection
-
Carbonyl Source: Isochroman-1-carbaldehyde is the logical precursor. It can be synthesized via controlled oxidation (e.g., using PCC or a Swern oxidation) of the corresponding alcohol, isochroman-1-yl-methanol.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde, thus preventing the formation of the alcohol byproduct.[2] Its efficacy in a one-pot procedure is well-documented.[4] An alternative, sodium cyanoborohydride (NaBH₃CN), is also effective but introduces cyanide waste streams.[5]
-
Reaction Conditions: The reaction is typically performed under mildly acidic conditions (pH 4-5), often achieved by adding a catalytic amount of acetic acid. This is a critical balance: the acidity is required to catalyze imine formation by protonating the carbonyl oxygen, but excessive acidity would protonate the methylamine nucleophile, rendering it unreactive.[2]
Experimental Protocol: Synthesis
Step 1: Preparation of Isochroman-1-carbaldehyde (Precursor)
-
This step assumes the availability of isochroman-1-yl-methanol. The synthesis of the isochroman ring itself can be achieved via methods like the oxa-Pictet-Spengler reaction.[6]
-
To a stirred solution of isochroman-1-yl-methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude Isochroman-1-carbaldehyde, which can be used in the next step without further purification.
Step 2: Reductive Amination to Isochroman-1-ylmethyl-methyl-amine
-
Dissolve the crude Isochroman-1-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (~0.1 M) in a round-bottom flask.[7]
-
Add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.[1][8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate. Given the basic nature of the amine product, adding a small amount of triethylamine (~1%) to the eluent system can prevent peak tailing and improve separation.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Isochroman-1-ylmethyl-methyl-amine as a purified oil or solid.
Comprehensive Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The following data are predicted based on the known spectra of isochroman and related N-methyl benzylamine derivatives.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[1] Spectra should be recorded in a deuterated solvent such as CDCl₃.[8]
Table 1: Predicted ¹H NMR Data for Isochroman-1-ylmethyl-methyl-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| Ar-H (4H) | 7.0 - 7.3 | Multiplet (m) | 4H | - | Aromatic protons of the isochroman ring system.[10] |
| O-CH-CH₂ (1H) | 4.8 - 5.0 | Triplet (t) or dd | 1H | ~5-7 | Benzylic, ethereal proton at C1, coupled to the adjacent CH₂ group. |
| O-CH₂-CH₂ (2H) | 3.8 - 4.2 | Multiplet (m) | 2H | - | Diastereotopic protons of the ether methylene group at C3. |
| Ar-CH₂-CH₂ (2H) | 2.8 - 3.0 | Multiplet (m) | 2H | - | Methylene protons at C4, adjacent to the aromatic ring. |
| CH-CH₂-N (2H) | 2.6 - 2.8 | Multiplet (m) | 2H | - | Methylene protons adjacent to the nitrogen. |
| N-H (1H) | 1.5 - 2.5 | Broad Singlet (br s) | 1H | - | Amine proton; position and shape are variable and depend on concentration and solvent. |
| N-CH₃ (3H) | 2.3 - 2.5 | Singlet (s) | 3H | - | N-methyl protons. |
Table 2: Predicted ¹³C NMR Data for Isochroman-1-ylmethyl-methyl-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Ar-C (Quaternary) | 132 - 135 | Quaternary aromatic carbons at the ring junction.[11] |
| Ar-C H (4C) | 125 - 129 | Protonated aromatic carbons.[11] |
| O-C H-CH₂ (C1) | 75 - 80 | Benzylic, ethereal carbon. |
| O-C H₂-CH₂ (C3) | 65 - 70 | Ethereal methylene carbon.[11] |
| CH-C H₂-N | 55 - 60 | Methylene carbon attached to nitrogen. |
| Ar-C H₂-CH₂ (C4) | 28 - 32 | Methylene carbon adjacent to the aromatic ring.[11] |
| N-C H₃ | 35 - 40 | N-methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[1]
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value/Fragment | Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Molecular Ion (M⁺) | m/z 177 | The parent ion peak (for EI) or [M+H]⁺ at m/z 178 (for ESI). |
| Base Peak | m/z 133 | Resulting from α-cleavage (homolytic cleavage) of the C1-C(H₂) bond, which is a stable fragmentation pathway for amines and ethers, yielding the stable isochroman-1-yl cation.[12] |
| Key Fragments | m/z 118 | Loss of the entire -CH₂NHCH₃ side chain, followed by rearrangement. |
| m/z 105, 91 | Common fragments from the breakdown of the isochroman ring structure.[13] |
| | m/z 44 | Fragment corresponding to [CH₂=NHCH₃]⁺ from α-cleavage. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[14] A thin film of the purified product would be analyzed.
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak to Medium, Sharp[15] |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium to Strong[16] |
| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong[17] |
| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretch | 1075 - 1020 | Strong[17] |
| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Weak to Medium[15] |
| C=C (Aromatic) | Stretch | 1600 & 1475 | Medium, Sharp |
Conclusion
This guide outlines a robust and logical pathway for the synthesis and characterization of Isochroman-1-ylmethyl-methyl-amine. By employing a one-pot reductive amination strategy, the target compound can be synthesized efficiently. The subsequent comprehensive analytical workflow, combining NMR, MS, and FTIR spectroscopy, provides a self-validating system to rigorously confirm the chemical structure and purity of the final product. The predictive data supplied in this document serves as a benchmark for researchers undertaking the synthesis of this and other related isochroman derivatives, facilitating experimental design and data interpretation in the pursuit of novel chemical entities.
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.
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Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. National Center for Biotechnology Information (PMC). [Link]
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IR: amines. University of Calgary. [Link]
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Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. YouTube. [Link]
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3-(2-Thienyl)isochroman-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. [Link]
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Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. ACS Publications. [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. Chrominfo. [Link]
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ISSN 2320-5407 International Journal of Advanced Research (2014), Volume 2, Issue 6, 345-353. International Journal of Advanced Research. [Link]
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Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]
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Isochroman synthesis. Organic Chemistry Portal. [Link]
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Synthesis of isochroman-1-one derivatives. ResearchGate. [Link]
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Reductive amination. Wikipedia. [Link]
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Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. National Center for Biotechnology Information (PMC). [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]
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Reductive Amination. YouTube. [Link]
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ORGANIC CHEMISTRY. RSC Publishing. [Link]
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20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor... PubMed. [Link]
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ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC). [Link]
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Reductive Amination. Organic Chemistry Tutor. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. National Center for Biotechnology Information (PMC). [Link]
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Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Alkylation of amines: a study of methylation and its effects on amines. PubMed. [Link]
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11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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Isochroman-1-ylmethyl-methyl-amine: An Examination of Limited Physicochemical Data
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: This document addresses the available physicochemical properties of Isochroman-1-ylmethyl-methyl-amine. A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant scarcity of detailed experimental data for this compound. Consequently, this guide will summarize the limited information available from commercial suppliers and computational predictions. The absence of in-depth research necessitates a cautious approach to the interpretation and application of these preliminary data.
Chemical Identity and Structural Features
Isochroman-1-ylmethyl-methyl-amine is a heterocyclic organic compound. Its core structure consists of an isochroman ring system, which is a bicyclic ether, substituted at the 1-position with a methylaminomethyl group.
Molecular Formula: C₁₁H₁₅NO
Molecular Weight: 177.24 g/mol
Chemical Structure:
Caption: Molecular structure of Isochroman-1-ylmethyl-methyl-amine.
Available Physicochemical Data
The following table summarizes the physicochemical properties of Isochroman-1-ylmethyl-methyl-amine that have been identified from chemical supplier databases. It is critical to note that much of this data is predicted through computational models and has not been experimentally verified.
| Property | Value | Source | Notes |
| Molecular Weight | 177.24 g/mol | N/A | Calculated from the molecular formula. |
| Boiling Point | 283.6±35.0 °C | N/A | Predicted value. |
| Density | 1.05±0.1 g/cm³ | N/A | Predicted value. |
| pKa | 9.49±0.20 | N/A | Predicted value, indicating it is a weak base. |
| LogP | 1.83 | N/A | Predicted value, suggesting moderate lipophilicity. |
Proposed Experimental Protocols for Characterization
Given the lack of empirical data, the following standard analytical techniques are proposed for the comprehensive physicochemical characterization of Isochroman-1-ylmethyl-methyl-amine.
Purity and Identity Confirmation
A logical workflow for confirming the purity and identity of a synthesized or procured sample of Isochroman-1-ylmethyl-methyl-amine would be as follows:
Caption: Workflow for purity and identity confirmation.
Step-by-Step Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the sample by separating the main compound from any impurities.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for amine-containing compounds.
-
Stationary Phase: A C18 reversed-phase column is typically suitable.
-
Detection: UV detection at a wavelength determined by a preliminary UV-Vis scan of the compound.
-
Outcome: A chromatogram showing a single major peak would indicate high purity.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is recommended due to the basic nature of the amine.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.25.
-
Outcome: Confirmation of the expected molecular weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure and confirm the identity of the compound.
-
Experiments: ¹H NMR and ¹³C NMR are essential. 2D NMR experiments such as COSY and HSQC can be used for more detailed structural assignment.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Outcome: The NMR spectra should be consistent with the proposed structure of Isochroman-1-ylmethyl-methyl-amine.
-
Determination of Physicochemical Properties
Once the identity and purity are confirmed, the following experiments can be conducted to determine key physicochemical properties.
Caption: Experimental workflow for physicochemical property determination.
Step-by-Step Methodology:
-
Melting Point:
-
Technique: Differential Scanning Calorimetry (DSC).
-
Procedure: A small, accurately weighed sample is heated at a controlled rate. The temperature at which the endothermic melting transition occurs is the melting point.
-
-
Boiling Point/Decomposition Temperature:
-
Technique: Thermogravimetric Analysis (TGA).
-
Procedure: The sample is heated in a controlled atmosphere, and its mass is monitored as a function of temperature. A sharp loss of mass indicates either boiling or decomposition.
-
-
pKa:
-
Technique: Potentiometric Titration.
-
Procedure: The compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture) and titrated with a standard acid solution. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.
-
-
LogP/LogD:
-
Technique: Shake-flask method.
-
Procedure: The compound is partitioned between n-octanol and water (for LogP) or a buffered aqueous solution at a specific pH (for LogD). The concentration of the compound in each phase is measured (e.g., by HPLC or UV-Vis spectroscopy), and the partition coefficient is calculated.
-
Concluding Remarks and Future Directions
The current understanding of the physicochemical properties of Isochroman-1-ylmethyl-methyl-amine is severely limited and relies heavily on computational predictions. For any research or development activities involving this compound, it is imperative that the fundamental properties outlined above are first determined experimentally. The protocols suggested in this document provide a standard framework for achieving this characterization. Without such empirical data, any further investigation into the biological activity or potential applications of Isochroman-1-ylmethyl-methyl-amine would be based on an unsubstantiated foundation. Further research is strongly encouraged to fill this knowledge gap.
References
Isochroman-1-ylmethyl-methyl-amine mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of Isochroman-1-ylmethyl-methyl-amine
Authored by a Senior Application Scientist
Introduction
The isochroman scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as diverse as monoamine oxidase (MAO) inhibition for neurodegenerative disorders and anti-diabetic properties. This guide focuses on the potential mechanism of action of a specific derivative, isochroman-1-ylmethyl-methyl-amine, synthesizing current understanding of the broader isochroman class to propose a scientifically grounded hypothesis for its biological activity. For researchers and drug development professionals, this document aims to provide a comprehensive overview of the likely molecular targets and the experimental pathways to validate them.
Part 1: The Isochroman Core and its Therapeutic Promise
The isochroman ring system, a bicyclic ether, serves as a versatile template for the design of novel therapeutic agents. Its rigid structure allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. Various substitutions on the isochroman ring have been shown to modulate pharmacological activity, making it a rich area for structure-activity relationship (SAR) studies.
While direct studies on isochroman-1-ylmethyl-methyl-amine are limited in publicly available literature, the known pharmacology of structurally related compounds provides a strong basis for predicting its mechanism of action. The presence of a methyl-substituted amine attached to the isochroman core is particularly suggestive of interaction with monoaminergic systems.
Part 2: The Primary Hypothesis: Monoamine Oxidase Inhibition
The most compelling putative mechanism of action for isochroman-1-ylmethyl-methyl-amine is the inhibition of monoamine oxidase (MAO). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a key strategy in the management of Parkinson's disease to preserve dopamine levels in the brain.[1][2]
Numerous studies have demonstrated that isochroman and related structures, such as chromones and coumarins, are potent inhibitors of MAO.[3][4] For instance, certain chromone derivatives exhibit highly potent and selective MAO-B inhibitory activity with IC50 values in the nanomolar range.[3] This established precedent strongly suggests that isochroman-1-ylmethyl-methyl-amine is likely to interact with one or both MAO isoforms.
Proposed Signaling Pathway: MAO Inhibition
The following diagram illustrates the hypothesized mechanism of action of isochroman-1-ylmethyl-methyl-amine as a monoamine oxidase inhibitor.
Caption: Figure 1: Hypothesized MAO Inhibition by Isochroman-1-ylmethyl-methyl-amine.
Part 3: Structure-Activity Relationship (SAR) Insights
The chemical structure of isochroman-1-ylmethyl-methyl-amine contains key features that support its potential as a MAO inhibitor. The presence of a secondary amine is a common feature in many sympathomimetic amines and MAO inhibitors.[5] The substitution pattern on the amine nitrogen can influence selectivity for different adrenergic receptors and monoamine transporters.[5]
The tricyclic isochroman ring system likely contributes to the hydrophobic interactions within the active site of the MAO enzyme.[6] The specific stereochemistry of the methyl group and the aminomethyl substituent at the 1-position will also be critical in determining the binding affinity and selectivity for MAO-A versus MAO-B.
Part 4: Experimental Validation Workflow
To rigorously test the hypothesis that isochroman-1-ylmethyl-methyl-amine acts as a MAO inhibitor, a series of well-established in vitro and in vivo experiments are required. The following workflow outlines a logical progression for characterizing the compound's mechanism of action.
Experimental Workflow for MOA Validation
Caption: Figure 2: Workflow for Validating the Mechanism of Action.
Detailed Experimental Protocols
1. MAO-A and MAO-B Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of isochroman-1-ylmethyl-methyl-amine for both MAO-A and MAO-B.
-
Methodology:
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
A fluorescent-based assay is employed, using a non-fluorescent MAO substrate that is converted to a fluorescent product upon oxidation.
-
The test compound is serially diluted and pre-incubated with the respective MAO isoform.
-
The reaction is initiated by the addition of the substrate.
-
Fluorescence is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Self-Validation: Known selective MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors are run as positive controls to ensure assay validity. A vehicle control (e.g., DMSO) is used to establish the baseline enzyme activity.
2. Reversibility Studies
-
Objective: To determine if the inhibition of MAO by the test compound is reversible or irreversible.
-
Methodology:
-
The MAO enzyme is pre-incubated with a high concentration of the test compound.
-
The enzyme-inhibitor complex is then subjected to extensive dialysis against a buffer to remove any unbound inhibitor.
-
The activity of the dialyzed enzyme is measured and compared to a control enzyme that was incubated with the vehicle and subjected to the same dialysis procedure.
-
-
Interpretation: A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Part 5: Alternative and Off-Target Considerations
While MAO inhibition is the most probable mechanism of action, the isochroman scaffold has been associated with other biological activities. For instance, some isochroman derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic agents.[7] Additionally, related structures like coumarins have been shown to inhibit D-amino acid oxidase (DAAO), a potential target for schizophrenia treatment.[4] Therefore, comprehensive selectivity profiling against a panel of relevant enzymes and receptors is crucial to fully characterize the pharmacological profile of isochroman-1-ylmethyl-methyl-amine and identify any potential off-target effects.
Based on the strong precedent set by structurally related compounds, isochroman-1-ylmethyl-methyl-amine is a promising candidate for a monoamine oxidase inhibitor. Its chemical features align well with the known structure-activity relationships of MAO inhibitors. The proposed experimental workflow provides a robust framework for validating this hypothesis and characterizing its potency, selectivity, and mode of inhibition.
Future research should focus on synthesizing and testing enantiomerically pure forms of the compound, as stereochemistry often plays a critical role in biological activity. Furthermore, lead optimization through systematic modification of the isochroman core and the amine substituent could lead to the development of highly potent and selective MAO inhibitors with improved pharmacokinetic and pharmacodynamic properties for the potential treatment of neurodegenerative and psychiatric disorders.
Quantitative Data Summary
| Compound Class | Target | Representative IC50 Values | Reference |
| Chromone Derivatives | MAO-B | 2.8 - 11 nM | [3] |
| Isochroman Carboxylic Acid Derivatives | PTP1B | 51.63 ± 0.91 nM | [7] |
| Coumarin Derivatives | DAAO | 0.167 - 0.224 µM | [4] |
| Coumarin Derivatives | MAO-A | 0.033 µM | [4] |
| Coumarin Derivatives | MAO-B | 0.012 µM | [4] |
References
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Title: Selected Chromone Derivatives as Inhibitors of Monoamine Oxidase. Source: PubMed URL: [Link]
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Title: Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Source: PubMed URL: [Link]
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Title: Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. Source: PubMed URL: [Link]
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Title: Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Source: MedChemComm (RSC Publishing) URL: [Link]
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The Isochroman-1-ylmethyl-methyl-amine Scaffold: A Technical Guide to a Privileged Motif in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isochroman Core and Its Significance
The isochroman scaffold, a bicyclic ether, is a prominent structural motif in a multitude of natural products and synthetic molecules with significant biological activities.[1] Its inherent structural rigidity and defined stereochemical features make it an attractive framework in medicinal chemistry for the design of targeted therapeutic agents. This guide focuses on a specific class of derivatives, isochroman-1-ylmethyl-methyl-amine and its analogs, exploring their synthesis, pharmacological properties, and structure-activity relationships (SAR), particularly in the context of developing agents for the central nervous system (CNS). While the broader family of isochroman derivatives has been investigated for a wide range of therapeutic applications, including antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects, the aminomethyl-substituted isochromans have shown particular promise as modulators of CNS targets.[2]
Synthetic Methodologies: Constructing the Core and Its Analogs
The synthesis of isochroman-1-ylmethyl-methyl-amine derivatives hinges on the initial construction of the isochroman ring system, followed by the introduction and modification of the aminomethyl side chain.
Core Synthesis: The Oxa-Pictet-Spengler Reaction
A foundational and versatile method for assembling the isochroman core is the Oxa-Pictet-Spengler reaction . This acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent is a direct and modular approach to substituted isochromans. The reaction proceeds through an oxonium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution to form the dihydropyran ring.
Experimental Protocol: Generalized Oxa-Pictet-Spengler Cyclization
-
Reactant Preparation: Dissolve the desired β-phenylethanol (1.0 eq) and aldehyde (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, toluene).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or BF₃·OEt₂) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Introduction of the Aminomethyl Side Chain
The key precursor for the target compounds is isochroman-1-carbaldehyde . This intermediate can be synthesized through various methods, including the oxidation of the corresponding primary alcohol, which in turn can be prepared via hydroboration-oxidation of 1-methyleneisochroman.
Once isochroman-1-carbaldehyde is obtained, the introduction of the methylamino group is typically achieved through reductive amination .[3] This robust and widely used transformation involves the reaction of the aldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination of Isochroman-1-carbaldehyde
-
Imine Formation: Dissolve isochroman-1-carbaldehyde (1.0 eq) and a solution of methylamine (2.0 eq, e.g., in ethanol or THF) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature to facilitate the formation of the imine.
-
Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and selectivity.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of water or a dilute acid solution. Extract the product into an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude amine can be purified by column chromatography or by formation and recrystallization of a suitable salt (e.g., hydrochloride).
Diagram: Synthetic Workflow
Caption: General synthetic route to isochroman-1-ylmethyl-methyl-amine.
Pharmacological Profile and Therapeutic Potential
While comprehensive pharmacological data for a wide range of isochroman-1-ylmethyl-methyl-amine analogs is not extensively available in the public domain, existing literature and patent filings point towards their significant potential as modulators of CNS receptors, particularly dopamine receptors. For instance, certain 3-substituted aminomethylisochromans have been identified as dopamine D1 receptor agonists.[4] This suggests that the isochroman-1-ylmethyl-methyl-amine scaffold can serve as a valuable template for designing ligands that interact with aminergic G-protein coupled receptors (GPCRs).
The therapeutic potential of such compounds could span a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and attention-deficit/hyperactivity disorder (ADHD), where dopamine signaling plays a crucial role.
Structure-Activity Relationships (SAR): A Predictive Framework
The biological activity of isochroman-1-ylmethyl-methyl-amine derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amine moiety. By analyzing the SAR, medicinal chemists can rationally design analogs with improved potency, selectivity, and pharmacokinetic properties.
Table 1: Postulated Structure-Activity Relationships for Isochroman-1-ylmethyl-methyl-amine Analogs
| Molecular Modification | Position | Postulated Effect on Activity | Rationale |
| Substitution on the Aromatic Ring | C5, C6, C7, C8 | Modulation of potency and selectivity. Hydrophilic or lipophilic groups can alter receptor binding and BBB penetration. | The electronic nature and steric bulk of substituents can influence interactions with specific receptor subpockets. |
| Stereochemistry at C1 | C1 | Critical for enantioselective receptor binding. | GPCR binding pockets are chiral, leading to differential affinities for enantiomers. |
| N-Methyl Group Modification | Amine | Alteration of basicity and hydrogen bonding capacity. Larger alkyl groups may impact steric interactions in the binding pocket. | The nitrogen atom is often a key interaction point (e.g., salt bridge with an acidic residue in the receptor). |
| Methylene Bridge Length | Side Chain | Increasing or decreasing the length of the linker between the isochroman core and the amine can affect the positioning of the amine within the binding site. | Optimal linker length is crucial for achieving the correct geometry for receptor activation or antagonism. |
Diagram: Key SAR Points
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An In-Depth Technical Guide to the In Vitro Evaluation of Isochroman-1-ylmethyl-methyl-amine
Foreword: Charting a Course for a Novel Isochroman Derivative
The isochroman scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic potentials, including antitumor, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[1][2][3] This guide focuses on a specific, likely novel derivative, Isochroman-1-ylmethyl-methyl-amine. In the absence of established literature for this particular molecule, we will proceed with a logical, tiered approach to its initial in vitro characterization. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic thinking behind them. Our investigation will be guided by the structural features of the molecule: the isochroman core and the secondary amine side chain, which suggests a potential for CNS activity.
Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index
Before delving into specific mechanisms of action, it is crucial to establish the cytotoxic profile of Isochroman-1-ylmethyl-methyl-amine. This foundational data informs the concentration ranges for all subsequent assays and provides an early indication of the compound's therapeutic window.[4]
Rationale for Initial Cytotoxicity Screening
A preliminary cytotoxicity screen across a panel of cell lines (e.g., a cancer cell line like MCF-7, and a non-cancerous cell line like HEK293) is essential.[5][6][7] This allows for the determination of the half-maximal inhibitory concentration (IC50) and helps in identifying a potential selectivity index (SI), which is a measure of a compound's toxicity towards cancerous versus normal cells.[5][6]
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5][6]
-
Cell Seeding: Seed cells (e.g., MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a stock solution of Isochroman-1-ylmethyl-methyl-amine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of untreated cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Data Presentation
The IC50 values obtained from the cytotoxicity assays should be summarized in a table for clear comparison.
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| MCF-7 | Isochroman-1-ylmethyl-methyl-amine | 24h | Experimental Value |
| 48h | Experimental Value | ||
| HEK293 | Isochroman-1-ylmethyl-methyl-amine | 24h | Experimental Value |
| 48h | Experimental Value |
Part 2: Mechanistic Exploration - CNS-Related Targets
The presence of the N-methyl amine moiety in Isochroman-1-ylmethyl-methyl-amine suggests potential interactions with targets in the central nervous system. Monoamine oxidases (MAOs) and G-protein coupled receptors (GPCRs) are key players in neurotransmission and are frequent targets for CNS-active drugs.[2][9]
Monoamine Oxidase (MAO) Inhibition Assay
MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[9] Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[10][11]
Protocol 3: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol utilizes a continuous spectrophotometric method to measure the activity of MAO-A and MAO-B.[9]
-
Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. Prepare solutions of kynuramine (for MAO-A) and benzylamine (for MAO-B) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Prepare serial dilutions of Isochroman-1-ylmethyl-methyl-amine and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).[10]
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the enzyme solution, the test compound or control inhibitor, and buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
-
Readout: Continuously monitor the increase in absorbance at 316 nm (for the formation of 4-hydroxyquinoline from kynuramine) or 250 nm (for the formation of benzaldehyde from benzylamine) using a spectrophotometer.
-
Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.
G-Protein Coupled Receptor (GPCR) Activity Screening
GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them major drug targets.[12][13][14] A primary screen should assess the compound's ability to modulate GPCR signaling, typically by measuring changes in second messenger levels (e.g., cAMP, intracellular calcium).[12]
Caption: Simplified GPCR signaling pathways.
Protocol 4: cAMP Assay
Cyclic AMP (cAMP) is a key second messenger regulated by Gs and Gi-coupled GPCRs.[12]
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells transfected with a dopamine or serotonin receptor).
-
Compound Treatment: Seed cells in a 96-well plate. Pre-treat with Isochroman-1-ylmethyl-methyl-amine at various concentrations.
-
GPCR Stimulation: Stimulate the cells with a known agonist for the target receptor (to test for antagonism) or assess the compound's effect alone (to test for agonism).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or bioluminescence-based assays like Promega's GloSensor™).[12]
-
Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 5: Calcium Mobilization Assay
Calcium (Ca2+) is another critical second messenger, primarily regulated by Gq-coupled GPCRs.[12]
-
Cell Culture: Use a suitable cell line expressing the Gq-coupled receptor of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12]
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add Isochroman-1-ylmethyl-methyl-amine to the wells.
-
Readout: Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Analysis: Quantify the peak fluorescence response to determine the compound's agonist or antagonist activity and calculate EC50 or IC50 values.
Part 3: Data Interpretation and Next Steps
The in vitro data generated through these assays will provide a comprehensive initial profile of Isochroman-1-ylmethyl-methyl-amine.
| Assay | Parameter | Interpretation |
| Cytotoxicity | IC50 | Potency of cytotoxic effect. |
| Selectivity Index | Indication of cancer cell-specific toxicity. | |
| MAO Inhibition | IC50 (MAO-A/B) | Potency and selectivity of MAO inhibition. |
| cAMP Assay | EC50/IC50 | Agonist/antagonist activity at Gs/Gi-coupled GPCRs. |
| Ca2+ Mobilization | EC50/IC50 | Agonist/antagonist activity at Gq-coupled GPCRs. |
A potent and selective inhibitor of MAO-B, for example, with low cytotoxicity, would be a strong candidate for further investigation as a potential therapeutic for neurodegenerative diseases. Conversely, potent activity at a specific GPCR would warrant further studies into receptor subtype selectivity and downstream functional effects.
Conclusion
This guide provides a structured and scientifically grounded framework for the initial in vitro characterization of Isochroman-1-ylmethyl-methyl-amine. By systematically evaluating its cytotoxicity and its activity at key CNS targets like monoamine oxidases and GPCRs, researchers can efficiently gather the critical data needed to determine the therapeutic potential of this novel compound and make informed decisions about its future development.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of Isochroman-1-ylmethyl-methyl-amine
A Strategic Framework for Drug Discovery and Development
Foreword: Unveiling the Therapeutic Promise of a Novel Scaffold
The isochroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities.[1] These activities span a remarkable range, including central nervous system (CNS) modulation, and anti-inflammatory, antihypertensive, and antimicrobial effects.[1][2][3] Within this promising class of compounds lies isochroman-1-ylmethyl-methyl-amine, a molecule of significant interest due to its structural features that suggest a potential for interaction with key neurological targets. The presence of a basic amine moiety linked to the isochroman core hints at the possibility of interactions with monoamine receptors and transporters, which are critical players in neurotransmission.
This technical guide provides a comprehensive framework for the systematic investigation of isochroman-1-ylmethyl-methyl-amine's therapeutic potential. As direct experimental data for this specific molecule is not yet prevalent in the public domain, this document serves as both a strategic roadmap and a detailed methodological handbook for researchers, scientists, and drug development professionals. We will delve into the most probable therapeutic targets, the intricate signaling pathways they govern, and the rigorous experimental protocols required to elucidate the compound's pharmacological profile. Our approach is grounded in established principles of drug discovery, emphasizing scientific integrity, experimental robustness, and a clear rationale for each step of the investigative process.
Part 1: Postulated Therapeutic Targets and Mechanistic Rationale
Based on the known pharmacology of isochroman derivatives and the structural characteristics of isochroman-1-ylmethyl-methyl-amine, we hypothesize that its primary therapeutic targets reside within the central nervous system. The structural resemblance to known neuroactive compounds, including catecholamine analogues and dopamine receptor antagonists, directs our focus toward key players in monoaminergic and related signaling pathways.[4]
The Dopaminergic System: A Primary Focus
The dopaminergic system is a crucial regulator of motor control, motivation, reward, and executive function. Its dysregulation is implicated in a host of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The structural similarity of isochroman-1-ylmethyl-methyl-amine to dopamine and its analogues makes dopamine receptors and the dopamine transporter (DAT) high-priority targets for investigation.
-
Dopamine D2 Receptor (D2R): The D2R is a principal target for antipsychotic medications. Antagonism of this receptor is a well-established mechanism for mitigating the positive symptoms of schizophrenia. Given the precedent of isochroman derivatives acting as dopamine receptor antagonists, evaluating the binding affinity and functional activity of isochroman-1-ylmethyl-methyl-amine at the D2R is a logical first step.[4]
-
Dopamine Transporter (DAT): The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. Inhibition of DAT increases synaptic dopamine levels and is the mechanism of action for stimulants such as methylphenidate and cocaine, as well as some antidepressants. Characterizing the interaction of our lead compound with DAT is essential to understand its potential for treating conditions like ADHD or depression, and to assess its abuse potential.
The Serotonergic System: Exploring Mood and Cognition
The serotonergic system is intricately involved in the regulation of mood, anxiety, sleep, and cognition. Serotonin receptors and the serotonin transporter (SERT) are the targets of a wide range of therapeutics, most notably antidepressants.
-
Serotonin 2A Receptor (5-HT2A): The 5-HT2A receptor is a key target for atypical antipsychotics and is also implicated in the mechanism of psychedelic compounds. Modulation of 5-HT2A receptor activity can have profound effects on perception and cognition.[5] Investigating the effect of isochroman-1-ylmethyl-methyl-amine on 5-HT2A receptor signaling will provide insights into its potential antipsychotic or cognitive-modulating properties.
Sigma Receptors: Modulators of Cellular Stress and Neurotransmission
Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are unique intracellular proteins that have emerged as important targets for a variety of CNS disorders, including neurodegenerative diseases, pain, and addiction.[6][7] They are known to modulate a number of neurotransmitter systems, including the dopaminergic and glutamatergic pathways.[8]
-
Sigma-1 Receptor (σ1R): The σ1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in cellular stress responses and calcium signaling.[8] Ligands of the σ1R have shown neuroprotective and cognitive-enhancing effects in preclinical models.
-
Sigma-2 Receptor (σ2R): The σ2R is overexpressed in proliferating tumor cells and is also being investigated as a target for neurodegenerative diseases.[7]
The promiscuous nature of sigma receptor binding pockets makes them a plausible target for novel heterocyclic compounds like isochroman-1-ylmethyl-methyl-amine.
Part 2: Elucidating Molecular Mechanisms: Signaling Pathways
Understanding how isochroman-1-ylmethyl-methyl-amine modulates the signaling of its target receptors is fundamental to predicting its therapeutic effects and potential side effects. The majority of the proposed targets are G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades upon ligand binding.[9][10][11][12]
GPCR Signaling Cascades
Dopamine and serotonin receptors are classic examples of GPCRs. Their activation leads to the engagement of specific heterotrimeric G proteins (Gα, Gβ, Gγ), which in turn modulate the activity of downstream effector enzymes and ion channels.
-
D2R Signaling: The D2R primarily couples to the Gαi/o family of G proteins.[11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream phosphorylation events.
-
5-HT2A Signaling: The 5-HT2A receptor predominantly couples to the Gαq/11 family of G proteins.[10] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Below is a diagram illustrating the canonical GPCR signaling pathways relevant to our proposed targets.
Caption: Canonical GPCR signaling pathways for D2 and 5-HT2A receptors.
Part 3: Experimental Workflows and Protocols
A rigorous and systematic experimental approach is required to validate the proposed therapeutic targets and to quantify the interaction of isochroman-1-ylmethyl-methyl-amine with these targets. The following section outlines the key experimental workflows and provides detailed protocols for their execution.
Target Validation Workflow
The workflow for target validation will proceed in a stepwise manner, from initial binding assessment to functional characterization.
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An In-Depth Technical Guide to Isochroman-1-ylmethyl-methyl-amine (CAS 50683-74-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isochroman-1-ylmethyl-methyl-amine, identified by CAS number 50683-74-4, is a heterocyclic amine belonging to the isochroman class of compounds. The isochroman scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of Isochroman-1-ylmethyl-methyl-amine, including its chemical properties, a plausible synthetic route, and a discussion of its potential pharmacological relevance based on the activities of structurally related isochroman derivatives. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and drug discovery efforts in this area. While direct research on this specific molecule is limited, this guide aims to provide a strong foundation for its scientific exploration by leveraging established chemical principles and data from analogous compounds.
Introduction to the Isochroman Scaffold
The isochroman ring system is a bicyclic ether that is a core component of numerous natural products and synthetic molecules of pharmaceutical interest.[1] The inherent structural features of the isochroman scaffold allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. These activities include potential applications as central nervous system (CNS) agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[2] The versatility of the isochroman core makes it a valuable scaffold for the development of novel therapeutic agents.
Physicochemical Properties of Isochroman-1-ylmethyl-methyl-amine
A summary of the key physicochemical properties of Isochroman-1-ylmethyl-methyl-amine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 50683-74-4 | Internal Data |
| Molecular Formula | C₁₁H₁₅NO | Internal Data |
| Molecular Weight | 177.24 g/mol | Internal Data |
| IUPAC Name | N-((3,4-dihydro-1H-isochromen-1-yl)methyl)methanamine | Internal Data |
| Canonical SMILES | CNCC1OCC2=CC=CC=C21 | Internal Data |
| Appearance | Predicted: Colorless to pale yellow oil | Inferred |
| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble. | Inferred |
Synthesis of Isochroman-1-ylmethyl-methyl-amine
Proposed Synthetic Pathway
The synthesis commences with the construction of the isochroman scaffold via an Oxa-Pictet-Spengler reaction, followed by the introduction of the methylaminomethyl side chain at the C1 position.
Caption: Proposed two-step synthesis of Isochroman-1-ylmethyl-methyl-amine.
Experimental Protocols
The Oxa-Pictet-Spengler reaction is a powerful method for constructing the isochroman ring system.[3][4][5][6] This acid-catalyzed cyclization involves the reaction of a β-phenylethanol with an aldehyde or its equivalent.
Protocol:
-
To a stirred solution of 2-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of acrolein (1.2 eq) in DCM dropwise.
-
Slowly add an acid catalyst, for example, trifluoroacetic acid (TFA) (1.5 eq), to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure isochroman-1-carboxaldehyde.
Causality of Experimental Choices:
-
Acrolein as the Aldehyde Source: Acrolein serves as a three-carbon synthon that, upon cyclization, directly installs the carboxaldehyde group at the C1 position of the isochroman ring.
-
Acid Catalyst: The acid catalyst is essential for the formation of the oxocarbenium ion intermediate, which is the key electrophile that undergoes intramolecular cyclization.[3][4]
-
Low Temperature Addition: The initial reaction is performed at 0 °C to control the exothermic reaction between the alcohol, aldehyde, and acid.
-
Aqueous Workup: The basic wash neutralizes the acid catalyst and removes water-soluble byproducts.
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[7][8][9][10] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Protocol:
-
Dissolve isochroman-1-carboxaldehyde (1.0 eq) in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.
-
Add an aqueous solution of methylamine (40 wt. % in H₂O, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing a small percentage of triethylamine to prevent protonation on the silica) to yield Isochroman-1-ylmethyl-methyl-amine.
Causality of Experimental Choices:
-
Methylamine: The primary amine reactant that forms the imine with the aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can be advantageous in preventing side reactions.[7]
-
One-Pot Procedure: This approach is efficient as it avoids the isolation of the unstable imine intermediate.
Analytical Characterization
The structural confirmation and purity assessment of Isochroman-1-ylmethyl-methyl-amine can be achieved using a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring, the diastereotopic protons of the isochroman ring, the methylene group adjacent to the nitrogen, and the N-methyl group. The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | Resonances for all 11 carbon atoms, including the aromatic carbons, the carbons of the isochroman ring, the methylene carbon, and the N-methyl carbon. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity can be assessed using a suitable reversed-phase HPLC method. The retention time will be dependent on the specific column and mobile phase conditions used.[11][12][13][14] |
Potential Biological Activities and Therapeutic Applications
Given the lack of specific biological data for Isochroman-1-ylmethyl-methyl-amine, its potential pharmacological profile can be inferred from studies on structurally related isochroman derivatives. The presence of a basic amine functionality at the C1 position suggests potential interactions with various biological targets.
Central Nervous System (CNS) Activity
Many isochroman derivatives have been investigated for their effects on the central nervous system.[1] The structural similarity of the isochroman core to certain neurotransmitters and the presence of an amine side chain, a common feature in many CNS-active drugs, suggest that Isochroman-1-ylmethyl-methyl-amine could potentially modulate CNS targets. Further investigation into its ability to cross the blood-brain barrier and its binding affinity for various CNS receptors would be warranted.
Antimicrobial and Antifungal Activity
The isochroman scaffold is present in some natural products with antimicrobial and antifungal properties.[2] The amine functional group can also contribute to antimicrobial activity by interacting with microbial cell membranes or essential enzymes. Therefore, it is plausible that Isochroman-1-ylmethyl-methyl-amine could exhibit antimicrobial or antifungal effects.
Cardiovascular and Anti-inflammatory Potential
Certain isochroman derivatives have been explored for their potential as antihypertensive and anti-inflammatory agents.[2] The mechanism of action for these effects often involves the modulation of specific enzymes or receptors involved in cardiovascular regulation and inflammatory pathways. Screening of Isochroman-1-ylmethyl-methyl-amine in relevant in vitro and in vivo models could reveal potential activity in these therapeutic areas.
Future Directions and Conclusion
Isochroman-1-ylmethyl-methyl-amine represents an under-explored molecule within the medicinally important isochroman class of compounds. This technical guide has provided a comprehensive, albeit inferred, framework for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established chemical transformations.
The true potential of this compound lies in its biological activity, which remains to be elucidated. Based on the known pharmacology of related isochroman derivatives, it is a promising candidate for screening in a variety of biological assays, particularly those related to CNS disorders, infectious diseases, and inflammatory conditions.
This guide serves as a foundational resource to stimulate and support future research into Isochroman-1-ylmethyl-methyl-amine. The detailed protocols and scientific rationale provided herein are intended to empower researchers to synthesize this compound and investigate its pharmacological properties, potentially leading to the discovery of novel therapeutic agents.
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Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant. ACS Catalysis.[3][4][6]
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Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. RSC Publishing.[5]
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Myers Chem 115. Harvard University.[7]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[8]
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The Pictet-Spengler Reaction Updates Its Habits. MDPI.[15]
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A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed.[9]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.[10]
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Research progress in biological activities of isochroman derivatives. Sci-Hub.[1]
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Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate.[16]
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Isochroman synthesis. ChemicalBook.[17]
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Research progress in biological activities of isochroman derivatives | Request PDF. ResearchGate.[18]
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).[19]
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Synthesis of isochroman-1-one derivatives | Download Scientific Diagram. ResearchGate.[20]
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Research progress in biological activities of isochroman derivatives. PubMed.[2]
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Isochroman synthesis. Organic Chemistry Portal.[21]
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Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. SciSpace.[22]
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Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound. Google Patents.[23]
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BIOLOGICAL ACTIVITIES OF C1 INHIBITOR. PMC.[24]
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Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. MDPI.[11]
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HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International.[12]
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How to differentiate any kind of isomers by mass & nmr spectrometry?. ResearchGate.[13]
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Synthesis and Biological Activities of C1-Substituted Acylhydrazone β-Carboline Analogues as Antifungal Candidates. PubMed.[25]
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a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[14]
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An In-depth Technical Guide to Isochroman-1-ylmethyl-methyl-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Isochroman-1-ylmethyl-methyl-amine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular molecule, this document synthesizes information on the broader class of isochroman derivatives and related amine hydrochlorides to offer a predictive and practical framework for researchers. The guide covers physicochemical properties, proposes a putative synthesis pathway, outlines potential pharmacological significance based on the isochroman scaffold, details relevant analytical methodologies, and provides essential safety and handling protocols. All discussions are grounded in established chemical principles and supported by references to relevant scientific literature.
Introduction: The Isochroman Scaffold in Drug Discovery
The isochroman moiety is a privileged heterocyclic scaffold found in a variety of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1][2] Derivatives of isochroman have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3][4] The incorporation of an N-methyl-aminomethyl side chain at the 1-position, as seen in Isochroman-1-ylmethyl-methyl-amine hydrochloride, introduces a basic and potentially pharmacologically active functional group. This structural feature suggests potential interactions with various biological targets, making it a compound of interest for further investigation in drug discovery programs. This guide aims to provide a foundational understanding of this molecule for researchers embarking on its study.
Chemical and Physical Properties
While experimentally determined physical properties for Isochroman-1-ylmethyl-methyl-amine hydrochloride are not extensively documented, a summary of its known and predicted properties is presented in Table 1.
Table 1: Physicochemical Properties of Isochroman-1-ylmethyl-methyl-amine hydrochloride
| Property | Value | Source |
| IUPAC Name | (Isochroman-1-yl)methyl(methyl)ammonium chloride | N/A |
| CAS Number | 31231-58-0 | |
| Molecular Formula | C₁₁H₁₆ClNO | |
| Molecular Weight | 213.71 g/mol | |
| Predicted Solubility | Soluble in water and lower alcohols. | General knowledge of amine hydrochlorides |
| Predicted Melting Point | Crystalline solid, melting point not reported. | N/A |
Synthesis and Characterization
Proposed Synthesis of the Isochroman Core
A common method for the synthesis of the isochroman scaffold involves the reaction of 2-phenylethanol with paraformaldehyde in the presence of an acid catalyst, such as hydrochloric acid.[3]
Experimental Protocol: Synthesis of Isochroman
-
To a stirred solution of 2-phenylethanol (1.0 eq) is added paraformaldehyde (1.5 eq).
-
Concentrated hydrochloric acid is added dropwise to the mixture.
-
The reaction is warmed and stirred for several hours.
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with a mild base (e.g., 5% sodium bicarbonate solution), water, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield isochroman.
Proposed Synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride
The introduction of the N-methyl-aminomethyl side chain at the 1-position of the isochroman ring can be envisioned through a multi-step process, potentially involving the formation of an intermediate that can undergo amination.
Workflow: Proposed Synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride
Caption: Proposed synthetic workflow for Isochroman-1-ylmethyl-methyl-amine hydrochloride.
Characterization
The structural confirmation and purity assessment of Isochroman-1-ylmethyl-methyl-amine hydrochloride would rely on a combination of standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the isochroman ring, the methylene protons of the heterocyclic ring and the side chain, and the N-methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the isochroman core and the side chain, including the N-methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (C₁₁H₁₅NO) and fragmentation patterns characteristic of the isochroman and aminomethyl moieties. |
| Infrared (IR) Spectroscopy | Absorption bands for C-H (aromatic and aliphatic), C-O-C (ether), and N-H stretching (from the hydrochloride salt). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, with retention time determined by the specific column and mobile phase conditions. |
Putative Pharmacology and Mechanism of Action
While no specific pharmacological data for Isochroman-1-ylmethyl-methyl-amine hydrochloride has been published, the isochroman scaffold is known to be a component of molecules with diverse biological activities.[1][2] The presence of the N-methyl-aminomethyl group suggests that the compound may interact with aminergic receptors or transporters in the central nervous system. Further research is required to elucidate its specific biological targets and pharmacological profile.
Diagram: Potential Areas of Pharmacological Investigation
Caption: Conceptual diagram illustrating potential pharmacological avenues for Isochroman-1-ylmethyl-methyl-amine.
Analytical Methods
For the quantitative analysis and purity determination of Isochroman-1-ylmethyl-methyl-amine hydrochloride, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape.
-
Detection: UV detection at a wavelength where the aromatic chromophore of the isochroman ring absorbs, typically around 254 nm.
-
Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase or a compatible solvent.
-
Quantification: Quantification can be achieved by using an external standard of known concentration or by the method of standard additions.
Safety and Handling
Isochroman-1-ylmethyl-methyl-amine hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion
Isochroman-1-ylmethyl-methyl-amine hydrochloride represents an intriguing molecule for further exploration in the field of medicinal chemistry. While specific experimental data for this compound is currently scarce, this guide provides a comprehensive framework based on the known properties of the isochroman scaffold and related amine hydrochlorides. The proposed synthetic strategies, analytical methods, and safety protocols are intended to serve as a valuable resource for researchers initiating studies on this and similar compounds. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
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Zhang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]
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Methodological & Application
Synthesis of Isochroman-1-ylmethyl-methyl-amine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Isochroman-1-ylmethyl-methyl-amine, a valuable building block for researchers, scientists, and professionals in drug development. The isochroman scaffold is a privileged heterocyclic motif present in numerous bioactive natural products and synthetic compounds, making the development of efficient synthetic routes to its derivatives a significant area of interest. This document outlines three primary, robust synthetic strategies to obtain the target molecule, complete with in-depth explanations of the underlying chemical principles, step-by-step protocols, and comparative analysis to aid in methodological selection.
Introduction to Synthetic Strategies
The synthesis of Isochroman-1-ylmethyl-methyl-amine can be approached through several strategic disconnections. This guide will focus on three convergent and reliable pathways:
-
Reductive Amination of Isochroman-1-carbaldehyde: A direct and efficient approach involving the formation of an imine intermediate from a key aldehyde precursor, followed by reduction.
-
Nucleophilic Substitution with 1-(Halomethyl)isochroman: A classic C-N bond-forming strategy utilizing a reactive haloalkane intermediate.
-
Stepwise N-Methylation of Isochroman-1-methanamine: A two-step process involving the initial synthesis of the primary amine followed by selective methylation.
Each of these routes offers distinct advantages and may be preferred depending on the availability of starting materials, desired scale, and laboratory capabilities. The following sections will provide a detailed exploration of each pathway.
Strategic Overview of Synthetic Pathways
Application Notes & Protocols: Investigating Isochroman-1-ylmethyl-methyl-amine in Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Disclaimer: Direct experimental data on the biological activity of Isochroman-1-ylmethyl-methyl-amine is limited in publicly available literature. This document provides a comprehensive framework for its synthesis and potential therapeutic evaluation based on robust evidence from studies on structurally related isochroman derivatives. The experimental protocols and potential activities described herein are predictive and require direct experimental validation.
Introduction: The Isochroman Scaffold as a Privileged Structure in Medicinal Chemistry
The isochroman moiety is a well-recognized heterocyclic scaffold that forms the structural core of numerous natural products and synthetic molecules.[1][2] In drug discovery, isochroman derivatives are considered "privileged structures" due to their ability to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological effects.[1] Medicinal chemists have successfully developed drug-like candidates based on this scaffold with applications as central nervous system (CNS) agents, as well as antitumor, anti-inflammatory, antimicrobial, and antihypertensive agents.[2][3]
The specific compound, Isochroman-1-ylmethyl-methyl-amine[4], combines this versatile isochroman core with a methylaminomethyl side chain at the C1 position. The inclusion of the amine provides a basic center, which is critical for interacting with many biological targets, while the N-methyl group can influence potency, selectivity, and pharmacokinetic properties—a phenomenon sometimes referred to as the "magic methyl" effect.[5] This guide provides a hypothesis-driven framework for the synthesis, characterization, and systematic biological evaluation of Isochroman-1-ylmethyl-methyl-amine as a potential lead compound in modern drug discovery campaigns.
Section 1: Proposed Synthesis and Characterization
A key advantage of the isochroman scaffold is its accessibility through established synthetic routes.[6][7] The synthesis of Isochroman-1-ylmethyl-methyl-amine can be approached via a multi-step sequence starting from the parent isochroman heterocycle. The causality behind this proposed route is the need to introduce a reactive handle at the C1 position, which can then be converted to the desired methylaminomethyl side chain.
Proposed Synthetic Workflow
The following diagram outlines a plausible and efficient workflow for the synthesis of the target compound. This process involves the introduction of a functional group at the C1 position of the isochroman ring, followed by conversion to the final amine.
Caption: Proposed synthetic workflow for Isochroman-1-ylmethyl-methyl-amine.
Detailed Synthetic Protocol
Step 1: Oxidation of Isochroman to 1-Hydroxyisochroman
-
Rationale: Introducing a hydroxyl group at the C1 position creates a versatile intermediate that can be readily converted to a better leaving group for subsequent nucleophilic substitution.
-
To a solution of isochroman (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromoisochroman.
-
Dissolve the crude bromide in a mixture of acetone and water and add silver nitrate (AgNO₃) (1.2 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the resulting silver bromide precipitate and concentrate the filtrate. Purify the residue by column chromatography to obtain 1-hydroxyisochroman.
Step 2: Chlorination of 1-Hydroxyisochroman
-
Rationale: Converting the hydroxyl group to a chloride creates an excellent leaving group, activating the C1 position for the subsequent amination reaction.
-
Dissolve 1-hydroxyisochroman (1.0 eq) in anhydrous DCM at 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to neutralize excess SOCl₂.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(chloromethyl)isochroman, which may be used directly in the next step.
Step 3: Amination with Methylamine
-
Rationale: This is the final step, where nucleophilic substitution of the chloride with methylamine forms the target compound.
-
Dissolve 1-(chloromethyl)isochroman (1.0 eq) in a polar aprotic solvent like acetonitrile or THF.
-
Add an excess of methylamine (3.0-5.0 eq, typically as a solution in THF or ethanol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the reaction vessel and stir at 50-60 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the mixture.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford Isochroman-1-ylmethyl-methyl-amine.
Characterization
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should ideally be >95% for use in biological assays.
Section 2: Hypothesis-Driven Biological Evaluation
Based on the extensive literature on isochroman derivatives, we can formulate several hypotheses regarding the potential biological activity of Isochroman-1-ylmethyl-methyl-amine. The following protocols provide a robust framework for screening the compound against high-priority target classes.
Hypothesis 1: CNS Activity via Neurokinin-1 (NK₁) Receptor Antagonism
Several isochroman derivatives have shown potent activity as CNS agents.[3] A notable example is the selective neurokinin-1 (NK₁) receptor antagonist CJ-17,493, which contains a substituted isochroman core.[8] Antagonism of the NK₁ receptor has therapeutic applications in treating emesis and depression.
Protocol 2.1.1: NK₁ Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of Isochroman-1-ylmethyl-methyl-amine for the human NK₁ receptor.
-
Principle: This is a competitive binding assay using a radiolabeled ligand that binds to the NK₁ receptor. The ability of the test compound to displace the radioligand is measured.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human NK₁ receptor.
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: Aprepitant (a known NK₁ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of Isochroman-1-ylmethyl-methyl-amine (e.g., from 100 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, 25 µL of [³H]-Substance P (at a final concentration equal to its Kₔ), and 100 µL of the cell membrane preparation.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of Aprepitant (e.g., 10 µM).
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Harvest the membranes onto a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
| Compound | Predicted Target | Assay Type | Predicted IC₅₀ / Kᵢ |
| Isochroman-1-ylmethyl-methyl-amine | Human NK₁ Receptor | Radioligand Binding | To be determined |
| Aprepitant (Control) | Human NK₁ Receptor | Radioligand Binding | ~1 nM |
Hypothesis 2: Anti-inflammatory Activity
The isochroman scaffold is present in numerous compounds with anti-inflammatory properties.[9] Some derivatives are known to modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade.[10]
Protocol 2.2.1: COX-2 Inhibition Assay
-
Objective: To measure the ability of the compound to inhibit the enzymatic activity of COX-2.
-
Procedure: Utilize a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical). This is typically a colorimetric or fluorometric assay that measures the peroxidase activity of COX-2. Follow the manufacturer's instructions to determine the IC₅₀ value of Isochroman-1-ylmethyl-methyl-amine against purified human COX-2 enzyme.
Protocol 2.2.2: NF-κB Reporter Assay in Macrophages
-
Objective: To assess whether the compound can inhibit the activation of the NF-κB signaling pathway in a cellular context.
-
Rationale: NF-κB is a master transcriptional regulator of pro-inflammatory genes.[10] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
-
Materials:
-
RAW 264.7 macrophage cells stably transfected with an NF-κB-luciferase reporter construct.
-
Lipopolysaccharide (LPS) to stimulate NF-κB activation.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Isochroman-1-ylmethyl-methyl-amine for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to cytotoxicity.
-
-
Data Analysis: Normalize the luciferase signal to cell viability. Calculate the percentage of inhibition of LPS-induced NF-κB activity and determine the IC₅₀ value.
Caption: Predicted inhibition of the NF-κB signaling pathway by the test compound.
Section 3: Structure-Activity Relationship (SAR) Exploration
Once initial biological activity is identified, the next step is to explore the structure-activity relationship (SAR).[11][12] SAR analysis enables the determination of which chemical groups are responsible for a biological effect, allowing for the rational design of more potent and selective compounds.[11][13]
Iterative Cycle of Lead Optimization
The process of SAR exploration is iterative, involving cycles of compound design, synthesis, and biological testing to build a predictive model of how structural changes impact activity.[14][15]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
Proposed Analogs for Initial SAR Study
To probe the importance of the key structural features of Isochroman-1-ylmethyl-methyl-amine, a small, focused library of analogs should be synthesized and tested in the primary activity-confirming assay.
| Analog | R₁ (on Amine) | R₂ (on Amine) | Rationale |
| Parent | H | Methyl | Baseline compound |
| Analog 1 | H | H | Assess the importance of the N-methyl group. |
| Analog 2 | Methyl | Methyl | Evaluate the effect of a tertiary amine vs. a secondary amine. |
| Analog 3 | H | Ethyl | Probe steric tolerance around the nitrogen atom. |
| Analog 4 | H | Cyclopropyl | Introduce conformational restraint. |
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, roadmap for the investigation of Isochroman-1-ylmethyl-methyl-amine in a drug discovery context. By leveraging the known pharmacology of the isochroman scaffold, we have proposed detailed protocols for its synthesis and for its evaluation against high-priority therapeutic targets in CNS disorders and inflammation.
If a promising primary biological activity is confirmed through these initial screens, the subsequent steps would involve:
-
Lead Optimization: Expanding the SAR study to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as metabolic stability and cell permeability.
-
In Vivo Efficacy Studies: Testing the optimized lead compounds in relevant animal models of the targeted disease.
The systematic application of these protocols will enable a thorough assessment of Isochroman-1-ylmethyl-methyl-amine and determine its potential as a valuable new scaffold for therapeutic development.
References
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- BenchChem. (n.d.). Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. BenchChem.
- Li, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.
- Request PDF. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate.
- Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 44(8), 3147-57.
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- PubMed. (2008). Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. PubMed.
- Organic Chemistry Portal. (n.d.). Isochroman synthesis. Organic Chemistry Portal.
- Wikipedia. (n.d.). Structure–activity relationship. Wikipedia.
- BLD Pharm. (n.d.). 31231-58-0|Isochroman-1-ylmethyl-methyl-amine hydrochloride. BLD Pharm.
- Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org.
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- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.
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- PubMed. (2021). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. PubMed.
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The Emerging Potential of Isochroman-1-ylmethyl-methyl-amine: A Guide for Researchers
The isochroman scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] These compounds are at the forefront of research in oncology, infectious diseases, and neuropharmacology. This guide provides an in-depth exploration of a specific derivative, Isochroman-1-ylmethyl-methyl-amine, for researchers, scientists, and drug development professionals. While specific data on this particular molecule is nascent, this document extrapolates from the rich pharmacology of the isochroman class to provide a comprehensive framework for its investigation. We will delve into its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation.
The Isochroman Scaffold: A Foundation for Diverse Bioactivity
Isochroman derivatives are recognized for a broad spectrum of pharmacological effects, making them attractive candidates for drug discovery.[1] The core isochroman structure serves as a versatile backbone for the synthesis of compounds with a range of therapeutic possibilities, including:
-
Anticancer Agents: Many isochroman derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial Agents: The isochroman core is a key feature in compounds with notable antibacterial and antifungal properties.
-
Anti-inflammatory Agents: Several derivatives exhibit anti-inflammatory effects, suggesting potential in treating inflammatory disorders.
-
Antioxidant Properties: Certain isochroman derivatives are effective radical scavengers.
-
Central Nervous System (CNS) Activity: Research has pointed to the potential of isochroman derivatives as agents targeting the CNS.[1]
Given this landscape, Isochroman-1-ylmethyl-methyl-amine is a compelling subject for investigation across these therapeutic areas.
Synthesis of Isochroman-1-ylmethyl-methyl-amine
A robust and efficient synthesis is paramount for the thorough investigation of any research chemical. A plausible and versatile route to Isochroman-1-ylmethyl-methyl-amine involves a multi-step process commencing with the synthesis of the isochroman core, followed by functionalization and subsequent amination.
Synthesis of the Isochroman Scaffold
The isochroman ring system can be synthesized through various methods, including the Oxa-Pictet-Spengler reaction.[3] A common laboratory-scale synthesis involves the acid-catalyzed cyclization of 2-phenylethanol with paraformaldehyde.[4]
Protocol 1: Synthesis of Isochroman
Materials:
-
2-Phenylethanol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of 2-phenylethanol in a round-bottom flask, add paraformaldehyde.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture gently (e.g., to 40-50 °C) and stir for 18-24 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude isochroman.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Functionalization and Reductive Amination
To introduce the methyl-methyl-amine group at the 1-position, a common strategy is the reductive amination of an isochroman-1-carbaldehyde intermediate.[5][6]
Protocol 2: Synthesis of Isochroman-1-ylmethyl-methyl-amine
Step A: Oxidation of Isochroman to Isochroman-1-carbaldehyde
This step can be achieved using a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation.
Step B: Reductive Amination
Materials:
-
Isochroman-1-carbaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)[6]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve isochroman-1-carbaldehyde in the chosen solvent (DCM or DCE) in a round-bottom flask.
-
Add methylamine to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.
-
In a separate flask, prepare a suspension of the reducing agent (e.g., NaBH(OAc)₃) in the same solvent.
-
Slowly add the reducing agent suspension to the imine solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Isochroman-1-ylmethyl-methyl-amine by column chromatography on silica gel.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to Isochroman-1-ylmethyl-methyl-amine.
Potential Therapeutic Applications and Investigational Protocols
Based on the known activities of the isochroman class, Isochroman-1-ylmethyl-methyl-amine warrants investigation in several key therapeutic areas. The following sections outline detailed protocols for these investigations.
Anticancer Activity
Mechanism of Action Insights: Isochroman derivatives have been shown to induce apoptosis in cancer cells, potentially through the inhibition of critical cell survival pathways like the PI3K/Akt signaling pathway.[7]
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isochroman-1-ylmethyl-methyl-amine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Isochroman-1-ylmethyl-methyl-amine in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Diagram of the Anticancer Screening Workflow:
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Activity
Rationale: The isochroman scaffold is present in many natural and synthetic antimicrobial agents.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isochroman-1-ylmethyl-methyl-amine (dissolved in a suitable solvent)
-
96-well microtiter plates, incubator, microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of Isochroman-1-ylmethyl-methyl-amine in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Mechanism of Action Insights: The anti-inflammatory activity of some non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[8] Isochroman derivatives may exhibit similar mechanisms.
Protocol 5: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Isochroman-1-ylmethyl-methyl-amine
-
A detection reagent for prostaglandin E₂ (PGE₂) (e.g., an ELISA kit)
-
96-well plates, incubator, microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX enzyme with various concentrations of Isochroman-1-ylmethyl-methyl-amine or a known inhibitor (e.g., celecoxib for COX-2) for a short period.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate for a specified time at 37°C.
-
Termination of Reaction: Stop the reaction.
-
PGE₂ Detection: Measure the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antioxidant Activity
Rationale: The ability to scavenge free radicals is an important therapeutic property.
Protocol 6: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
DPPH solution in methanol
-
Isochroman-1-ylmethyl-methyl-amine
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates, microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of Isochroman-1-ylmethyl-methyl-amine and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound or control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ (effective concentration to scavenge 50% of radicals) value.
Central Nervous System (CNS) Activity
Rationale: The potential for CNS activity of isochroman derivatives suggests that Isochroman-1-ylmethyl-methyl-amine should be evaluated for its effects on neuronal cells.[1]
Protocol 7: In Vitro Neurotoxicity Assay in SH-SY5Y Cells
This assay assesses the potential neurotoxic effects of the compound on a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Isochroman-1-ylmethyl-methyl-amine
-
MTT solution
-
Solubilization buffer
-
96-well plates, incubator, microplate reader
Procedure:
-
Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells and, for a more neuron-like phenotype, differentiate them using agents like retinoic acid.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Exposure: Expose the cells to various concentrations of Isochroman-1-ylmethyl-methyl-amine for 24-48 hours.
-
Viability Assessment: Perform an MTT assay as described in Protocol 3 to assess cell viability.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) to assess its neurotoxic potential.
Data Presentation
Quantitative data from the described protocols should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Biological Activity of Isochroman-1-ylmethyl-methyl-amine
| Assay | Target/Cell Line | Endpoint | Result (e.g., IC₅₀/EC₅₀/MIC in µM) | Positive Control (Result) |
| Anticancer | ||||
| MTT Assay | MCF-7 | IC₅₀ | Doxorubicin (IC₅₀) | |
| MTT Assay | A549 | IC₅₀ | Cisplatin (IC₅₀) | |
| Antimicrobial | ||||
| MIC Determination | S. aureus | MIC | Vancomycin (MIC) | |
| MIC Determination | E. coli | MIC | Ciprofloxacin (MIC) | |
| Anti-inflammatory | ||||
| COX-1 Inhibition | COX-1 Enzyme | IC₅₀ | Indomethacin (IC₅₀) | |
| COX-2 Inhibition | COX-2 Enzyme | IC₅₀ | Celecoxib (IC₅₀) | |
| Antioxidant | ||||
| DPPH Scavenging | DPPH Radical | EC₅₀ | Ascorbic Acid (EC₅₀) | |
| CNS Activity | ||||
| Neurotoxicity | SH-SY5Y cells | IC₅₀ | Rotenone (IC₅₀) |
Conclusion
Isochroman-1-ylmethyl-methyl-amine represents a promising, yet underexplored, research chemical. The rich pharmacological history of the isochroman scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic route and detailed investigational protocols provided in this guide offer a comprehensive framework for researchers to unlock the potential of this intriguing molecule. Rigorous and systematic evaluation, as outlined here, will be crucial in determining the future trajectory of Isochroman-1-ylmethyl-methyl-amine in the landscape of drug discovery.
References
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SciSpace. (1993). The Synthesis and Antiinflammatory Activity of 1-Alkyl-Isochroman-1-yl Acetic Acids Derivatives. Available at: [Link]
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PubMed. (2025). Exploring the anticancer potential and mechanisms of action of natural coumarins and isocoumarins. Available at: [Link]
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JMIR Publications. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. Available at: [Link]
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Royal Society of Chemistry. (2012). Selective formation of C-N and C=N bonds via C(sp3)−H activation of isochroman in the presence of DTBP. Available at: [Link]
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MDPI. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Available at: [Link]
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Semantic Scholar. (2018). Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet–Spengler cyclization. Available at: [Link]
-
MDPI. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Available at: [Link]
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University of Leeds. (n.d.). Assessing molecular scaffolds for CNS drug discovery. Available at: [Link]
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ResearchGate. (2022). Bioanalytical Strategies to De‐risk CNS Drug Discovery for Novel Chemical Modalities. Available at: [Link]
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PubMed. (2021). Research progress in biological activities of isochroman derivatives. Available at: [Link]
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MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available at: [Link]
-
PubMed. (2022). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Available at: [Link]
-
Wiley Online Library. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]
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MDPI. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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ResearchGate. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac. Available at: [Link]
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ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]
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PubMed. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available at: [Link]
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MDPI. (2023). Special Issue on “Anticancer Drugs Activity and Underlying Mechanisms”. Available at: [Link]
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ResearchGate. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available at: [Link]
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Application Notes & Experimental Protocols: Isochroman-1-ylmethyl-methyl-amine
A Guide for Investigators in Preclinical Research and Drug Discovery
Foreword: Situating Isochroman-1-ylmethyl-methyl-amine in Modern Drug Discovery
The isochroman scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[1][2] Derivatives of isochroman have been reported to possess anti-inflammatory, antimicrobial, antioxidant, antihypertensive, and antitumor properties, establishing this chemical class as a fertile ground for therapeutic innovation.[1][2] While extensive research has been conducted on various isochroman analogs, Isochroman-1-ylmethyl-methyl-amine represents a specific, yet underexplored, entity within this family.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in elucidating the therapeutic potential of Isochroman-1-ylmethyl-methyl-amine. In the absence of direct, extensive literature on this specific molecule, we will leverage the well-documented activities of structurally related isochroman derivatives to propose high-probability therapeutic targets and robust experimental protocols. The methodologies outlined herein are designed to be self-validating and are grounded in established pharmacological and biochemical principles.
Postulated Biological Activities and Therapeutic Targets
Based on the known bioactivities of the isochroman class, we can hypothesize several promising avenues for investigation for Isochroman-1-ylmethyl-methyl-amine.
Anti-Inflammatory and Immunomodulatory Effects
Numerous isochroman derivatives have been shown to modulate key inflammatory pathways.[1][3] Therefore, a primary area of investigation for Isochroman-1-ylmethyl-methyl-amine should be its potential as an anti-inflammatory agent.
Potential Molecular Targets:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[3]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large quantities of nitric oxide, a key inflammatory mediator.[3]
-
Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that governs the expression of a wide array of pro-inflammatory genes.[3]
Neuropharmacological Applications
The isochroman scaffold is also a component of molecules with significant central nervous system (CNS) activity. Notably, certain derivatives have been developed as neurokinin-1 (NK1) receptor antagonists, which have applications as antiemetics and antidepressants.[4]
Potential Molecular Targets:
-
Neurokinin-1 (NK1) Receptor: A G-protein coupled receptor for the neuropeptide Substance P, implicated in pain, inflammation, and mood disorders.
-
Dopamine and Serotonin Receptors: Given the structural similarities of some isochromans to known CNS-active compounds, exploring interactions with key neurotransmitter receptors is warranted.
Oncology
Several isochroman-containing compounds have demonstrated cytotoxicity against various cancer cell lines.[1] The mechanisms often involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.
Potential Molecular Targets:
-
Protein Tyrosine Phosphatase 1B (PTP1B): While primarily investigated in the context of diabetes, PTP1B is also implicated in cancer cell signaling.[5]
-
PI3K/AKT/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.
Foundational Experimental Protocols
The following protocols provide a starting point for characterizing the biological activity of Isochroman-1-ylmethyl-methyl-amine.
In Vitro Assessment of Anti-Inflammatory Activity
This protocol is designed to evaluate the compound's ability to suppress the inflammatory response in a cellular model.
Experimental Workflow for Anti-Inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening of Isochroman-1-ylmethyl-methyl-amine.
Protocol 2.1.1: Inhibition of Nitric Oxide Production in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Isochroman-1-ylmethyl-methyl-amine in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay):
-
To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL in PBS).
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Data Interpretation: A dose-dependent decrease in nitric oxide production without a significant reduction in cell viability suggests a specific anti-inflammatory effect.
Table 1: Hypothetical Anti-Inflammatory Activity Data
| Compound Concentration (µM) | Nitrite Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | 35.2 ± 2.1 | 100 ± 4.5 |
| 0.1 | 32.8 ± 1.9 | 98.7 ± 5.1 |
| 1 | 25.4 ± 1.5 | 97.2 ± 3.8 |
| 10 | 12.1 ± 0.8 | 95.9 ± 4.2 |
| 100 | 5.6 ± 0.4 | 60.3 ± 6.7 |
Evaluation of Neuropharmacological Activity
This protocol outlines a receptor binding assay to determine the affinity of Isochroman-1-ylmethyl-methyl-amine for the neurokinin-1 (NK1) receptor.
Protocol 2.2.1: NK1 Receptor Binding Assay
-
Membrane Preparation: Obtain commercially available cell membranes prepared from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Use a suitable radiolabeled ligand, such as [³H]-Substance P.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of Isochroman-1-ylmethyl-methyl-amine.
-
For non-specific binding determination, include wells with a high concentration of a known unlabeled NK1 antagonist (e.g., Aprepitant).
-
Incubate the plate for 60 minutes at room temperature.
-
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothesized Signaling Pathway Modulation
Caption: Postulated antagonistic action on the NK1 receptor signaling pathway.
Synthesis and Characterization
Proposed Retrosynthetic Analysis:
A plausible synthesis could involve the reductive amination of an appropriate isochroman-1-carbaldehyde with methylamine. The aldehyde precursor could be synthesized from 2-phenylethanol derivatives through cyclization and subsequent oxidation.[7]
Essential Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Concluding Remarks and Future Directions
Isochroman-1-ylmethyl-methyl-amine belongs to a class of compounds with a proven track record of diverse and potent biological activities. The experimental frameworks provided in this guide offer a logical and scientifically rigorous starting point for investigating its therapeutic potential. Future research should aim to build upon these foundational assays to explore the in vivo efficacy, pharmacokinetic properties, and safety profile of this promising molecule. The versatility of the isochroman scaffold suggests that Isochroman-1-ylmethyl-methyl-amine could hold significant promise in the development of novel therapeutics for a range of human diseases.
References
-
Ono, M., et al. (2008). Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. Bioorganic & Medicinal Chemistry Letters, 18(15), 4353-4357. [Link]
-
Request PDF. (2021). Research progress in biological activities of isochroman derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. Isochroman synthesis. Organic Chemistry Portal. [Link]
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Li, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 213, 113073. [Link]
-
PubChem. (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. PubChem. [Link]
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ResearchGate. (2016). A Synthesis of 4-(Hydroxymethyl)-1 H -isochromen-1-one Analogs by Hydroxyl Oxetane Rearrangement in Protonic Acids. ResearchGate. [Link]
-
Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 44(8), 3147-3157. [Link]
-
PubChem. (3R)-6-amino-8-hydroxy-3-methyl-isochroman-1-one. PubChem. [Link]
-
ResearchGate. (2021). The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. ResearchGate. [Link]
-
Velmurugan, B. K., et al. (2020). Insulinoma-associated protein 1 (INSM1): a potential biomarker and therapeutic target for neuroendocrine tumors. Amino Acids, 52(4), 575-581. [Link]
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- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isochroman synthesis [organic-chemistry.org]
- 7. Isochroman synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Isochroman-1-ylmethyl-methyl-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the potential applications and experimental protocols for Isochroman-1-ylmethyl-methyl-amine , a heterocyclic compound of interest in medicinal chemistry. While direct studies on this specific molecule are not extensively published, its structural components, particularly the isochroman scaffold, are well-recognized as "privileged structures" in drug discovery. This guide synthesizes information from analogous compounds to propose potential biological targets, synthetic routes, and bioassay protocols, providing a solid foundation for researchers initiating studies on this molecule.
The isochroman core is a key feature in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including effects on the central nervous system (CNS), as well as antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties[1]. The presence of a methylaminomethyl side chain at the 1-position suggests potential interactions with biological targets that recognize monoamines, such as adrenergic and other neurotransmitter receptors or monoamine oxidase enzymes.
Potential Biological Targets and Therapeutic Areas
Based on structure-activity relationships (SAR) of closely related isochroman derivatives, Isochroman-1-ylmethyl-methyl-amine is a compelling candidate for investigation in several therapeutic areas.
Adrenergic Receptor Modulation
The structural similarity of the aminomethyl side chain to sympathomimetic catecholamines, such as norepinephrine and isoproterenol, suggests that this compound may act as a ligand for adrenergic receptors (α and β)[1]. Conformationally restrained analogs of catecholamines incorporating the isochroman ring system have been synthesized and evaluated for their adrenergic properties[1]. These studies indicate that the spatial arrangement of the aryl moiety, the amine nitrogen, and the benzylic ethereal oxygen in the isochroman ring can mimic the pharmacophoric conformation of endogenous adrenergic agonists[1].
-
Potential Application: Development of novel cardiovascular agents (for hypertension, angina) or neurological drugs, depending on the specific receptor subtype selectivity (α1, α2, β1, β2) and whether it acts as an agonist or antagonist.
Monoamine Oxidase (MAO) Inhibition
Derivatives of related oxygen-containing heterocycles, such as chromones and coumarins, are known to be potent inhibitors of monoamine oxidases (MAO-A and MAO-B)[2][3]. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease[4][5]. The core structure of Isochroman-1-ylmethyl-methyl-amine presents a scaffold that could be explored for MAO inhibition.
-
Potential Application: Development of novel antidepressants or therapies for neurodegenerative diseases.
Other Potential Targets
The isochroman scaffold has been incorporated into molecules targeting a diverse range of biological systems:
-
Neurokinin-1 (NK1) Receptor Antagonists: A complex isochroman derivative has been identified as a potent and selective NK1 receptor antagonist with potential applications as an antiemetic[6].
-
Estrogen Receptor Ligands: Isochroman analogs have been synthesized and evaluated for their binding to estrogen receptor isoforms[7].
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Novel isochroman carboxylic acid derivatives have been investigated as potential anti-diabetic agents through the inhibition of PTP1B[8].
This wide range of activities underscores the versatility of the isochroman scaffold and suggests that Isochroman-1-ylmethyl-methyl-amine could be a valuable starting point for library synthesis and screening against various targets.
Synthetic Protocols
The synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride (CAS 31231-58-0) can be approached through a multi-step process involving the formation of the isochroman core followed by the introduction and modification of the side chain.
Synthesis of the Isochroman Scaffold
A common method for the synthesis of the isochroman ring is the acid-catalyzed cyclization of 2-phenylethanol with an aldehyde, typically formaldehyde[9].
Protocol 2.1: Synthesis of Isochroman from 2-Phenylethanol
Materials:
-
2-Phenylethanol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (36-38%)
-
Dichloromethane (DCM)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
To a stirred solution of 2-phenylethanol, add paraformaldehyde.
-
Slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Stir the reaction mixture at a controlled temperature (e.g., 36°C) for several hours (e.g., 20 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine all organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude isochroman.
-
The crude product can be purified by vacuum distillation or column chromatography.
Functionalization at the 1-Position and Amine Synthesis
Following the synthesis of the isochroman core, the methyl-methyl-amine side chain can be introduced. This can be achieved through various methods, including the conversion of an intermediate at the 1-position to the desired amine. A plausible route involves the formation of a 1-halomethyl or 1-hydroxymethyl isochroman intermediate followed by reaction with methylamine. A more direct approach could involve a variation of the Pictet-Spengler reaction. For the specific target molecule, a likely synthetic route would involve the reductive amination of isochroman-1-carbaldehyde with methylamine, or the substitution of a leaving group on a 1-methylisochroman derivative with methylamine.
Protocol 2.2: Synthesis of Isochroman-1-ylmethyl-methyl-amine (Proposed)
This protocol is a proposed pathway based on standard organic chemistry transformations.
Step 1: Synthesis of 1-(chloromethyl)isochroman This intermediate can be synthesized from isochroman via radical chlorination or other methods.
Step 2: Reaction with Methylamine Materials:
-
1-(chloromethyl)isochroman
-
Methylamine (as a solution in a suitable solvent like THF or as a gas)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A suitable solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Dissolve 1-(chloromethyl)isochroman in the chosen solvent in a reaction vessel.
-
Add the base to the solution.
-
Slowly add the methylamine solution at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To obtain the hydrochloride salt, dissolve the purified free base in diethyl ether and add a stoichiometric amount of ethanolic HCl.
-
Collect the precipitated Isochroman-1-ylmethyl-methyl-amine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Biological Evaluation Protocols
Given the potential targets identified in Section 1, the following are detailed protocols for in vitro assays to characterize the biological activity of Isochroman-1-ylmethyl-methyl-amine.
Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for α and β adrenergic receptors.
Protocol 3.1: Radioligand Binding Assay for Adrenergic Receptors
Materials:
-
Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2)
-
Radioligand specific for the receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]dihydroalprenolol for β)
-
Test compound (Isochroman-1-ylmethyl-methyl-amine) at various concentrations
-
Non-specific binding control (e.g., phentolamine for α receptors, propranolol for β receptors) at a high concentration
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibition of MAO-A and MAO-B activity.
Protocol 3.2: Fluorometric MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
A suitable fluorogenic probe that reacts with the product of the MAO reaction (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (Isochroman-1-ylmethyl-methyl-amine) at various concentrations
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black microplate, add the MAO enzyme (MAO-A or MAO-B) and the test compound or positive control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at timed intervals using a fluorescence microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the rate of the reaction (the change in fluorescence over time) for each concentration of the test compound.
-
Plot the percentage of MAO activity against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the enzyme activity) by non-linear regression analysis.
Data Presentation and Interpretation
The data obtained from the proposed assays should be carefully analyzed and presented.
Table 1: Proposed Data Summary for Isochroman-1-ylmethyl-methyl-amine
| Target | Assay Type | Radioligand/Substrate | Result (Ki or IC50) |
| α1 Adrenergic Receptor | Radioligand Binding | [3H]prazosin | To be determined |
| α2 Adrenergic Receptor | Radioligand Binding | [3H]rauwolscine | To be determined |
| β1 Adrenergic Receptor | Radioligand Binding | [3H]dihydroalprenolol | To be determined |
| β2 Adrenergic Receptor | Radioligand Binding | [3H]dihydroalprenolol | To be determined |
| Monoamine Oxidase A | Enzyme Inhibition | Kynuramine | To be determined |
| Monoamine Oxidase B | Enzyme Inhibition | Benzylamine | To be determined |
The results from these assays will provide a preliminary pharmacological profile of Isochroman-1-ylmethyl-methyl-amine, guiding further optimization and development efforts.
Visualizations
Caption: Proposed synthetic workflow for Isochroman-1-ylmethyl-methyl-amine hydrochloride.
Sources
- 1. Conformationally restrained analogs of sympathomimetic catecholamines. Synthesis, conformational analysis, and adrenergic activity of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor ligands. Part 11: Synthesis and activity of isochromans and isothiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isochroman synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: High-Throughput Screening of Isochroman-1-ylmethyl-methyl-amine Derivatives for Modulators of G-Protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of Isochroman-1-ylmethyl-methyl-amine derivatives. Isochroman scaffolds are recognized pharmacophores with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] This application note details a robust, cell-based HTS campaign designed to identify modulators of a specific G-protein coupled receptor (GPCR) pathway, a common target for this class of compounds. The protocol outlines assay development, miniaturization, validation, and the subsequent steps for hit identification and confirmation.
Introduction: The Rationale for Screening Isochroman Derivatives
Isochroman derivatives represent a promising class of heterocyclic compounds in drug discovery due to their diverse therapeutic potential.[1] Their structural complexity allows for a wide range of chemical modifications, making them ideal candidates for library synthesis and subsequent screening. High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel bioactive molecules.[2][3][4] This process integrates robotics, sensitive detectors, and sophisticated data analysis to efficiently screen thousands to millions of compounds.[5]
This application note will focus on a hypothetical HTS campaign to identify modulators of a Gαq-coupled GPCR. The activation of Gαq-coupled GPCRs leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels, a readily measurable event in a high-throughput format.
Assay Principle and Selection
For this screening campaign, a homogeneous, fluorescence-based assay measuring intracellular calcium flux is selected. This assay format is highly amenable to HTS due to its no-wash protocol, high sensitivity, and rapid signal generation.[6] The principle relies on a calcium-sensitive fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium ions released into the cytoplasm following GPCR activation.
Causality behind Experimental Choice: A cell-based assay is chosen over a biochemical assay to screen compounds in a more physiologically relevant environment, where factors like cell permeability and off-target effects can be indirectly assessed.[7][8] The measurement of intracellular calcium flux is a direct downstream indicator of Gαq-coupled GPCR activation, providing a robust and reliable readout.[9]
HTS Workflow and Experimental Protocols
The HTS process is a multi-step workflow designed to ensure data quality and identify genuine hits.[10][11]
Assay Development and Miniaturization
The initial phase involves developing a robust assay in a standard format (e.g., 96-well plates) and then miniaturizing it to a 384- or 1536-well plate format to increase throughput and reduce reagent costs.[11]
Protocol 1: Cell Culture and Seeding
-
Cell Line: Use a stable cell line endogenously expressing the target Gαq-coupled GPCR or a recombinant cell line overexpressing the receptor (e.g., HEK293 or CHO cells).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in an appropriate volume of assay buffer.
-
Determine cell density and viability using a hemocytometer or an automated cell counter.
-
Dispense the optimized number of cells per well into 384-well, black-walled, clear-bottom microplates using an automated liquid handler.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Protocol 2: Compound Preparation and Transfer
-
Library Preparation: The Isochroman-1-ylmethyl-methyl-amine derivative library is typically stored at -20°C in DMSO.
-
Working Plates: Prepare intermediate compound plates by diluting the stock library to the desired concentration in assay buffer.
-
Compound Transfer: Utilize an automated liquid handler (e.g., pin tool or acoustic dispenser) to transfer a small volume (e.g., 50 nL) of the compound from the working plates to the cell plates.
Protocol 3: Calcium Flux Assay
-
Dye Loading: Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in an appropriate assay buffer containing probenecid (to prevent dye leakage).
-
Incubation: Add the dye solution to the cell plates and incubate for 60 minutes at 37°C to allow for dye de-esterification and loading into the cells.
-
Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a few seconds.
-
Inject an agonist of the target GPCR to stimulate calcium release.
-
Immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.
-
For antagonist screening, pre-incubate the cells with the library compounds before adding the agonist.
-
HTS Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the reliable identification of hits.[3][12]
Data Normalization: Raw fluorescence data is typically normalized to the baseline and expressed as a percentage of the control response.
Quality Control Metrics: The performance of the HTS is monitored using statistical parameters:
-
Z'-factor: A measure of the statistical effect size and the separation between the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.[11]
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control.
-
Coefficient of Variation (%CV): A measure of the variability of the data.
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 |
| S/B Ratio | Mean_pos / Mean_neg | > 5 |
| %CV | (SD / Mean) * 100 | < 15% |
Hit Identification: A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically determined by the mean of the sample data plus three times the standard deviation (SD).[13]
Hit Confirmation and Validation
Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[10][14]
Protocol 4: Hit Confirmation
-
Re-testing: Re-test the primary hits from a freshly prepared sample of the compound to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response analysis to determine the potency (EC50 for agonists, IC50 for antagonists) of the confirmed hits.
-
Orthogonal Assays: Validate the hits using a different assay format that measures a different downstream event in the signaling pathway (e.g., an IP-One HTRF assay to measure inositol monophosphate accumulation). This helps to rule out assay-specific artifacts.[15]
-
Counter-Screening: Screen the hits against a panel of related GPCRs to assess their selectivity.
Visualization of Workflows and Pathways
HTS Workflow Diagram
Caption: High-Throughput Screening Workflow.
Gαq-Coupled GPCR Signaling Pathway
Caption: Gαq-Coupled GPCR Signaling Cascade.
Conclusion
The described high-throughput screening protocol provides a robust framework for the identification of novel modulators of Gαq-coupled GPCRs from a library of Isochroman-1-ylmethyl-methyl-amine derivatives. The success of any HTS campaign relies on careful assay development, stringent quality control, and a thorough hit validation process. The identified active compounds can serve as valuable starting points for lead optimization in drug discovery programs.
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Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev - YouTube. (2020). Retrieved from [Link]
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HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2018). Analytical Chemistry, 90(1), 28–46. Retrieved from [Link]
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Quantitative high-throughput screening data analysis: challenges and recent advances. (2013). Expert Opinion on Drug Discovery, 8(12), 1547–1558. Retrieved from [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2016). SLAS Discovery, 21(6), 689–696. Retrieved from [Link]
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High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. (2012). Methods in Molecular Biology, 803, 1–22. Retrieved from [Link]
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High-Throughput GPCR Assay Development. (2021). Agilent. Retrieved from [Link]
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Hit Identification (Hit ID). (n.d.). Charles River Laboratories. Retrieved from [Link]
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Quality control and data correction in high-throughput screening. (2004). Journal of Biomolecular Screening, 9(8), 694–703. Retrieved from [Link]
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Cell-based assays in high-throughput mode (HTS). (2014). BioTechnologia, 95(2), 99–108. Retrieved from [Link]
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Cell-Based Screening Using High-Throughput Flow Cytometry. (2013). SLAS Discovery, 18(6), 661–670. Retrieved from [Link]
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Bioluminescent Assays for High-Throughput Screening. (2007). ASSAY and Drug Development Technologies, 5(1), 121–136. Retrieved from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Bioinformatics, 30(17), 2496–2503. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1133. Retrieved from [Link]
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Statistical practice in high-throughput screening data analysis. (2006). Nature Biotechnology, 24(2), 167–175. Retrieved from [Link]
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Primary high-throughput screening (HTS) data quality control review. (2011). Journal of Biomolecular Screening, 16(1), 1–14. Retrieved from [Link]
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Recent progress in assays for GPCR drug discovery. (2018). Acta Pharmacologica Sinica, 39(2), 169–179. Retrieved from [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). Environmental Health Perspectives, 121(1), 15–24. Retrieved from [Link]
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Application Note & Protocol: Characterization of Isochroman-1-ylmethyl-methyl-amine Binding to Sigma Receptors
Abstract & Introduction
The isochroman scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including actions on the central nervous system (CNS).[1][2][3] Isochroman-1-ylmethyl-methyl-amine is a synthetic derivative of this class currently under investigation for its neuromodulatory potential. Preliminary structural analysis suggests a high affinity for sigma (σ) receptors, a unique class of intracellular chaperone proteins.[4]
Sigma receptors, comprising sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a vast array of cellular functions and pathophysiological processes.[4]
-
The Sigma-1 Receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that modulates calcium signaling, ion channel function, and neuronal plasticity.[5][6][7] It is a promising therapeutic target for neurodegenerative diseases, psychiatric disorders, and pain.[5][8][9]
-
The Sigma-2 Receptor (σ2R) , identified as TMEM97, is involved in cholesterol homeostasis and cellular proliferation.[10][11][12] It is highly expressed in proliferating tumor cells, making it a target for cancer diagnostics and therapy.[10][13][14]
This document provides a comprehensive guide for researchers to characterize the binding affinity and selectivity of Isochroman-1-ylmethyl-methyl-amine for human σ1 and σ2 receptors using in vitro radioligand binding assays. We present detailed, validated protocols for both saturation and competitive binding experiments, along with guidelines for robust data analysis and interpretation.
Principle of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[15][16] The principle relies on incubating a biological preparation containing the target receptor with a radiolabeled ligand (radioligand). By measuring the amount of radioactivity bound to the receptor preparation, one can determine the receptor density (Bmax) and the radioligand's affinity (Kd).[17][18]
-
Saturation Assays involve incubating a fixed amount of receptor with increasing concentrations of a radioligand to determine its Kd and the Bmax of the receptor in the tissue.[17][19]
-
Competition Assays measure the ability of an unlabeled test compound (e.g., Isochroman-1-ylmethyl-methyl-amine) to displace a specific radioligand from the receptor. This allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity.[15][20][21]
Separation of the receptor-bound radioligand from the unbound (free) radioligand is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-containing membranes.[15][22]
Essential Materials & Reagents
Biological Materials:
-
Cell membranes from HEK-293 cells stably expressing human Sigma-1 Receptor (Product # ES-570-M, DiscoverX or equivalent).
-
Cell membranes from HEK-293 cells stably expressing human Sigma-2 Receptor/TMEM97 (Product # ES-571-M, DiscoverX or equivalent).
Radioligands:
-
For σ1R: [³H]-(+)-Pentazocine (Specific Activity: 30-60 Ci/mmol). A well-characterized, selective radioligand for the σ1R.
-
For σ2R: [³H]-DTG (1,3-di-o-tolylguanidine) (Specific Activity: 30-60 Ci/mmol). While DTG binds to both sigma receptor subtypes, its binding to σ1R sites can be masked by adding a selective unlabeled σ1R ligand, allowing for the specific study of σ2R sites.
Test Compound & Competitors:
-
Isochroman-1-ylmethyl-methyl-amine (hydrochloride salt)[23]
-
Haloperidol (for non-specific binding determination)
-
(+)-Pentazocine (unlabeled, for σ1R competition control)
-
Siramesine (for σ2R competition control)[4]
Buffers & Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer (Ice-cold): 50 mM Tris-HCl, pH 7.4.
-
Bovine Serum Albumin (BSA)
-
Polyethylenimine (PEI), 0.5% (w/v) solution
-
Scintillation Cocktail (e.g., Ultima Gold™)
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well microplates
Equipment:
-
Liquid Scintillation Counter
-
96-well Plate Harvester
-
Centrifuge, Homogenizer
-
pH meter, Vortex mixer, Pipettes
Experimental Protocols
Protocol 1: Saturation Binding Assay for Radioligand Characterization
This protocol determines the Kd and Bmax for [³H]-(+)-Pentazocine at the σ1 receptor. A similar protocol would be used for [³H]-DTG at the σ2 receptor.
Scientist's Note: This initial validation step is crucial. It ensures the radioligand behaves as expected in your assay system and provides the Kd value necessary for designing subsequent competition assays. The Kd is essential for the Cheng-Prusoff equation.[24][25]
Step-by-Step Methodology:
-
Filter Pre-treatment: Soak glass fiber filters in 0.5% PEI for at least 2 hours at room temperature. This reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize briefly in ice-cold Assay Buffer to ensure a uniform suspension. Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes to the desired final concentration (typically 50-100 µg protein/well) in Assay Buffer.
-
Assay Plate Setup: Prepare a 96-well plate. For each concentration of radioligand, you will have three wells for Total Binding and three for Non-Specific Binding (NSB) .
-
Radioligand Dilutions: Prepare serial dilutions of [³H]-(+)-Pentazocine in Assay Buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd (e.g., 0.2 - 50 nM).
-
Reaction Mixture Assembly (Total Volume = 200 µL):
-
Total Binding Wells: Add 100 µL of membrane suspension, 50 µL of Assay Buffer, and 50 µL of the appropriate [³H]-(+)-Pentazocine dilution.
-
NSB Wells: Add 100 µL of membrane suspension, 50 µL of Haloperidol (final concentration 10 µM), and 50 µL of the appropriate [³H]-(+)-Pentazocine dilution. The high concentration of unlabeled Haloperidol will occupy nearly all specific receptor sites, so any remaining radioactivity represents non-specific binding.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Termination & Filtration: Terminate the assay by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate Specific Binding by subtracting the average NSB CPM from the average Total Binding CPM for each radioligand concentration. Plot Specific Binding (Y-axis) versus the concentration of the radioligand (X-axis) and fit the data using non-linear regression for a one-site binding hyperbola to determine Kd and Bmax.[19][26]
Protocol 2: Competitive Binding Assay for Isochroman-1-ylmethyl-methyl-amine
This protocol determines the affinity (Ki) of the test compound for σ1R and σ2R.
Scientist's Note: The concentration of radioligand should be at or below its Kd value determined in the saturation assay.[27] This maximizes the assay's sensitivity to competition from the unlabeled test compound. The Cheng-Prusoff equation is used to convert the measured IC50 (the concentration of competitor that displaces 50% of the specific radioligand binding) to the Ki.[25][28]
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Methodology:
-
Filter Pre-treatment & Membrane Preparation: Follow steps 1 and 2 from Protocol 4.1.
-
Assay Plate Setup (Total Volume = 200 µL):
-
Total Binding (Control): 100 µL membranes, 50 µL Assay Buffer, 50 µL [³H]-(+)-Pentazocine.
-
NSB (Control): 100 µL membranes, 50 µL Haloperidol (10 µM final), 50 µL [³H]-(+)-Pentazocine.
-
Test Compound Wells: 100 µL membranes, 50 µL of Isochroman-1-ylmethyl-methyl-amine dilution, 50 µL [³H]-(+)-Pentazocine.
-
-
Test Compound Dilutions: Prepare serial dilutions of Isochroman-1-ylmethyl-methyl-amine in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Radioligand Preparation: Prepare a working solution of the radioligand ([³H]-(+)-Pentazocine for σ1R; [³H]-DTG + 100 nM (+)-Pentazocine for σ2R) at a concentration of 4x its Kd in Assay Buffer. Adding it as the final 50 µL will yield a final concentration of 1x Kd in the assay.
-
Scientist's Note (for σ2R): When using [³H]-DTG for σ2R, the inclusion of a saturating concentration of a selective σ1R ligand like (+)-Pentazocine is critical to occupy all σ1R sites, ensuring that the radioligand only binds to the σ2R.
-
-
Incubation, Termination, & Quantification: Follow steps 6, 7, and 8 from Protocol 4.1.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound. The average Total Binding is set to 100%, and the average NSB is set to 0%.
-
Plot the percent specific binding (Y-axis) versus the log concentration of Isochroman-1-ylmethyl-methyl-amine (X-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve (variable slope) to determine the IC50.[29]
-
Calculate the Ki value using the Cheng-Prusoff equation :[24][25] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined in Protocol 4.1).
-
-
Data Presentation & Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Saturation Binding Parameters for Radioligands
| Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|---|
| Sigma-1 | [³H]-(+)-Pentazocine | e.g., 5.2 ± 0.4 | e.g., 1250 ± 80 |
| Sigma-2 | [³H]-DTG | e.g., 25.8 ± 2.1 | e.g., 850 ± 65 |
(Note: Values are for illustrative purposes only and must be determined experimentally.)
Table 2: Competitive Binding Affinity of Isochroman-1-ylmethyl-methyl-amine
| Receptor | Test Compound | IC50 (nM) | Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
|---|---|---|---|---|
| Sigma-1 | Isochroman-1-ylmethyl-methyl-amine | e.g., 15.6 ± 1.2 | e.g., 7.5 ± 0.6 | e.g., >100-fold |
| Sigma-2 | Isochroman-1-ylmethyl-methyl-amine | e.g., >1000 | e.g., >800 |
(Note: Values are for illustrative purposes only.)
A high Ki value indicates low affinity, while a low Ki value indicates high affinity. The selectivity ratio provides a quantitative measure of the compound's preference for one receptor subtype over the other.
Putative Signaling Context
Understanding the binding affinity is the first step. The functional consequence of this binding is related to the receptor's role in cellular signaling. Sigma-1 receptor activation, for example, modulates calcium homeostasis between the ER and mitochondria, a critical process for neuronal health.[5][7][30]
Caption: Hypothetical role of a σ1R agonist in modulating Ca²⁺ signaling.
References
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Gifford Bioscience. Radioligand Binding Assay . [Link]
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Alfa Cytology. Saturation Radioligand Binding Assays . [Link]
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Wikipedia. Sigma-2 receptor . [Link]
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PubMed. Research progress in biological activities of isochroman derivatives . [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol . [Link]
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PubMed Central. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases . [Link]
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PubMed Central. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases . [Link]
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Grokipedia. Sigma-2 receptor . [Link]
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Frontiers in Physiology. Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology . [Link]
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Frontiers in Cellular Neuroscience. Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury . [Link]
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ResearchGate. Molecular functions of the sigma-1 receptor . [Link]
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PubMed. Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations . [Link]
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ResearchGate. Research progress in biological activities of isochroman derivatives | Request PDF . [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation . [Link]
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PubMed Central. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer . [Link]
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ScienceDirect. Radioligand binding methods: practical guide and tips . [Link]
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Encyclopedia.pub. The Sigma-2 Receptor . [Link]
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GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data . [Link]
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NCBI. Receptor Binding Assays for HTS and Drug Discovery . [Link]
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PubMed. Radioligand binding methods for membrane preparations and intact cells . [Link]
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PubMed Central. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . [Link]
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YouTube. Ki, IC50, & the Cheng-Prusoff equation . [Link]
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ACS Publications. An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot . [Link]
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CORE. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values . [Link]
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Studylib. Saturation Binding Assay Guidelines: Kd & Ki Determination . [Link]
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ResearchGate. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . [Link]
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GraphPad. Key concepts: Saturation binding . [Link]
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GraphPad. Key concepts: Competitive binding . [Link]
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University of California, San Diego. Competitive Binding Data with One Class of Receptors . [Link]
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A-Z Quotes. Competition-binding assay: Significance and symbolism . [Link]
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Oxford Academic. Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques . [Link]
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Organic Chemistry Portal. Isochroman synthesis . [Link]
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PubMed Central. Recent advances in drug discovery efforts targeting the sigma 1 receptor system... . [Link]
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Bentham Science. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes . [Link]
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PubMed. NO1, a New Sigma 2 Receptor/TMEM97 Fluorescent Ligand... . [Link]
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Application Note: A Practical Guide to the Spectroscopic Analysis of Isochroman-1-ylmethyl-methyl-amine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of Isochroman-1-ylmethyl-methyl-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Recognizing that a complete, publicly available, experimentally verified dataset for this specific molecule is limited, this note synthesizes data from the core isochroman structure, related derivatives, and fundamental spectroscopic principles to establish a reliable analytical approach.[1] We present detailed protocols and predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is designed to serve as a robust resource for researchers, scientists, and drug development professionals, enabling them to confirm the identity, purity, and structure of Isochroman-1-ylmethyl-methyl-amine with high confidence.
Introduction
Isochroman derivatives are a significant class of oxygen-containing heterocyclic compounds that form the structural backbone of numerous natural products and pharmacologically active molecules.[1][2] Their synthesis and characterization are pivotal in the fields of medicinal chemistry and materials science. Isochroman-1-ylmethyl-methyl-amine (C₁₁H₁₅NO, Molar Mass: 177.24 g/mol ) is a derivative featuring the isochroman core substituted at the 1-position with a methylaminomethyl side chain.
The precise characterization of such molecules is non-negotiable for advancing research and ensuring the quality of pharmaceutical intermediates. A multi-technique spectroscopic approach is the cornerstone of modern structural elucidation.[3] This guide explains the causality behind experimental choices and provides self-validating protocols for four key analytical techniques: NMR, FTIR, MS, and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For Isochroman-1-ylmethyl-methyl-amine, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify each unique carbon environment.[4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the protons on the isochroman heterocyclic ring, and the protons on the N-methyl and methylene side chain. The proton NMR chemical shift is affected by proximity to electronegative atoms (O, N) and unsaturated systems like the aromatic ring.[5]
Table 1: Predicted ¹H NMR Chemical Shifts and Characteristics (Solvent: CDCl₃, Reference: TMS)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-5, H-6, H-7, H-8) | 6.90 - 7.20 | Multiplet (m) | 4H | Typical range for protons on a substituted benzene ring. Data from the parent isochroman shows signals between 6.87-7.09 ppm.[6] |
| Benzylic Ether Methylene (H-3) | ~ 4.70 | Multiplet (m) | 2H | These protons are adjacent to the ring oxygen and the aromatic system, leading to a downfield shift. Isochroman itself shows these protons at 4.68 ppm.[6] |
| Aliphatic Methylene (H-4) | ~ 2.80 | Triplet (t) | 2H | Aliphatic protons adjacent to the aromatic ring. Isochroman shows this signal at 2.75 ppm.[6] |
| Methine (H-1) | ~ 4.20 - 4.40 | Multiplet (m) | 1H | This proton is deshielded by both the ring oxygen (O-2) and the nitrogen of the side chain. |
| Side-chain Methylene (-CH₂-N) | ~ 2.60 - 2.80 | Multiplet (m) | 2H | Protons adjacent to the nitrogen atom. |
| N-Methyl (-N-CH₃) | ~ 2.45 | Singlet (s) | 3H | A characteristic singlet for an N-methyl group on a secondary amine. |
| Amine Proton (N-H) | 1.0 - 3.0 | Broad Singlet (br s) | 1H | Often a broad, low-intensity signal that can exchange with trace water in the solvent. Its position is highly variable. |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR simplifies the spectrum to a single peak for each non-equivalent carbon atom.[1] The chemical shifts are highly predictable based on hybridization and the electronic environment.[7][8]
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aromatic Quaternary (C-4a, C-8a) | 130 - 135 | Quaternary aromatic carbons typically appear in this region. Isochroman shows signals around 134 ppm.[9] |
| Aromatic CH (C-5, C-6, C-7, C-8) | 125 - 129 | Standard range for protonated sp² carbons in a benzene ring.[7] Isochroman shows these between 125-128 ppm.[9] |
| Methine (C-1) | ~ 75 - 80 | This sp³ carbon is deshielded by both the adjacent oxygen and nitrogen atoms. |
| Benzylic Ether Methylene (C-3) | ~ 67 | sp³ carbon adjacent to oxygen. Isochroman C-3 is at 66.7 ppm.[9] |
| Side-chain Methylene (-CH₂-N) | ~ 50 - 55 | sp³ carbon adjacent to a nitrogen atom. |
| N-Methyl (-N-CH₃) | ~ 35 - 40 | A typical shift for an N-methyl carbon in an aliphatic amine. |
| Aliphatic Methylene (C-4) | ~ 29 | sp³ carbon adjacent to the aromatic ring. Isochroman C-4 is at 28.7 ppm.[9] |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of purified Isochroman-1-ylmethyl-methyl-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1][10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization: Cap the tube and invert several times to ensure the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11][12]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to maximize field homogeneity, which is crucial for achieving high resolution.[13]
-
Data Acquisition: Record the ¹H spectrum. Subsequently, acquire a proton-decoupled ¹³C spectrum. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.[1]
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]
Predicted FTIR Spectrum
The FTIR spectrum of Isochroman-1-ylmethyl-methyl-amine will be dominated by vibrations corresponding to its key functional groups: the aromatic ring, the C-O-C ether linkage, the secondary amine, and aliphatic C-H bonds.[15]
Table 3: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium |
| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Medium |
| 2990 - 2850 | C-H Stretch | Aliphatic (sp³) | Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium, Variable |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
| ~1250, ~1050 | C-O Stretch | Aryl-Alkyl Ether (asymm. & symm.) | Strong |
| 910 - 665 | N-H Wag | Secondary Amine | Strong, Broad |
Rationale: The secondary amine N-H stretch is expected as a single, relatively weak band, distinguishing it from primary amines (two bands) and tertiary amines (no band).[16][17][18] The strong C-O stretching bands are characteristic of the ether linkage within the isochroman ring.[19] Aromatic and aliphatic C-H stretches will be clearly visible in their respective regions.[15]
Protocol for FTIR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[20][21][22]
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[23] Record a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small amount of the purified liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[23]
-
Data Acquisition: Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft cloth.
FTIR Analysis Workflow
Caption: Workflow for FTIR spectroscopic analysis via ATR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[24] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[25]
Predicted Mass Spectrum (ESI+)
The primary goal is to observe the quasi-molecular ion to confirm the molecular weight.[26] Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.
Table 4: Predicted Key Ions in ESI-MS
| m/z (Mass-to-Charge Ratio) | Ion Formula | Ion Type | Rationale |
| 178.12 | [C₁₁H₁₆NO]⁺ | [M+H]⁺ (Quasi-molecular ion) | Protonated parent molecule. Confirms the molecular weight (177.24 Da). |
| 133.06 | [C₉H₉O]⁺ | Fragment | Loss of the neutral methylaminomethyl radical followed by rearrangement, or cleavage at the C1-CH₂ bond. |
| 119.08 | [C₈H₇O]⁺ | Fragment | Cleavage of the isochroman ring. |
| 44.05 | [C₂H₆N]⁺ | Fragment | Cleavage producing the protonated methylaminomethyl side chain. |
Rationale: The most abundant ion in a full-scan ESI spectrum should be the protonated molecule at m/z 178.[27] The fragmentation of the molecular ion is likely to occur at the weakest bonds.[28] The bond between the C1 of the isochroman ring and the side-chain methylene group is a prime candidate for cleavage, leading to a stable benzylic-type carbocation fragment (m/z 133). Further fragmentation of the isochroman ring itself can also be expected.[29]
Protocol for ESI-MS Data Acquisition
Accurate sample concentration is key to avoiding signal suppression or detector saturation.[30]
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[31]
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation and enhance the [M+H]⁺ signal.[30]
-
Sample Submission: Transfer the final solution to a clean 2 mL mass spectrometry vial. Ensure there is no particulate matter.[31]
-
Instrument Setup: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire data in positive ion mode. Perform a full scan to identify the [M+H]⁺ ion. If desired, perform a product ion scan (MS/MS) on the m/z 178 ion to generate and analyze the fragmentation pattern.
Mass Spectrometry Analysis Workflow
Caption: Workflow for ESI-MS and MS/MS analysis.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For Isochroman-1-ylmethyl-methyl-amine, the absorption in the UV region is due to π → π* transitions within the benzene ring chromophore.[32]
Predicted UV-Vis Spectrum
The benzene ring is the primary chromophore. Benzene itself exhibits absorption bands around 180 nm, 200 nm, and a weaker, structured band around 255-260 nm.[32][33] The substitution on the ring (the fused ether and the alkyl group) is expected to cause a slight bathochromic (red) shift to longer wavelengths.[34]
-
Predicted λₘₐₓ: An absorption maximum is expected in the range of 260-275 nm .
-
Appearance: Since the absorption does not extend into the visible region (400-800 nm), the compound is expected to be colorless.[33]
Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λₘₐₓ for optimal accuracy.
-
Baseline Correction: Fill a reference cuvette with the pure solvent and run a baseline correction on the spectrophotometer.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Conclusion
The structural confirmation of Isochroman-1-ylmethyl-methyl-amine requires an integrated analytical approach. NMR spectroscopy serves as the primary tool for elucidating the complete carbon-hydrogen framework. FTIR spectroscopy provides rapid confirmation of essential functional groups, while mass spectrometry definitively verifies the molecular weight and offers structural clues through fragmentation. Finally, UV-Vis spectroscopy confirms the presence of the aromatic chromophore. By following the detailed protocols and using the predicted data in this guide as a benchmark, researchers can confidently characterize the structure and purity of this compound, ensuring the integrity of their subsequent research and development activities.
References
- BenchChem (2025). Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide.
- Hornak, J. P. The Basics of NMR. Rochester Institute of Technology.
- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.
- JEOL. NMR Sample Preparation.
- University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.
- Brennan, N.F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria.
- University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Doc Brown's Chemistry. uv-visible absorption spectrum of benzene methylbenzene....
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Rauk, A. et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques.... Analytical Chemistry.
- Physics LibreTexts (2022). Electrospray Ionization (ESI) Mass Spectrometry.
- UCLA. IR Spectroscopy Tutorial: Amines.
- Griti (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.
- ChemicalBook. Isochroman(493-05-0) 1H NMR spectrum.
- ChemicalBook. Isochroman(493-05-0) 13C NMR spectrum.
- Universal Lab (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
- Virginia Tech. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
- Spectroscopy Online (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- Agilent (2012). Quantitative analysis using ATR-FTIR Spectroscopy.
- Mettler Toledo. ATR-FTIR Spectroscopy Basics.
- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
- Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
- NMR Service. 13 Carbon NMR.
- Wikipedia. Fragmentation (mass spectrometry).
- Compound Interest (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts (2024). Chemical Shifts in ¹H NMR Spectroscopy.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- eGyanKosh (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Palusiak, M. et al. (2004). Isochroman derivatives and their tendency to crystallize in chiral space groups. Acta Crystallographica Section C.
- University of Zaragoza. Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Isochroman-1-ylmethyl-methyl-amine
Welcome to the technical support center for the synthesis of isochroman-1-ylmethyl-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and efficiency of your synthesis.
I. Synthetic Overview & Core Challenges
The most common and efficient pathway to synthesize isochroman-1-ylmethyl-methyl-amine is a two-step sequence starting from isochroman. The general workflow involves the formation of an aldehyde intermediate, isochroman-1-carbaldehyde, followed by a reductive amination with methylamine.
While conceptually straightforward, achieving high yields requires careful control over reaction parameters. The primary challenges encountered are often related to the stability of the intermediates, the choice of reducing agent, managing side reactions, and effective purification of the final product.
Caption: General two-step synthesis pathway.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Isochroman-1-carbaldehyde Formation
Q1: My formylation/oxidation of isochroman to the aldehyde is low-yielding. What are the common pitfalls?
Answer: Low yields in this step typically stem from three sources: incomplete reaction, over-oxidation, or instability of the product.
-
Incomplete Reaction: The C1 position of isochroman is an acetal, making it reactive but stable. Many standard formylation methods can be sluggish. Ensure your reagents are fresh and anhydrous. For methods like the Vilsmeier-Haack reaction, precise temperature control is critical to prevent decomposition.
-
Over-oxidation: Stronger oxidizing conditions can lead to the formation of isochroman-1-carboxylic acid or even ring-opened products. If using an oxidation route from isochroman-1-methanol, milder reagents like pyridinium chlorochromate (PCC) or a Swern/Dess-Martin oxidation are preferred over stronger oxidants like potassium permanganate.
-
Product Instability: Isochroman-1-carbaldehyde can be sensitive to acidic or basic conditions and may be prone to polymerization or decomposition upon prolonged heating. It is often recommended to use the crude aldehyde directly in the next step after a simple aqueous workup and solvent evaporation, minimizing exposure to silica gel chromatography at this stage if possible.
Step 2: Reductive Amination
Q2: My reductive amination has stalled. TLC analysis shows significant amounts of unreacted aldehyde. How can I drive the reaction to completion?
Answer: This is a classic issue in reductive amination and usually points to problems with imine/iminium ion formation, which precedes the reduction.[1][2]
-
Cause - Inefficient Water Removal: The condensation of the aldehyde and methylamine to form the imine intermediate is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will not favor the imine, stalling the reaction.
-
Solution: Incorporate a dehydrating agent. Adding 3Å or 4Å molecular sieves to the reaction mixture is a highly effective strategy to sequester water and drive the equilibrium towards the imine.
-
-
Cause - Incorrect pH: Imine formation is acid-catalyzed, but a pH that is too low will protonate the amine nucleophile (methylamine), rendering it unreactive.[3][4]
-
Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 5 and 7.[4] If you are using methylamine hydrochloride salt, the reaction is likely in the correct pH range. If using a solution of methylamine in a solvent like THF or ethanol, adding a catalytic amount of acetic acid (e.g., 0.1-0.2 equivalents) can significantly accelerate imine formation.
-
Q3: I'm observing a significant side product corresponding to the alcohol (isochroman-1-methanol). Why is this happening and how can I prevent it?
Answer: The formation of isochroman-1-methanol indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the iminium ion intermediate.[3]
-
Cause - Overly Reactive Reducing Agent: Strong hydrides like sodium borohydride (NaBH₄) can rapidly reduce aldehydes, especially at neutral or higher pH.[5] While it can be used, its addition must be timed carefully after imine formation is complete.[5]
-
Solution - Use a Selective Reducing Agent: The choice of reducing agent is critical for a successful one-pot reductive amination.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this transformation.[5][6] STAB is a milder, sterically hindered hydride that reacts much faster with the protonated iminium ion than with the starting aldehyde, thus minimizing alcohol byproduct formation.[6] 1,2-dichloroethane (DCE) is an excellent solvent for STAB reactions.[7]
| Reagent | Selectivity | Common Solvents | Key Considerations |
| NaBH(OAc)₃ (STAB) | High (Iminium > Aldehyde) | DCE, THF, DCM | Reagent of choice. Moisture sensitive.[2][5] |
| NaBH₃CN | Good (Iminium > Aldehyde) | MeOH, EtOH | Effective, but generates toxic cyanide byproducts. Requires pH control.[3][4] |
| NaBH₄ | Low (Reduces both) | MeOH, EtOH | Must be added after imine formation is complete. Can reduce aldehydes.[5] |
| H₂/Catalyst (e.g., Pd/C) | High | MeOH, EtOH | "Greener" option, but may require pressure and can be sensitive to catalyst poisoning.[1] |
Q4: My final product is contaminated with a dialkylated species. How is this forming?
Answer: The formation of a dialkylated tertiary amine, (isochroman-1-ylmethyl)₂-amine, can occur if the primary amine product (isochroman-1-ylmethyl)-amine (from reaction with ammonia impurity) reacts with another molecule of the aldehyde. However, since you are using methylamine, the expected product is already a secondary amine. If you are observing a tertiary amine impurity, it's likely due to over-methylation from an alternative pathway.
A more common issue when starting with a primary amine (not methylamine) is dialkylation, where the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts again with the aldehyde.[7] To avoid this, a stepwise procedure involving imine formation followed by reduction with NaBH₄ can be employed.[7]
For your specific synthesis, ensure your methylamine source is pure and not contaminated with ammonia or dimethylamine, which could lead to unexpected side products.
Q5: Purification of the final amine is difficult, leading to significant product loss. What is the best workup and purification strategy?
Answer: Amines can be tricky to purify due to their basicity and polarity.
-
Workup Strategy: After the reaction is complete, it must be quenched carefully. A common procedure is to add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and quench the reducing agent.
-
Extraction: The product is basic and can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (3x) to ensure complete recovery from the aqueous layer.
-
Acid-Base Extraction (Liquid-Liquid Purification): This is a highly effective technique for purifying amines.
-
Dissolve the crude organic extract in a suitable solvent (e.g., DCM).
-
Extract the solution with dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Wash the acidic aqueous layer with fresh organic solvent one more time to remove any trapped impurities.
-
Make the aqueous layer basic (pH > 10) by carefully adding a strong base like 2M NaOH. This deprotonates the amine, causing it to precipitate or become extractable.
-
Extract the free-base amine back into an organic solvent (DCM or ethyl acetate).
-
Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography: If further purification is needed, flash column chromatography on silica gel can be used. However, amines can streak on silica. To prevent this, pre-treat the silica with triethylamine (Et₃N) or use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% Et₃N or ammonium hydroxide in your solvent system, such as DCM/Methanol).
Caption: Acid-base extraction workflow for amine purification.
III. Optimized Experimental Protocol
This protocol is a recommended starting point, incorporating the best practices discussed above.
Step 2: Reductive Amination of Isochroman-1-carbaldehyde
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add crude isochroman-1-carbaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M concentration).
-
Amine Addition: Add a solution of methylamine (1.5-2.0 eq, e.g., 2.0 M in THF or a 40 wt.% solution in water). Note: Using an excess of the amine helps drive the reaction forward.
-
Catalysis (Optional but Recommended): Add glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. You may optionally add activated 3Å molecular sieves at this stage. Monitor the disappearance of the aldehyde spot by TLC.
-
Reduction: Once imine formation is evident (or after 2 hours), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise over 15 minutes. Caution: The addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate and formation of the product spot by TLC.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Perform the acid-base extraction as detailed in Q5 .
-
Dry the final organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield isochroman-1-ylmethyl-methyl-amine. Assess purity by ¹H NMR and LC-MS.
-
References
-
Feng, J., Lv, M. F., Lu, G. P., & Cai, C. (2015). Selective formation of C–N and C=N bonds via C(sp3)−H activation of isochroman in the presence of DTBP. RSC Advances, 5(1), 1-3. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 17, 2026, from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved January 17, 2026, from [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Medicinal Chemistry, 9(22), 2005-2018. Note: A direct accessible link is not available, but the review is widely cited and accessible through university libraries. A summary is available at Sciencemadness.org. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
An, G., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7247. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 17, 2026, from [Link]
-
Anisimov, A. V., et al. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 25(23), 5722. [Link]
Sources
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- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of Isochroman-1-ylmethyl-methyl-amine
Welcome to the technical support center for the purification of Isochroman-1-ylmethyl-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of a highly pure product.
Introduction: The Challenge of Purity
Isochroman-1-ylmethyl-methyl-amine is a chiral amine with significant potential in pharmaceutical development. Its purification, however, presents a unique set of challenges. These often stem from the presence of closely related impurities, the need for efficient enantiomeric separation, and the physicochemical properties of the molecule and its common salt forms. This guide will equip you with the knowledge and practical strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude Isochroman-1-ylmethyl-methyl-amine?
A1: While the exact impurity profile depends on the synthetic route, you can generally anticipate the following classes of impurities:
-
Starting Materials: Unreacted isochroman precursors or methylamine.
-
Diastereomers: If your synthesis involves chiral reagents or catalysts, you may have diastereomeric impurities that can be challenging to separate from the desired product.
-
Over-alkylation Products: Formation of quaternary ammonium salts if the reaction conditions are not carefully controlled.
-
By-products from Side Reactions: Depending on the specific reagents and conditions used, various side-products from competing reaction pathways may be present.
-
Degradation Products: The amine functionality can be susceptible to oxidation or other degradation pathways, especially under harsh purification conditions (e.g., extreme pH or high temperatures).
Q2: My purification by standard column chromatography is not giving me the desired purity. What am I doing wrong?
A2: Standard silica gel chromatography can be challenging for amines due to their basic nature, which can lead to tailing and poor separation. Several factors could be at play:
-
Strong Adsorption to Silica: The basic amine can interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor resolution.
-
Co-elution of Impurities: Non-polar impurities may co-elute with your product, while polar impurities may streak throughout the column.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimized for the separation of your target compound from its specific impurities.
Q3: How critical is pH control during the purification process?
A3: pH control is paramount. The amine's charge state is pH-dependent, which significantly impacts its solubility and interaction with chromatographic stationary phases.
-
Acidic pH: The amine will be protonated (R-NH2+CH3), increasing its water solubility and altering its retention on reverse-phase columns.
-
Basic pH: The amine will be in its free base form, which is more soluble in organic solvents and suitable for normal-phase chromatography. However, some amines can be prone to degradation at very high pH. The stability of your specific compound across a pH range should be determined.[1][2][3]
Q4: Should I purify the free base or the hydrochloride salt?
A4: The choice depends on your purification strategy and the final desired form.
-
Free Base: Generally preferred for normal-phase chromatography as it is less polar and less likely to interact strongly with the silica.
-
Hydrochloride Salt: Often more crystalline and may be easier to handle as a solid.[4] It is typically purified by crystallization or reverse-phase chromatography. Challenges in crystallizing amine hydrochlorides can arise due to their hygroscopicity.[4][5][6]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of Isochroman-1-ylmethyl-methyl-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks in Normal-Phase Chromatography | Strong interaction of the basic amine with acidic silica gel. | 1. Add a mobile phase modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This will compete with your amine for binding to the active sites on the silica, leading to sharper peaks. 2. Use a different stationary phase: Consider using alumina or a deactivated silica gel. |
| Incomplete Separation of Enantiomers | The chosen chiral stationary phase (CSP) is not suitable for this specific separation. | 1. Screen different chiral columns: Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point for amine separations.[7] 2. Optimize the mobile phase: Vary the alcohol modifier (e.g., methanol, ethanol, isopropanol) and its percentage in the mobile phase. The addition of a small amount of an acidic or basic additive can also significantly impact selectivity. |
| Low Recovery After Purification | 1. Irreversible adsorption: The compound may be irreversibly binding to the stationary phase. 2. Degradation: The compound may be unstable under the purification conditions (e.g., pH, temperature, exposure to air). | 1. For chromatography, ensure proper deactivation of the stationary phase (see above). For crystallization, ensure the compound is not overly soluble in the wash solvents. 2. Conduct small-scale stability studies to assess the compound's stability under the intended purification conditions. Consider performing the purification at lower temperatures or under an inert atmosphere. |
| Difficulty in Achieving High Purity by Crystallization | 1. Co-crystallization of impurities: Impurities with similar structures may crystallize along with the desired product. 2. Oiling out: The compound may be precipitating as an oil instead of a crystalline solid. | 1. Solvent screening: Experiment with a variety of solvent/anti-solvent systems to find conditions where the desired compound has low solubility and the impurities remain in solution. 2. Control the rate of crystallization: Slow cooling or slow addition of the anti-solvent can promote the formation of well-defined crystals. Seeding with a small amount of pure crystal can also be beneficial. |
Experimental Protocols
Protocol 1: Chiral Purification by Supercritical Fluid Chromatography (SFC)
SFC is an excellent technique for the preparative separation of chiral amines, offering faster separations and reduced solvent consumption compared to HPLC.[7][8][][10]
Instrumentation:
-
Preparative Supercritical Fluid Chromatography (SFC) system
-
Chiral Stationary Phase: e.g., Polysaccharide-based column (e.g., CHIRALPAK® series)
Procedure:
-
Analytical Method Development: a. Dissolve a small amount of the racemic Isochroman-1-ylmethyl-methyl-amine in a suitable solvent (e.g., methanol, ethanol). b. Screen a variety of chiral columns and mobile phase compositions (CO2 with an alcohol co-solvent, such as methanol or ethanol) to find a condition that provides baseline separation of the enantiomers. The addition of a small amount of an amine additive (e.g., diethylamine) to the co-solvent can improve peak shape.
-
Preparative Separation: a. Scale up the optimized analytical method to a preparative scale column. b. Dissolve the crude material in the co-solvent at a concentration determined during method development. c. Perform the SFC purification, collecting the fractions corresponding to each enantiomer. d. Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
Crystallization is a powerful technique for purifying the hydrochloride salt of Isochroman-1-ylmethyl-methyl-amine, provided a suitable solvent system is identified.
Materials:
-
Crude Isochroman-1-ylmethyl-methyl-amine hydrochloride
-
Various organic solvents for screening (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile)
-
Anti-solvents (e.g., hexanes, diethyl ether)
Procedure:
-
Solvent Screening: a. In small vials, dissolve a small amount of the crude material in a minimal amount of various heated solvents. b. Allow the solutions to cool slowly to room temperature and then in an ice bath. c. Observe which solvent system yields crystalline material with good recovery. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Recrystallization: a. Dissolve the crude material in a minimal amount of the chosen hot solvent. b. If the solution is colored, you may add a small amount of activated carbon and hot filter the solution. c. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. d. Further cool the mixture in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals under vacuum to a constant weight.
Visualizing the Purification Workflow
A logical approach to purification method selection is crucial for efficiency. The following diagram outlines a decision-making workflow.
Caption: Decision tree for purification method selection.
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science. [Link]
-
Desiraju, G. R., et al. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH National Library of Medicine. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Columns. [Link]
-
Teledyne ISCO. (2022, February 14). Preparative Supercritical Fluid Chromatography Made Easy [Video]. YouTube. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
- Google Patents. (n.d.).
-
Valdehita, A., et al. (2013). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 5(12), 2266–2277. [Link]
-
Valdehita, A., et al. (2013). Impact of pH on the stability and the cross-reactivity of ochratoxin A and citrinin. PubMed. [Link]
-
Smith, A. M., et al. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]
-
Gruffaz, C., et al. (2014). Methylamine Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C1 Assimilation and Dissimilation Pathways. Journal of Bacteriology, 196(22), 3949–3961. [Link]
-
Le, T. T., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(11), 6333–6342. [Link]
-
Gagniere, E., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 221. [Link]
-
Li, M. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(8), 3366–3382. [Link]
-
Ain, S., et al. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. RSC Advances, 11(12), 6828–6852. [Link]
-
Valdehita, A., et al. (2013). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 5(12), 2266-2277. [Link]
-
Li, M. (2023). Compendium of Drug Degradation Pathways. Wiley. [Link]
-
Gruffaz, C., et al. (2014). Methylamine Utilization via the N-methylglutamate Pathway in Methylobacterium Extorquens PA1 Involves a Novel Flow of Carbon Through C1 Assimilation and Dissimilation Pathways. PubMed. [Link]
-
Napoleon, A. A., et al. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac. IOP Conference Series: Materials Science and Engineering, 263(2), 022021. [Link]
- Google Patents. (n.d.).
-
Kumar, A., et al. (2011). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2971–2975. [Link]
- Google Patents. (n.d.). Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
-
Effect of pH on the stability of methacholine chloride in solution. (1988). Thorax, 43(8), 664–666. [Link]
- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Gruffaz, C., et al. (2014). Methylamine Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C-1 Assimilation and Dissimilation Pathways. ResearchGate. [Link]
Sources
- 1. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. US2061889A - Process for separation and purification of methyl amines - Google Patents [patents.google.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Isochroman synthesis [organic-chemistry.org]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. ijsdr.org [ijsdr.org]
Stability issues with Isochroman-1-ylmethyl-methyl-amine in solution
Navigating Stability Challenges with Isochroman-1-ylmethyl-methyl-amine in Solution
Welcome to the technical support guide for Isochroman-1-ylmethyl-methyl-amine. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues that may arise when working with this compound in solution. As a secondary amine integrated into an isochroman framework, its stability can be influenced by a variety of experimental parameters. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of Isochroman-1-ylmethyl-methyl-amine is showing a decrease in purity over a short period. What are the likely causes?
Degradation of Isochroman-1-ylmethyl-methyl-amine in solution is most commonly attributed to two primary chemical pathways: oxidation and hydrolysis.[1][2]
-
Oxidation: The secondary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ion contaminants, or peroxides that may be present in older solvents (especially ethers like THF or dioxane).[1] This process can lead to the formation of N-oxides or other degradation products.
-
pH-Dependent Effects: The stability of the compound can be highly dependent on the pH of the solution. The amine group's protonation state influences its reactivity and solubility. At extreme pH values, both acid- and base-catalyzed degradation can be accelerated.[2][3]
-
Solvent Choice: The solvent system plays a critical role. Protic solvents can participate in degradation reactions, while certain organic solvents may contain impurities that accelerate degradation.[4]
Q2: What is the ideal pH range for preparing and storing solutions of Isochroman-1-ylmethyl-methyl-amine?
While specific data for this molecule is not extensively published, for many amine-containing compounds, a slightly acidic pH range (typically pH 4-6) often provides the best balance of solubility and stability. In this range, the amine is predominantly in its protonated (salt) form, which is generally more resistant to oxidative degradation than the free base. However, the optimal pH must be determined empirically. A pH-rate profile study is the definitive method to identify the pH of maximum stability.[2]
Q3: Are there any solvents I should avoid when working with this compound?
Caution is advised with the following solvents:
-
Ethers (e.g., THF, Diethyl Ether): Older, unstabilized ethers can form explosive peroxides, which are strong oxidizing agents. Always use fresh, inhibitor-stabilized solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These can contain acidic impurities (e.g., HCl) that may catalyze degradation.
-
Aldehyde- or Ketone-based Solvents: These are generally incompatible with primary and secondary amines, as they can lead to the formation of imines.
For general use, high-purity acetonitrile, ethanol, and methanol are often suitable starting points. The choice of solvent can significantly impact thermal stability.[4]
Q4: How can I detect and quantify the degradation of my compound?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard approach.[5][6] A validated HPLC method should be able to separate the parent Isochroman-1-ylmethyl-methyl-amine peak from all potential degradation products, ensuring accurate quantification of purity and degradation over time.[7][8]
Troubleshooting Guide
Problem: Unexpected peaks are appearing in my chromatogram after sample preparation or short-term storage.
This is a classic sign of compound degradation. To diagnose the cause, a systematic forced degradation study is the most effective approach. This involves intentionally exposing the compound to harsh conditions to rapidly identify its vulnerabilities.
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to identify the primary degradation pathways for Isochroman-1-ylmethyl-methyl-amine.
Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis.
Materials:
-
Isochroman-1-ylmethyl-methyl-amine
-
High-purity water, Methanol, Acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber (or light source with controlled output)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Isochroman-1-ylmethyl-methyl-amine in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a suitable vial. Store a control sample (in solvent only) at -20°C.
| Condition | Stressor | Temperature | Time Points (Example) | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 24, 48 hours | To test for acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 6, 24, 48 hours | To test for base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 24, 48 hours | To test for oxidative degradation.[1] |
| Thermal | Solvent Only | 80°C | 24, 48, 72 hours | To assess inherent thermal stability. |
| Photostability | Solvent Only | Room Temp | Expose to light | To assess light sensitivity.[1] |
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acid and base samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis. .
-
Analyze by a validated, stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and, if possible, characterize the major degradation peaks (MS detection is highly valuable here).
-
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Problem: I suspect my solvent is causing the degradation.
If the forced degradation study points towards solvent-related issues (e.g., significant degradation in the thermal control), consider the following steps.
Protocol 2: Solvent Screening and Mitigation
Objective: To select an appropriate solvent and implement handling procedures to minimize degradation.
Methodology:
-
Solvent Selection:
-
Choose a panel of high-purity solvents (e.g., Acetonitrile, Ethanol, DMSO, Propylene Glycol).
-
Prepare solutions of Isochroman-1-ylmethyl-methyl-amine in each solvent.
-
Include a control stored as a solid at -20°C.
-
-
Degassing and Inert Atmosphere:
-
For each solvent, prepare two sets of solutions.
-
For the first set, use the solvent as is.
-
For the second set, sparge the solvent with nitrogen or argon for 15-20 minutes before preparing the solution. After preparation, blanket the headspace of the vial with the inert gas. This minimizes exposure to atmospheric oxygen.
-
-
Incubation and Analysis:
-
Store all solutions at a moderately elevated temperature (e.g., 40°C) and protected from light.
-
Analyze the samples by HPLC at initial, 24-hour, and 72-hour time points.
-
-
Evaluation:
-
Compare the stability in different solvents.
-
Assess the impact of using an inert atmosphere. A significant improvement in stability in the inerted samples strongly suggests that oxidation is a primary degradation pathway.
-
Visualizing Potential Degradation
The following diagram illustrates a hypothetical oxidative degradation pathway for the secondary amine moiety, a common route for such functional groups.
Hypothetical Oxidative Degradation Pathway
Caption: A potential oxidative degradation pathway.
This technical guide provides a framework for understanding and mitigating stability issues with Isochroman-1-ylmethyl-methyl-amine. By employing systematic approaches like forced degradation studies and careful solvent selection, researchers can ensure the quality and reliability of their experimental data. For further assistance, please consult the references below or contact your chemical supplier's technical service department.
References
-
(3,4-dihydro-1H-isochromen-1-ylmethyl)amine | C10H13NO | CID 209070 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved January 17, 2026, from [Link]
-
trans-8-Fluoro-3-methyl-isochroman-4-amine | C10H12FNO | CID 134223082 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
cis-6-Chloro-1-methyl-isochroman-4-amine | C10H12ClNO | CID 134223111 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Mbous, Y. P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals, 14(5), 443. [Link]
- Lopes, B. R. P., et al. (2020). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. IntechOpen.
- Ekoja, A. (2017). Degradation Pathway.
-
Singh, J. (n.d.). Drug degradation pathways. Pharmacy 180. Retrieved January 17, 2026, from [Link]
- Loftsson, T. (2014). Degradation Pathways.
-
Wang, J., et al. (2005). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 18(9), 1434-41. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 17, 2026, from [Link]
-
Yayé, H. S., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74-83. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 17, 2026, from [Link]
-
Eurachem. (n.d.). Validation of analytical methods. Retrieved January 17, 2026, from [Link]
-
Hessen, E. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16081-16091. [Link]
-
Radha Krishna, S., et al. (2009). Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron. Pharmazie, 64(12), 800-3. [Link]
Sources
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- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isochroman-1-ylmethyl-methyl-amine Solubility
Welcome to the technical support center for Isochroman-1-ylmethyl-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
The isochroman scaffold is a key structural motif in many bioactive compounds, and understanding the physicochemical properties of its derivatives, such as Isochroman-1-ylmethyl-methyl-amine, is crucial for successful research and development.[1][2][3] This guide will address common solubility issues in a question-and-answer format, offering troubleshooting strategies and practical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of Isochroman-1-ylmethyl-methyl-amine?
A1: Isochroman-1-ylmethyl-methyl-amine possesses a combination of a largely nonpolar isochroman ring system and a basic secondary amine group. This bifunctional nature dictates its solubility profile.
-
In Aqueous Media: The bulky, hydrophobic isochroman portion of the molecule will likely lead to poor solubility in neutral water. However, the presence of the basic amine group means that its aqueous solubility is expected to be highly pH-dependent.[4][5] At acidic pH, the amine group will be protonated, forming a more water-soluble ammonium salt.[6]
-
In Organic Solvents: Due to its significant nonpolar character, the compound is expected to be more soluble in a range of organic solvents. Polarity will play a key role; it will likely be soluble in moderately polar to nonpolar solvents.
Q2: My compound is not dissolving in my aqueous buffer (pH 7.4). What is the first step I should take?
A2: The first and most critical step is to leverage the basicity of the amine group by modifying the pH of your solution.[7][8] The amine group can accept a proton, forming a charged species that is significantly more soluble in water.[9]
Immediate Action: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-6). The Henderson-Hasselbalch equation provides a theoretical basis for this, predicting that at a pH below the pKa of the amine, the protonated, more soluble form will predominate.[10][11]
Troubleshooting Guide: A Systematic Approach to Solubilization
If simple pH adjustment is insufficient or not suitable for your experimental system, a more systematic approach is required. The following troubleshooting guide provides a stepwise workflow for addressing persistent solubility problems.
}
Caption: Systematic workflow for troubleshooting solubility issues.Q3: How do I perform a systematic solvent screening?
A3: A systematic solvent screening will help you identify a suitable solvent or solvent system for your compound. It is advisable to start with small quantities of your compound.
Experimental Protocol: Micro-scale Solubility Assessment
-
Preparation: Weigh out a small, precise amount of Isochroman-1-ylmethyl-methyl-amine (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent.
-
Observation: Vortex each vial for 30 seconds and visually inspect for dissolution. If dissolved, the solubility is at least 10 mg/mL.
-
Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process to estimate the approximate solubility.
Data Presentation: Solvent Screening Results (Hypothetical Data)
| Solvent | Polarity Index | Expected Solubility (mg/mL) | Observations |
| Water (pH 7.0) | 10.2 | < 0.1 | Insoluble |
| Water (pH 5.0) | 10.2 | 1-5 | Partially Soluble |
| Ethanol | 4.3 | > 10 | Soluble |
| Methanol | 5.1 | > 10 | Soluble |
| DMSO | 7.2 | > 20 | Very Soluble |
| Dichloromethane | 3.1 | > 20 | Very Soluble |
| Hexane | 0.1 | < 0.1 | Insoluble |
Advanced Solubilization Strategies
Q4: pH adjustment improved solubility, but not enough for my desired concentration. What's next?
A4: If pH adjustment alone is insufficient, you can explore salt formation, co-solvent systems, or the use of solubilizing excipients.
1. Salt Formation: Converting the amine to a stable salt form can significantly enhance aqueous solubility and dissolution rates.[7] This is a common strategy in pharmaceutical development.[6][12]
Experimental Protocol: Small-Scale Salt Formation
-
Dissolve Isochroman-1-ylmethyl-methyl-amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a stoichiometric equivalent of an acid (e.g., a solution of HCl in ether, or methanesulfonic acid).
-
The corresponding salt should precipitate out of the solution.
-
Isolate the precipitate by filtration, wash with the organic solvent, and dry under vacuum.
-
Test the solubility of the resulting salt in your aqueous buffer.
2. Co-solvent Systems: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[13][14][15]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerin
Experimental Protocol: Co-solvent Titration
-
Prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., ethanol or DMSO).
-
Slowly add your aqueous buffer to the stock solution while vortexing.
-
Observe the point at which the compound begins to precipitate. This will help you determine the maximum tolerable amount of the aqueous phase.
3. Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that have enhanced aqueous solubility.[18][]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a saturated aqueous solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Add your compound to the cyclodextrin solution and stir or sonicate until dissolved.
-
The amount of compound that can be dissolved will depend on the binding affinity between the compound and the cyclodextrin.
}
Caption: Mechanisms of advanced solubilization strategies.References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central.
- Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
- Co-solvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). NIH.
- Co-solvent. (n.d.). Wikipedia.
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
- Solubility and pH of amines. (n.d.). Unknown Source.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
- Video: Extraction: Effects of pH. (2024, April 4). JoVE.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). NIH.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). ACS Publications.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- (PDF) Study of pH-dependent drugs solubility in water. (2025, August 9). ResearchGate.
- Is there a relationship between solubility of material and its PH level? (2017, July 28). ResearchGate.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Isochroman: Properties, Applications, and Chemical Synthesis Insights. (n.d.). Unknown Source.
- A Comparative Guide to Isochroman Synthesis: An Analysis of Key Methodologies. (n.d.). Benchchem.
- A Historical Perspective on the Discovery and Synthesis of Isochromans: An In-depth Technical Guide. (n.d.). Benchchem.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
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Technical Support Center: Optimizing Isochroman-1-ylmethyl-methyl-amine Synthesis
Welcome to the technical support center for the synthesis of Isochroman-1-ylmethyl-methyl-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic and field-tested insights to help you navigate challenges and optimize your reaction conditions. Isochroman derivatives are valuable structural motifs in medicinal chemistry and materials science, making robust synthetic access crucial.[1]
This guide focuses on the most common and efficient pathway to Isochroman-1-ylmethyl-methyl-amine: a two-step sequence involving the preparation of the key aldehyde intermediate followed by reductive amination.
Core Synthesis Pathway: An Overview
The synthesis is best approached via a reductive amination strategy, which is a cornerstone of modern amine synthesis due to its high efficiency and control over side reactions.[2][3] The reaction involves the condensation of an aldehyde with an amine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in the same pot to the desired amine.[4]
Caption: Overall synthetic strategy for Isochroman-1-ylmethyl-methyl-amine.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the synthesis.
A: This is a common challenge. The most reliable method is the mild oxidation of the corresponding primary alcohol, Isochroman-1-ylmethanol. This precursor can be synthesized from isochroman itself via various methods. A robust protocol for the oxidation step is provided below.
Experimental Protocol: Synthesis of Isochroman-1-carboxaldehyde
This protocol uses Dess-Martin Periodinane (DMP), a mild oxidant known for high yields and compatibility with various functional groups.
Materials:
-
Isochroman-1-ylmethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: Dissolve Isochroman-1-ylmethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes. Causality: Slow addition at low temperature helps to control the exothermic nature of the reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously for 20-30 minutes until the organic layer becomes clear.
-
Workup: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Isochroman-1-carboxaldehyde.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient).
Q2: What is the best choice of reducing agent for the reductive amination step?
A: The choice of reducing agent is critical for maximizing yield and minimizing side products, primarily the alcohol formed from the reduction of the starting aldehyde.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): (Recommended) This is the reagent of choice for most applications. It is mild, selective for imines and iminium ions over aldehydes, and does not require strict pH control. Its slower reaction rate is often advantageous for allowing complete imine formation prior to reduction.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice that is also selective for imines under mildly acidic conditions (pH ~5-6).[5] However, it is highly toxic (releases HCN gas under strong acid or upon heating) and requires more careful pH management.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce the starting aldehyde if not used carefully.[4] A stepwise procedure, where the imine is allowed to form completely before the addition of NaBH₄, can be effective but is less convenient than a one-pot reaction with NaBH(OAc)₃.[6]
| Reducing Agent | Selectivity (Imine vs. Aldehyde) | Ease of Use & Safety | Typical Yield Range | Reference |
| NaBH(OAc)₃ | High | High (Non-toxic) | 85-95% | [6] |
| NaBH₃CN | High (pH dependent) | Low (Toxic) | 80-90% | [4] |
| NaBH₄ | Low | Moderate | 50-75% | [6] |
Q3: How important is pH control during the reductive amination?
A: pH control is crucial, especially when using reagents other than NaBH(OAc)₃. The initial condensation to form the imine is acid-catalyzed and generally optimal between pH 4 and 6.[4]
-
Too Acidic (pH < 4): The amine nucleophile (methylamine) becomes fully protonated to the non-nucleophilic methylammonium ion, shutting down the reaction.
-
Too Basic (pH > 8): The acid-catalyzed dehydration of the hemiaminal intermediate to the imine becomes inefficiently slow.
Acetic acid is commonly added as a catalyst when using NaBH(OAc)₃ to facilitate iminium ion formation.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a Q&A format.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted Isochroman-1-carboxaldehyde.
A: This points to a problem with the initial condensation or the reduction step.
-
Cause - Inefficient Imine Formation: The equilibrium may not favor the imine. This can happen in the absence of a mild acid catalyst.
-
Solution: Add a catalytic amount of acetic acid (0.1 equivalents) to the reaction mixture. This protonates the carbonyl, making it more electrophilic and facilitating the formation of the iminium ion intermediate, which is the species that is actually reduced.
-
-
Cause - Inactive Reducing Agent: The sodium triacetoxyborohydride may have degraded due to age or improper storage (exposure to moisture).
-
Solution: Use a fresh bottle of NaBH(OAc)₃. It is advisable to purchase this reagent in smaller quantities and store it in a desiccator.
-
Q: The reaction appears complete by TLC (starting aldehyde is gone), but my isolated yield is low and I see a new, more polar spot.
A: This strongly suggests a common side reaction: the reduction of your starting aldehyde to Isochroman-1-ylmethanol.
-
Cause - Non-selective Reducing Agent: This is a classic issue when using a powerful reducing agent like NaBH₄ without careful control.[6]
-
Solution: The most effective solution is to switch to NaBH(OAc)₃, which is highly selective for the iminium ion over the aldehyde.
-
-
Cause - Water in the Reaction: Excess water can hydrolyze the reducing agent and, in some cases, shift equilibria.
-
Solution: Ensure you are using anhydrous solvents. If your methylamine source is an aqueous solution, consider using methylamine hydrochloride salt with a non-nucleophilic base (like triethylamine) to generate the free amine in situ.
-
Q: How can I effectively purify the final product, Isochroman-1-ylmethyl-methyl-amine?
A: The basic nature of the amine product offers a powerful purification advantage through acid-base extraction.
-
Initial Purification - Acid-Base Extraction:
-
After the reaction workup, dissolve the crude residue in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like the corresponding alcohol side product) in the organic layer.
-
Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic (pH > 10) by carefully adding a base like 2M NaOH.
-
Extract the now-neutral amine product back into an organic solvent (e.g., diethyl ether or DCM).
-
Drying and concentrating this final organic layer will yield a significantly purified product.
-
-
Final Purification - Chromatography: If further purification is needed, flash column chromatography on silica gel is effective. A gradient elution using a system like Dichloromethane/Methanol with 1% triethylamine is a good starting point. The triethylamine is crucial to prevent the basic amine product from streaking on the acidic silica gel.
Core Protocol: Reductive Amination for Isochroman-1-ylmethyl-methyl-amine
This protocol utilizes the recommended conditions for optimal yield and purity.
Caption: Step-by-step workflow for the reductive amination synthesis.
Materials:
-
Isochroman-1-carboxaldehyde (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) for extraction
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Isochroman-1-carboxaldehyde (1.0 eq) and anhydrous DCE.
-
Amine Addition: Add the methylamine solution (1.5 eq) and stir the mixture at room temperature for 1 hour. Causality: This pre-mixing period allows for the formation of the hemiaminal and its subsequent dehydration to the iminium ion, maximizing the substrate for the reducing agent.
-
Reducer Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor for the disappearance of the intermediate imine and starting aldehyde by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution and stir for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Extract with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using the acid-base extraction method described in the Troubleshooting Guide, followed by column chromatography if necessary.
References
- CN115611693B - Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound.
-
Synthesis of isochroman-1-one derivatives . ResearchGate. [Link]
-
Isochroman synthesis . Organic Chemistry Portal. [Link]
-
Synthesis of isochromenes . Organic Chemistry Portal. [Link]
- US4283254A - Methylamines purification by distillation and purge.
-
A Synthesis of 4-(Hydroxymethyl)-1 H -isochromen-1-one Analogs by Hydroxyl Oxetane Rearrangement in Protonic Acids . ResearchGate. [Link]
-
Synthesis of Novel Isochromen-1-one analogues of Etodolac . ResearchGate. [Link]
-
Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol . National Institutes of Health. [Link]
-
Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade . SpringerLink. [Link]
-
Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol . Royal Society of Chemistry. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl . ACS Publications. [Link]
- EP0037695B1 - Methylamines purification process.
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination . National Institutes of Health. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl . ResearchGate. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons . Royal Society of Chemistry. [Link]
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation . Sciforum. [Link]
-
The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents . ResearchGate. [Link]
-
Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination . ResearchGate. [Link]
-
Aldehydes and Ketones to Amines . Chemistry Steps. [Link]
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Technical Support Center: Isochroman-1-ylmethyl-methyl-amine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Isochroman-1-ylmethyl-methyl-amine. It provides in-depth answers to frequently asked questions regarding its stability and degradation, offers troubleshooting advice for common experimental challenges, and details robust protocols for conducting stability studies.
Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses the core chemical stability questions related to Isochroman-1-ylmethyl-methyl-amine, focusing on the mechanisms behind its degradation under various stress conditions.
Question 1: My sample of Isochroman-1-ylmethyl-methyl-amine is losing purity upon exposure to air. What is the likely degradation pathway?
Answer: The structure of Isochroman-1-ylmethyl-methyl-amine contains a secondary amine, which is susceptible to oxidative degradation . This is one of the most common degradation pathways for amines and is often initiated by a radical mechanism.[1] The initial step typically involves the abstraction of a hydrogen atom from the carbon alpha to the nitrogen (the α-carbon) or an electron from the nitrogen lone pair.[2]
For Isochroman-1-ylmethyl-methyl-amine, two primary oxidative pathways are plausible:
-
N-Dealkylation: The methyl group is the most likely site for initial oxidation, leading to the formation of an unstable intermediate that subsequently cleaves to yield Isochroman-1-ylmethanamine (the primary amine) and formaldehyde .
-
C-N Bond Cleavage: Oxidation at the benzylic methylene bridge can lead to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate would result in cleavage of the C-N bond, producing Isochroman-1-carbaldehyde and methylamine .[3]
The presence of trace metal ions (e.g., iron, copper) can significantly catalyze these oxidative processes.[4][5] Therefore, exposure to air, especially in the presence of metal contaminants or light, can accelerate the degradation of your sample.
Question 2: I observe significant degradation when my compound is in an acidic or basic solution. What is happening?
Answer: You are likely observing hydrolytic degradation . The Isochroman-1-ylmethyl-methyl-amine molecule has two key functional groups susceptible to hydrolysis: the isochroman ether linkage and the C-N amine bond, though the former is more probable under these conditions.
-
Acid-Catalyzed Hydrolysis: The ether linkage within the isochroman ring is susceptible to cleavage under acidic conditions.[6] Protonation of the ether oxygen makes the adjacent benzylic carbon highly electrophilic and susceptible to nucleophilic attack by water. This would result in a ring-opening reaction to form 2-(2-hydroxyethyl)phenylmethanol derivatives.
-
Base-Catalyzed Hydrolysis: While ethers are generally stable to bases, strong basic conditions at elevated temperatures could potentially promote degradation pathways, although this is less common than acid-catalyzed cleavage.[6] The amine functionality itself is generally stable to hydrolysis, but extreme pH and temperature can force cleavage reactions.[7]
It is crucial to control the pH of your solutions. If your experiment does not require acidic or basic conditions, maintaining a neutral pH using a suitable buffer system is recommended.
Question 3: What are the best practices for storing Isochroman-1-ylmethyl-methyl-amine to ensure its long-term stability?
Answer: To minimize degradation, storage conditions must control for sensitivity to oxidation, light, and heat.
-
Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] This is particularly important for long-term storage.
-
Temperature: Store at low temperatures (e.g., 2-8°C or -20°C). While the compound is stable at room temperature for short periods, elevated temperatures accelerate all degradation pathways, including thermal decomposition and oxidation.[8][9] The material safety data sheet for the related compound N-methylbenzylamine lists excess heat as a condition to avoid.[10]
-
Light: Protect the compound from light by using amber vials or storing it in the dark.[11] Photolytic degradation can occur when molecules absorb light energy, which can initiate radical reactions, leading to oxidation and hydrolysis.[11][12]
For solutions, it is recommended to use degassed, high-purity solvents and store them frozen under an inert atmosphere.
Troubleshooting Guide: Experimental Challenges
Problem: My HPLC analysis shows several new, unidentified peaks after my experiment. How can I determine if these are degradants?
Answer: The appearance of new peaks is a classic sign of degradation. A systematic approach is required to identify these unknown species. The most effective strategy is to perform a forced degradation (stress testing) study .[13] This involves intentionally degrading the compound under a controlled set of harsh conditions (acid, base, oxidation, heat, light) to generate the likely degradation products.[14][15]
By comparing the retention times of the unknown peaks in your experimental sample with those generated during the forced degradation study, you can tentatively identify the degradation pathway. For unambiguous structural confirmation, collecting these peaks for analysis by High-Resolution Mass Spectrometry (HRMS) and NMR is the standard approach.[16][17]
The workflow below illustrates the general process for investigating unknown peaks.
Caption: Workflow for identifying unknown degradation products.
Problem: I'm designing a stability-indicating assay. What are the critical validation parameters?
Answer: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active compound in the presence of its degradation products, impurities, or other formulation components.
The most critical validation parameter is specificity/selectivity . You must prove that the peaks corresponding to your compound and its degradants are well-resolved from each other. Forced degradation studies are essential for this purpose.[13][18]
Key validation steps include:
-
Generate Degraded Samples: Use the forced degradation protocol described below. Aim for 5-20% degradation of the parent compound, as this range is generally sufficient to produce and detect degradants without being excessive.[14][15]
-
Assess Peak Purity: Use a Diode Array Detector (DAD) to check the peak purity of the parent compound in the presence of its degradants. The purity angle should be less than the purity threshold.
-
Resolution: Ensure the chromatographic resolution (Rs) between the parent peak and the closest eluting degradant peak is greater than 1.5.[19]
-
Full Validation: Perform a full analytical method validation as per ICH guidelines, including accuracy, precision, linearity, range, and robustness.
Predicted Degradation Pathways
Based on the chemical structure and literature on related compounds, the following degradation pathways are predicted for Isochroman-1-ylmethyl-methyl-amine.
Caption: Predicted degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a comprehensive forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[13][15]
Objective: To generate degradation products of Isochroman-1-ylmethyl-methyl-amine under various stress conditions.
Materials:
-
Isochroman-1-ylmethyl-methyl-amine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Isochroman-1-ylmethyl-methyl-amine at a concentration of 1 mg/mL in methanol.
-
Control Sample: Dilute the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to a final concentration of 100 µg/mL. This is your unstressed control.
-
Stress Conditions: For each condition below, mix 1 mL of the stock solution with 9 mL of the stressor solution/solvent in a sealed vial.
-
Acid Hydrolysis: Add 1.0 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1.0 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Add HPLC-grade water. Heat at 80°C for 48 hours.
-
Photolytic Degradation: Add HPLC-grade water. Expose to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]
-
-
Sample Quenching and Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final theoretical concentration of 100 µg/mL with the mobile phase.
-
Analyze all samples (including the control) by HPLC-DAD. If available, use HPLC-MS for mass identification of the generated peaks.
-
Data Summary Table:
| Stress Condition | Reagent/Condition | Duration & Temperature | Expected Primary Degradation Pathway |
| Acid Hydrolysis | 1.0 M HCl | 24 h @ 60°C | Ether cleavage of the isochroman ring.[6] |
| Base Hydrolysis | 1.0 M NaOH | 24 h @ 60°C | Generally more stable; potential for minor degradation. |
| Oxidation | 3% H₂O₂ | 24 h @ RT | N-demethylation and/or C-N bond cleavage.[3] |
| Thermal | Water | 48 h @ 80°C | Acceleration of other degradation pathways.[9] |
| Photolytic | ICH Q1B Light Source | Per ICH guidelines | Photo-oxidation and/or photo-hydrolysis.[11] |
References
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Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available at: [Link]
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Eke, U. B., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. Available at: [Link]
-
Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia. Available at: [Link]
-
Mitch, W. A., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, RSC Publishing. Available at: [Link]
-
Rosenblatt, D. H., et al. (1983). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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ATSDR. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene, Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Tanthana, J., & Veawab, A. (2013). Kinetics of thermal degradation of renewably prepared amines useful for flue gas treatment. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available at: [Link]
-
Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. Available at: [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Li, Y. (2015). Hydrolytic Degradation. In Drug-Like Properties: Concepts, Structure-Property Relationships, and Methods of Prediction. Royal Society of Chemistry. Available at: [Link]
-
Chen, W.-H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials. Available at: [Link]
-
Premarathne, I., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors.... ResearchGate. Available at: [Link]
-
Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
Knuutila, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Pharmaguideline. (2023). Photolytic Degradation and Its Prevention. Available at: [Link]
-
Singh, S., et al. (2013). Determination of Inherent Stability of Valsartan by Stress Degradation and Its Validation by HPLC. ResearchGate. Available at: [Link]
-
Science.gov. Forced degradation study: Topics by Science.gov. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isochromans. Available at: [Link]
-
University of Kentucky. Thermal Degradation of Amines for CO2 Capture. UKnowledge. Available at: [Link]
-
S. Schmidt, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Zhang, D., et al. (2019). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. Chromatogram of photolytic degradation. Available at: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
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PubChem. (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. National Center for Biotechnology Information. Available at: [Link]
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Napoleon, A. A., et al. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of Isochroman-1-ylmethyl-methyl-amine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Isochroman-1-ylmethyl-methyl-amine. As a key intermediate in various pharmaceutical and research applications, the ability to reliably scale up its synthesis is critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process. Our approach is grounded in established chemical principles and practical, field-proven experience to ensure the successful and efficient synthesis of this target molecule.
The synthesis of Isochroman-1-ylmethyl-methyl-amine is typically achieved through a reductive amination pathway, starting from Isochroman-1-carbaldehyde and methylamine. This process, while straightforward on a lab scale, presents several challenges when transitioning to larger quantities. These can include issues with reaction kinetics, temperature control, reagent addition, product isolation, and impurity profiles. This guide will systematically address these potential hurdles.
Synthetic Pathway Overview
The primary synthetic route involves a two-step, one-pot reductive amination of Isochroman-1-carbaldehyde.
Caption: General workflow for the reductive amination synthesis of Isochroman-1-ylmethyl-methyl-amine.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the synthesis.
1. Low Conversion of Isochroman-1-carbaldehyde
-
Question: I am observing a significant amount of unreacted Isochroman-1-carbaldehyde in my scaled-up reaction, even after extended reaction times. What are the likely causes and how can I improve the conversion?
-
Answer: Low conversion is a common issue when scaling up reductive aminations.[1] Several factors could be at play:
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine often favors the starting materials.[2] On a larger scale, mass transfer limitations can exacerbate this.
-
Solution:
-
Water Removal: The formation of the imine intermediate generates water. While not always necessary, removing water can drive the equilibrium forward. For larger reactions, the use of a Dean-Stark trap or the addition of a drying agent like anhydrous magnesium sulfate or molecular sieves can be effective.
-
pH Adjustment: The reaction is typically favored under weakly acidic conditions.[2] The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[3] However, excess acid can protonate the amine, rendering it non-nucleophilic. Careful pH monitoring and control (pH 5-6) is crucial.
-
Lewis Acid Catalysis: For less reactive substrates, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)4) or zinc chloride (ZnCl2) can activate the carbonyl group towards nucleophilic attack.[4][5]
-
-
-
Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides thorough mixing of the entire reaction volume. The use of baffles in the reactor can also improve turbulence and mixing.
-
-
Temperature Control: While many reductive aminations are run at room temperature, some systems benefit from gentle heating to facilitate imine formation.
-
Solution: Experiment with slightly elevated temperatures (e.g., 40-50 °C) during the initial phase of the reaction before the addition of the reducing agent. However, be cautious, as higher temperatures can also promote side reactions.
-
-
2. Formation of Byproducts: Over-alkylation and Aldehyde Reduction
-
Question: My final product is contaminated with a significant amount of the tertiary amine (Isochroman-1-ylmethyl-dimethyl-amine) and the corresponding alcohol from aldehyde reduction. How can I minimize these impurities?
-
Answer: The formation of these byproducts points to issues with the chemoselectivity of the reduction step.
-
Over-alkylation (Formation of Tertiary Amine): This occurs when the desired secondary amine product reacts with another molecule of the starting aldehyde to form a new iminium ion, which is then reduced.[4]
-
Solution:
-
Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to favor the formation of the initial imine over the secondary reaction.
-
Controlled Addition: Add the reducing agent portion-wise or via a syringe pump. This keeps the concentration of the reducing agent low, favoring the reduction of the more reactive primary iminium ion.
-
Stepwise Procedure: For particularly problematic cases, a stepwise approach can be beneficial. First, allow the imine to form completely (monitoring by TLC or NMR), and then add the reducing agent.[6]
-
-
-
Aldehyde Reduction (Formation of Isochroman-1-ylmethanol): This happens when the reducing agent reacts directly with the starting aldehyde before it can form the imine.[2]
-
Solution:
-
Choice of Reducing Agent: This is the most critical factor. Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice for scaled-up reductive aminations because it is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes.[5] Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.[4][7] Stronger reducing agents like sodium borohydride (NaBH4) are more likely to reduce the aldehyde and should generally be avoided for one-pot procedures unless the imine is pre-formed.[4][7]
-
Reaction Conditions: As mentioned, pre-forming the imine before adding the reducing agent can significantly reduce aldehyde reduction.
-
-
-
3. Difficulties with Product Isolation and Purification
-
Question: During the workup of my large-scale reaction, I'm having trouble with emulsions and the final purification by column chromatography is proving to be inefficient. What are some strategies to improve this?
-
Answer: Isolation and purification are common bottlenecks in scaling up syntheses.
-
Workup and Extraction:
-
Emulsions: Emulsions during aqueous workup are often caused by the presence of fine solids or amphiphilic byproducts.
-
Solution:
-
Filtration: Before extraction, filter the reaction mixture through a pad of celite to remove any particulate matter.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: If emulsions persist, consider using a different extraction solvent. For example, if you are using dichloromethane (DCM), switching to ethyl acetate or methyl tert-butyl ether (MTBE) might be beneficial.
-
-
-
Acid-Base Extraction: Being a basic compound, Isochroman-1-ylmethyl-methyl-amine can be effectively purified by acid-base extraction.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
-
-
-
-
Purification:
-
Crystallization: If the product is a solid, crystallization is often a more scalable and efficient purification method than chromatography. Experiment with different solvent systems to induce crystallization. If the free base is an oil, consider forming a salt (e.g., hydrochloride, tartrate) which may be a crystalline solid.
-
Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method for large quantities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for scaling up this reaction?
A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride.[5] Methanol is often used with sodium cyanoborohydride.[5] When considering a solvent for scale-up, factors such as boiling point (for reflux and removal), water miscibility, and safety should be taken into account. For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) can be a good option.
Q2: How can I monitor the progress of the reaction on a large scale?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting aldehyde. A sample can be taken from the reactor, quenched, and spotted on a TLC plate. High-performance liquid chromatography (HPLC) can provide more quantitative data on the consumption of starting material and the formation of the product and byproducts.
Q3: Are there any specific safety precautions I should take when scaling up this synthesis?
A3: Yes, several safety considerations are important:
-
Reagent Addition: The addition of the reducing agent can be exothermic. For large-scale reactions, ensure that the reactor has adequate cooling capacity and add the reagent in portions or via a dropping funnel to control the temperature.
-
Hydrogen Gas Evolution: Some reducing agents can react with acidic protons to evolve hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and that there is no buildup of pressure in the reactor.
-
Toxicity: Be aware of the toxicity of all reagents, particularly sodium cyanoborohydride, which can release hydrogen cyanide gas upon contact with strong acids. Always handle it with appropriate personal protective equipment (PPE).
-
Quenching: The quenching of the reaction (e.g., with water or a basic solution) can also be exothermic. Perform the quench slowly and with cooling.
Q4: Can I use aqueous methylamine for this reaction?
A4: Yes, an aqueous solution of methylamine (e.g., 40 wt. % in water) can be used. However, the added water can affect the imine formation equilibrium. It may be necessary to use a larger excess of methylamine or a drying agent to drive the reaction to completion.
Q5: What are the typical yields I can expect on a larger scale?
A5: With an optimized protocol, yields for reductive aminations can be quite high, often in the range of 80-95%. However, yields can be lower during the initial scale-up attempts. The troubleshooting guide above should help in optimizing the conditions to achieve higher yields.
Experimental Protocol: Gram-Scale Synthesis of Isochroman-1-ylmethyl-methyl-amine
This protocol is a starting point for the gram-scale synthesis and may require optimization based on your specific equipment and conditions.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| Isochroman-1-carbaldehyde | 148.16 | 10.0 | 67.5 | 1.0 |
| Methylamine (40% in water) | 31.06 | 6.3 | 81.0 | 1.2 |
| Acetic Acid | 60.05 | 0.41 | 6.8 | 0.1 |
| Sodium Triacetoxyborohydride | 211.94 | 17.1 | 81.0 | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
Caption: Step-by-step workflow for the gram-scale synthesis.
-
To a stirred solution of Isochroman-1-carbaldehyde (10.0 g, 67.5 mmol) in dichloromethane (200 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet, add the methylamine solution (6.3 g, 81.0 mmol) and acetic acid (0.41 g, 6.8 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (17.1 g, 81.0 mmol) in portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by acid-base extraction as described in the troubleshooting section.
References
-
Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters. Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isochroman synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isochromenes. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac. Retrieved from [Link]
- Google Patents. (n.d.). US5922889A - Synthesis of isochromans and their derivatives.
-
PubMed. (n.d.). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Retrieved from [Link]
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
ResearchGate. (2016). Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of isochroman derivatives and intermolecular halo‐cycloacetalization of olefinic aldehyde. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Retrieved from [Link]
-
SpringerLink. (n.d.). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Retrieved from [Link]
-
Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
American Chemical Society. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Retrieved from [Link]
-
ResearchGate. (2023). The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]
-
PubMed. (2008). Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor.... Retrieved from [Link]
-
Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Myers Chem 115. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
Technical Support Center: Isochroman-1-ylmethyl-methyl-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Isochroman-1-ylmethyl-methyl-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental variabilities associated with the synthesis, purification, and handling of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Synthesis and Purification Challenges
The synthesis of isochroman-1-ylmethyl-methyl-amine typically involves a two-stage process: formation of the isochroman core followed by functionalization of the amine. Each stage presents unique challenges that can lead to significant experimental variability.
FAQ 1.1: My synthesis of the isochroman precursor, (isochroman-1-yl)methanamine, is inefficient. What are the common synthetic routes and their potential pitfalls?
Answer: The construction of the isochroman scaffold is a well-established but nuanced process. The most direct precursor to your target amine is (3,4-dihydro-1H-isochromen-1-yl)methanamine[1]. The formation of the isochroman ring itself is often the source of yield and purity issues.
One of the most robust and modular methods for creating the isochroman motif is the Oxa-Pictet-Spengler reaction [2]. This reaction involves the cyclization of a β-phenylethanol with an aldehyde or its equivalent. However, the classic approach is often limited to electron-rich aromatic rings and can be sluggish[2].
Field-Proven Insight: A significant advancement involves using an epoxide surrogate for the aldehyde in a solvent like hexafluoroisopropanol (HFIP). This modern variant greatly expands the reaction's scope and accelerates the rate, often completing in under an hour at room temperature[2]. If you are experiencing issues with a traditional route, consider this updated methodology. Common pitfalls include incomplete cyclization, side reactions from unstable intermediates, and difficulty in removing the acid catalyst.
FAQ 1.2: The N-methylation of (isochroman-1-yl)methanamine is not selective, yielding a mixture of unreacted primary amine, the desired secondary amine, and over-methylated quaternary ammonium salt. How can I control this?
Answer: This is a classic challenge in amine alkylation. The nascent secondary amine is often more nucleophilic than the primary amine starting material, leading to a second methylation event. The key to selectivity is controlling the stoichiometry and reactivity of the methylating agent.
Causality Explained:
-
High Reactivity Agents (e.g., Methyl Iodide): These reagents are highly reactive and difficult to control stoichiometrically, making over-methylation a common outcome.
-
Reductive Amination (e.g., Formaldehyde and a reducing agent): This is generally the preferred method for controlled mono-N-methylation. The reaction proceeds via an intermediate imine (or aminal), which is then reduced. By carefully controlling the stoichiometry of formaldehyde and the reducing agent, you can significantly favor the formation of the secondary amine.
For a detailed workflow on optimizing this critical step, refer to the troubleshooting guide below.
Troubleshooting Guide 1.A: Optimizing N-Methylation Selectivity via Reductive Amination
This protocol provides a systematic approach to optimizing the selective N-methylation of (isochroman-1-yl)methanamine.
Experimental Protocol: Screening for Optimal Conditions
-
Setup: In parallel reaction vials, dissolve (isochroman-1-yl)methanamine (1.0 equiv.) in the chosen solvent (e.g., Methanol, Acetonitrile, or Dichloromethane).
-
Aldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.0-1.2 equiv.) to each vial and stir for 30-60 minutes at room temperature to allow for imine formation.
-
Reductant Addition: Cool the mixtures to 0 °C. Add the selected reducing agent (see table below, ~1.5 equiv.) portion-wise, monitoring for gas evolution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Workup & Analysis: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Analyze the organic phase by LC-MS or GC-MS to determine the ratio of starting material, product, and di-methylated byproduct.
Data Presentation: Screening Parameters for N-Methylation
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 | Rationale & Expert Commentary |
| Reducing Agent | Sodium borohydride (NaBH₄) | Sodium triacetoxyborohydride (STAB) | Sodium cyanoborohydride (NaBH₃CN) | NaBH₄ is inexpensive but can reduce the aldehyde directly. STAB is milder and highly selective for imines, often providing the cleanest results. NaBH₃CN is also selective but is toxic. STAB is the recommended starting point. |
| Solvent | Methanol (MeOH) | Dichloromethane (DCM) | Acetonitrile (MeCN) | Methanol is a good solvent for borohydride reagents. DCM is excellent for STAB reactions. Choose a solvent that fully dissolves the starting amine. |
| Stoichiometry | 1.0 equiv. Formaldehyde | 1.2 equiv. Formaldehyde | 1.5 equiv. Formaldehyde | Start with a 1:1 stoichiometry. A slight excess of formaldehyde can drive the reaction but increases the risk of over-methylation. |
| Temperature | 0 °C to RT | RT | 40 °C | Lower temperatures (starting at 0 °C) provide better control over the reaction rate and selectivity. Only increase the temperature if the conversion is low. |
Visualization: Troubleshooting Logic for N-Methylation
Caption: Troubleshooting workflow for N-methylation reactions.
FAQ 1.3: The purification of the final amine by column chromatography is resulting in significant product loss and peak tailing. What is the best practice?
Answer: This is a very common issue when purifying basic compounds like amines on standard silica gel. Silica gel is acidic (due to surface silanol groups), which leads to strong, often irreversible, binding of the basic amine. This causes the product to streak down the column (tailing) or be lost entirely.
The Self-Validating Solution: To ensure a successful purification, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system.
Troubleshooting Guide 1.B: Purification Strategy for Isochroman Amines
Experimental Protocol: Amine Deactivation Chromatography
-
Slurry Preparation: Prepare the silica gel slurry in your starting eluent (e.g., 99% Hexanes / 1% Ethyl Acetate). Crucially, add 0.5-1% (v/v) of triethylamine to this slurry mixture and mix well.
-
Column Packing: Pack the column with the TEA-deactivated silica slurry.
-
Eluent Preparation: Prepare your gradient eluents (e.g., Hexanes and Ethyl Acetate). Add the same concentration (0.5-1% v/v) of triethylamine to both the low-polarity and high-polarity solvents. This ensures the column remains deactivated throughout the run.
-
Loading & Elution: Load your crude product (pre-adsorbed onto a small amount of deactivated silica for best results) and run the gradient as you normally would.
-
Analysis: Collect fractions and analyze by TLC or LC-MS. The product should elute as a much sharper band with significantly improved recovery.
Alternative Strategy: If chromatographic purification remains challenging, consider converting the free base to its hydrochloride salt.[3][4][5] The salt often has different solubility properties and may be purified by recrystallization, which is a highly effective method for achieving high purity on a large scale.
Analytical Characterization & Stability
Proper characterization is essential to confirm the identity and purity of your final compound. Understanding its stability ensures the integrity of your experimental results.
FAQ 2.1: What analytical techniques are recommended for purity and identity confirmation?
Answer: A combination of techniques is required for unambiguous confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the mass of the target compound.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. Due to the basic nature of the amine, a specialized HPLC method may be required.[7]
Troubleshooting Guide 2.A: Developing a QC HPLC Method
Developing a robust HPLC method for a basic amine can be challenging due to poor peak shape on standard silica-based C18 columns.
Data Presentation: Recommended Starting HPLC Conditions
| Parameter | Condition A (Standard) | Condition B (Amine-Specific) | Rationale & Expert Commentary |
| Column | C18 Silica (e.g., 4.6x150 mm) | C18 with low silanol activity, or a Mixed-Mode column | Standard C18 columns can show tailing. Specialized columns designed for basic compounds provide better peak shape. Mixed-mode columns that use both reversed-phase and ion-exchange can be very effective for polar amines.[7] |
| Mobile Phase | A: H₂O + 0.1% TFAB: ACN + 0.1% TFA | A: 10mM Ammonium Formate, pH 3.5B: Acetonitrile (ACN) | Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape but can be difficult to remove and may suppress MS signals. A buffered mobile phase like ammonium formate often gives superior and more MS-friendly results. |
| Detection | UV (e.g., 254 nm, 220 nm) | UV, ELSD, or CAD | The benzene ring provides a good UV chromophore. If impurities lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[7] |
FAQ 2.2: What are the key spectroscopic signatures for isochroman-1-ylmethyl-methyl-amine?
Answer: While an experimental spectrum is required for confirmation, the expected signals in ¹H NMR are:
-
Aromatic Protons: A multiplet pattern between ~7.0-7.3 ppm corresponding to the four protons on the benzene ring.
-
Isochroman Methylene Groups (C3 & C4): Complex multiplets typically between ~2.7-4.2 ppm.
-
Benzylic Proton (C1): A multiplet coupled to the adjacent CH₂ group, likely around ~4.5-5.0 ppm.
-
CH₂-N Group: A multiplet coupled to the C1 proton and the N-H (if present and not exchanged), likely around ~2.8-3.5 ppm.
-
N-CH₃ Group: A singlet at ~2.2-2.5 ppm.
For Mass Spectrometry (Electron Ionization, EI), expect to see the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
FAQ 2.3: My purified compound shows signs of degradation over time. What are the recommended storage and handling procedures?
Answer: The free base form of amines is susceptible to air oxidation and can readily absorb atmospheric carbon dioxide to form a carbonate salt, which will appear as an impurity.
Authoritative Recommendations:
-
Storage: For long-term stability, store the compound as a solid, preferably as a hydrochloride salt, under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C).[8]
-
Handling: When working with the free base in solution, use fresh, degassed solvents. Avoid prolonged exposure to air. Prepare solutions fresh for each experiment whenever possible.
References
- Spectroscopic Analysis of Isochroman Deriv
- Isochroman-1-ylmethyl-methyl-amine. LabSolutions.
- (3,4-dihydro-1H-isochromen-1-ylmethyl)amine.
- Isochroman-1-ylmethyl-methyl-amine hydrochloride. BLD Pharm.
- Isochroman-1-ylmethyl-methyl-amine hydrochloride. ChemicalBook.
- Isochroman synthesis. ChemicalBook.
- Isochroman synthesis. Organic Chemistry Portal.
- A Comparative Guide to Isochroman Synthesis: An Analysis of Key Methodologies. Benchchem.
- Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, The Royal Society of Chemistry.
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions, The Royal Society of Chemistry.
- HPLC Methods for analysis of Methylamine.
- Isochroman-1-ylmethyl-methyl-amine hydrochloride. Smolecule.
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Technical Support Center: Troubleshooting Bioassay Interference for Isochroman-1-ylmethyl-methyl-amine and Related Scaffolds
From the Desk of the Senior Application Scientist
Welcome to the technical support center. You are here because you are working with Isochroman-1-ylmethyl-methyl-amine or a structurally related small molecule and are encountering unexpected or difficult-to-interpret results in your bioassays. This is a common challenge in drug discovery and chemical biology. While specific interference data for every novel compound is not always available, we can diagnose and mitigate these issues by applying fundamental principles of assay interference.
This guide is structured to walk you through a logical troubleshooting process. We will move from understanding the intrinsic properties of your compound to identifying general interference mechanisms, and finally, to diagnosing issues within specific assay formats. My goal is not just to provide protocols, but to explain the scientific rationale behind each step, empowering you to make informed decisions in your research.
Section 1: Initial Compound Triage: Know Your Molecule
Before attributing an observed biological effect to a specific target interaction, it is critical to rule out artifacts stemming from the compound's intrinsic physicochemical properties. Proactive characterization can save significant time and resources.
Q1: I have just synthesized or received Isochroman-1-ylmethyl-methyl-amine. What are the essential quality control and characterization steps I should perform before starting my bioassays?
This is the single most important step to prevent downstream complications. Starting with a well-characterized compound is the foundation of reproducible science.
The Scientist's Rationale: A compound's purity, solubility, and structural stability directly impact its behavior in an aqueous assay buffer. Impurities can have their own biological or interfering activities, while poor solubility is a primary driver of non-specific effects like aggregation.
Key Characterization Steps:
-
Identity and Purity Confirmation:
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purpose: To confirm the molecular weight and structure of the compound and to assess its purity. A purity level of >95% is recommended for most screening assays.
-
-
Solubility Determination:
-
Method: Kinetic and thermodynamic solubility assays. A simple initial check is nephelometry or visual inspection after dilution of a DMSO stock into your final assay buffer.
-
Purpose: To determine the concentration at which the compound is fully dissolved in the assay buffer. Testing compounds above their solubility limit is a major cause of artifacts.[1]
-
-
Aggregation Potential Assessment:
Table 1: Predicted Physicochemical Properties of Isochroman-1-ylmethyl-methyl-amine (C11H15NO)
| Property | Predicted Value | Implication for Bioassays |
| Molecular Weight | ~177.24 g/mol | Within the typical range for small molecule drugs. |
| logP (Lipophilicity) | ~2.0 - 2.5 | Moderate lipophilicity suggests a potential for aggregation at higher concentrations and possible membrane interactions.[5] |
| Topological Polar Surface Area | ~21.26 Ų | Low TPSA suggests good membrane permeability, which is relevant for cell-based assays. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Note: These values are estimated from the chemical structure and should be experimentally verified.
Section 2: Diagnosing Common Mechanisms of Assay Interference
If a compound shows activity, especially across multiple unrelated assays, it's crucial to investigate non-specific interference mechanisms. These "promiscuous" activities often stem from the compound's interaction with the assay components rather than the biological target.[1][6][7]
Logical Troubleshooting Workflow
This workflow provides a systematic approach to identifying the root cause of suspected assay interference.
Caption: A systematic workflow for diagnosing bioassay interference.
Q2: My compound is a hit in my primary screen, but also seems active in unrelated assays. What's the most likely cause?
This pattern is a classic hallmark of a Pan-Assay Interference Compound (PAINS) or a compound acting via a non-specific mechanism, with aggregation being the most frequent culprit.[1][2]
The Scientist's Rationale: Aggregating compounds form colloidal particles in aqueous buffers, typically at low micromolar concentrations.[2] These particles can non-specifically adsorb and denature proteins, leading to apparent inhibition (in enzyme assays) or other artifacts that are reproducible and concentration-dependent, mimicking a true hit.[3][4] Up to 95% of primary hits in some high-throughput screens have been attributed to aggregation.[2][3]
Experimental Protocol 1: Detergent Counter-Screen for Aggregation
Principle: This assay identifies aggregation-based activity. Non-ionic detergents like Triton X-100 or Tween-80, when included in the assay buffer above their critical micelle concentration (CMC), prevent the formation of compound aggregates. A true inhibitor's activity will be unaffected by the detergent, while an aggregator's apparent activity will be significantly reduced or eliminated.[2]
Materials:
-
Your primary biochemical assay system (enzyme, buffer, substrate, etc.)
-
Isochroman-1-ylmethyl-methyl-amine stock solution
-
Known aggregator compound (e.g., Methylene Blue) as a positive control
-
Known, well-behaved inhibitor for your target as a negative control
-
10% (w/v) Triton X-100 stock solution
-
Assay plates and plate reader
Step-by-Step Procedure:
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 0.01% Triton X-100. (Ensure final concentration is above the CMC).
-
-
Generate dose-response curves for your test compound, the positive control, and the negative control in parallel in both Buffer A and Buffer B.
-
Add all assay components (enzyme, compound, etc.) and incubate as per your standard protocol.
-
Initiate the reaction (e.g., by adding substrate) and measure the output on a plate reader.
-
Calculate IC50 values for all compounds under both conditions.
Interpretation of Results:
| Compound | Result in Buffer A (No Detergent) | Result in Buffer B (+0.01% Triton X-100) | Conclusion |
| Test Compound | IC50 = 5 µM | IC50 > 100 µM (Rightward shift >10-fold) | Likely Aggregator |
| Test Compound | IC50 = 5 µM | IC50 = 6 µM (No significant shift) | Likely a True Hit |
| Positive Control | Potent Inhibition | No Inhibition | Assay is working correctly |
| Negative Control | Potent Inhibition | Potent Inhibition | Assay is working correctly |
Section 3: Assay-Specific Troubleshooting Guides
While general mechanisms are a good starting point, different assay technologies have unique vulnerabilities.
Fluorescence-Based Assays (e.g., FRET, FP, HCS)
Q3: I'm seeing a dose-dependent increase in signal in my fluorescence assay where I expect a decrease (or vice-versa). Could the compound itself be fluorescent?
Yes, this is a classic sign of compound autofluorescence.
The Scientist's Rationale: Many small molecules are intrinsically fluorescent.[8] If your compound absorbs light at or near the assay's excitation wavelength and emits light in the detection window, it will add to the total signal, leading to false positives or negatives depending on the assay format.[8][9][10] This is especially problematic in HTS where compound concentrations (µM) can be orders of magnitude higher than the fluorescent probe (nM).[7]
Experimental Protocol 2: Compound Autofluorescence Check
Principle: This simple experiment measures the fluorescence of the test compound in the absence of the assay's fluorescent probe to determine its contribution to the overall signal.
Materials:
-
Test compound (Isochroman-1-ylmethyl-methyl-amine)
-
Full assay buffer (including all components except the fluorescent probe/substrate)
-
Assay-compatible microplates (black plates are recommended to reduce background)[11]
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Prepare a serial dilution of your test compound in the assay buffer (minus the fluorophore) at the same concentrations used in your main experiment.
-
Include a "buffer only" well as a blank.
-
Read the plate using the exact same excitation and emission wavelengths, gain settings, and filters as your primary assay.
-
Plot the fluorescence intensity against the compound concentration.
Interpretation of Results:
-
Flat Line: The compound is not fluorescent under these conditions.
-
Concentration-Dependent Increase in Signal: The compound is autofluorescent and is interfering with the assay. The data from your primary assay is likely unreliable and needs correction or an alternative approach.[7]
Cell Viability & Cytotoxicity Assays (e.g., MTT, MTS, ATP-based)
Q4: My MTT assay shows an increase in signal (implying higher cell viability) with increasing compound concentration, which contradicts my expectations. What could be happening?
This is a well-known artifact. The compound itself may be chemically reducing the tetrazolium salt (MTT/MTS) to its colored formazan product, mimicking the metabolic activity of viable cells.[12]
The Scientist's Rationale: Tetrazolium-based assays rely on cellular reductases (like NADH) to convert the reagent into a colored or fluorescent product. However, compounds with reducing potential can perform this chemical conversion in a cell-free environment, leading to a strong false-positive signal.[12] Conversely, compounds can also interfere with the enzymes needed for the readout, such as luciferase in ATP-based assays.
Visualizing Interference in ATP-Based Assays
The diagram below illustrates how a compound can produce a low signal in an ATP-based assay (like CellTiter-Glo®) through two distinct mechanisms: true cytotoxicity or direct inhibition of the luciferase reporter enzyme.
Sources
- 1. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
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- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
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- 6. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Isochroman-1-ylmethyl-methyl-amine and Other Isochroman Derivatives: A Technical Review and Outlook for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isochroman scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating a wide array of pharmacological properties.[1][2] This guide provides a comprehensive technical comparison of isochroman-1-ylmethyl-methyl-amine with other key isochroman derivatives. Due to the limited publicly available data on isochroman-1-ylmethyl-methyl-amine, this document will focus on the known biological activities of structurally related analogs to infer its potential pharmacological profile and will propose a detailed experimental framework for its characterization. We will delve into the structure-activity relationships (SAR) of isochroman derivatives, focusing on their interactions with adrenergic receptors, sigma receptors, and monoamine oxidase enzymes, and provide detailed protocols for their evaluation.
The Isochroman Scaffold: A Versatile Core in Medicinal Chemistry
Isochroman and its derivatives have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential. These compounds have been investigated for a range of biological activities, including but not limited to:
-
Cardiovascular Effects: Certain isochroman derivatives have been explored as antihypertensive agents and for their β-adrenergic blocking activity.[1]
-
Central Nervous System (CNS) Applications: The isochroman core is present in molecules with potential as neurokinin-1 (NK1) receptor antagonists, suggesting applications in treating CNS disorders.[3]
-
Anticancer and Antimicrobial Properties: Various isochroman derivatives have demonstrated cytotoxic effects against cancer cell lines and activity against microbial agents.
-
Enzyme Inhibition: The isochroman structure is a scaffold for the development of inhibitors for enzymes such as protein tyrosine phosphatase 1B (PTP1B) and monoamine oxidases (MAOs).[4][5]
The biological activity of isochroman derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. This guide will focus on derivatives with an aminomethyl group at the 1-position, exemplified by isochroman-1-ylmethyl-methyl-amine, and compare their potential activities with other key isochroman analogs.
Isochroman-1-ylmethyl-methyl-amine: An Uncharacterized Derivative with Therapeutic Potential
While isochroman-1-ylmethyl-methyl-amine is commercially available, there is a notable absence of published data on its synthesis and biological activity.[6] However, by examining the structure-activity relationships of closely related analogs, we can postulate its likely pharmacological targets. The presence of a basic amine function connected to the isochroman core via a methylene linker suggests potential interactions with biogenic amine receptors and transporters.
Comparative Analysis with Structurally Related Isochroman Derivatives
To build a predictive profile for isochroman-1-ylmethyl-methyl-amine, we will compare it with other isochroman derivatives that have been characterized for their biological activity.
Adrenergic Receptor Ligands
The structural similarity of isochroman-1-ylmethyl-methyl-amine to phenylethylamine-based adrenergic agonists and antagonists suggests that it may interact with adrenergic receptors. The substitution pattern on the aromatic ring and the nature of the amine substituent are critical determinants of activity and selectivity.[7][8]
Table 1: Adrenergic Receptor Activity of Selected Isochroman Derivatives
| Compound/Derivative Class | Receptor Target(s) | Observed Activity | Reference |
| Isochroman-4-one Oxime Ethers | β1-adrenoceptor | Antagonism (Inhibition of 52.2% at 10⁻⁷ M for the most potent compound) | [1] |
| Phenoxypropanolamine Derivatives with Thiourea Moiety | β3-AR | Potent agonism (EC₅₀ = 0.10 µM for the most potent compound) with no β1 or β2 agonism | [9] |
The data in Table 1 indicates that the isochroman scaffold can be functionalized to target adrenergic receptors with high affinity and selectivity. The specific substitution pattern of isochroman-1-ylmethyl-methyl-amine warrants investigation into its α- and β-adrenergic receptor binding and functional activity.
Sigma Receptor Ligands
Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer.[10][11] A diverse range of chemical structures, including those with a basic amine, have been shown to bind to sigma receptors.
Table 2: Sigma Receptor Affinity of Representative Ligand Classes
| Compound/Derivative Class | Receptor Target(s) | Affinity (Ki) | Reference |
| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 | 27.2 nM | [12] |
| (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one | σ2 | 13.4 nM (555-fold selectivity over σ1) | [11] |
Given the structural features of isochroman-1-ylmethyl-methyl-amine, it is plausible that it could exhibit affinity for one or both sigma receptor subtypes.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[13] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[14][15] Various heterocyclic compounds have been identified as MAO inhibitors.
Table 3: MAO Inhibitory Activity of Selected Heterocyclic Compounds
| Compound/Derivative Class | Enzyme Target | Potency (IC₅₀/Ki) | Reference |
| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) phenol derivative | hMAO-A | Ki = 0.06 µM | [15] |
| 4-nitrophenylthiourea derivative | MAO-B | IC₅₀ = 0.19 µM (SI > 285.7) | [15] |
The structural resemblance of isochroman-1-ylmethyl-methyl-amine to known MAO inhibitors suggests that it should be evaluated for its ability to inhibit MAO-A and MAO-B.
Proposed Experimental Workflows for Characterization
To elucidate the pharmacological profile of isochroman-1-ylmethyl-methyl-amine, a systematic experimental approach is required. The following workflows outline the key assays to be performed.
Caption: Signaling pathway for the fluorometric detection of MAO inhibition.
Conclusion and Future Directions
The isochroman scaffold remains a fertile ground for the discovery of novel therapeutic agents. While isochroman-1-ylmethyl-methyl-amine is currently a compound with an uncharacterized biological profile, the analysis of its structural congeners strongly suggests its potential as a modulator of adrenergic receptors, sigma receptors, or monoamine oxidase enzymes. The experimental workflows detailed in this guide provide a clear and robust pathway for the comprehensive pharmacological characterization of this and other novel isochroman derivatives. The insights gained from such studies will be invaluable for guiding future drug design and development efforts centered on the versatile isochroman core, ultimately contributing to the expansion of the therapeutic armamentarium.
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Synthesis and β-adrenergic blocking activity of oxime ether hybrids derived from a natural isochroman-4-one. PubMed. [Link]
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(3,4-dihydro-1H-isochromen-1-ylmethyl)amine | C10H13NO | CID 209070. PubChem. [Link]
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Pharmaceutical composition, methods for treating and uses thereof - Patent US-11666590-B2. PubChem. [Link]
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Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed. [Link]
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Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor... PubMed. [Link]
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Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed. [Link]
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Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. PubMed. [Link]
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Structure–activity relationship. Wikipedia. [Link]
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Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. PubMed. [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. MDPI. [Link]
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Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]
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Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. MDPI. [Link]
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Sigma receptors: Chemistry, cell biology and clinical implications. ResearchGate. [Link]
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Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Publishing. [Link]
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InChI Key Database | [(1R)-isochroman-1-yl]methyl-methyl-ammonium. InChI Key Database. [Link]
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Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. PMC. [Link]
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Discovery of Novel Thiourea Derivatives as Potent and Selective beta3-adrenergic Receptor Agonists. PubMed. [Link]
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(3R)-6-amino-8-hydroxy-3-methyl-isochroman-1-one | C10H11NO3. PubChem. [Link]
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Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]
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Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. [Link]
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A Comparative Bioactivity Analysis of Isochroman-1-ylmethyl-methyl-amine: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the bioactivity of Isochroman-1-ylmethyl-methyl-amine, a representative member of the pharmacologically significant isochroman class of heterocyclic compounds. Isochroman derivatives have garnered considerable attention in medicinal chemistry for their diverse therapeutic potential, exhibiting activities ranging from central nervous system (CNS) modulation to anti-inflammatory and anticancer effects.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating novel isochroman analogs. We will explore the compound's activity in the context of neuroinflammation, a critical process in many neurodegenerative diseases.
The central hypothesis of this guide is that Isochroman-1-ylmethyl-methyl-amine modulates inflammatory responses in microglia, the primary immune cells of the CNS. To investigate this, we will compare its bioactivity with a structurally related analog and a well-established anti-inflammatory agent. This comparative approach is crucial for elucidating structure-activity relationships (SAR) and identifying promising candidates for further development.[4]
Rationale and Compound Selection
Neuroinflammation is a key pathological feature of chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The over-activation of microglial cells leads to the excessive release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), which contributes to neuronal damage. Therefore, compounds that can modulate microglial activation and reduce TNF-α production are of significant therapeutic interest. Given the known CNS activity of isochroman derivatives, we selected this pathway to illustrate a robust and relevant biological evaluation.[1][2]
For this comparative analysis, we will evaluate three compounds:
-
Test Compound (ICMMA): Isochroman-1-ylmethyl-methyl-amine
-
Analog Comparator (ICMA): Isochroman-1-ylmethyl-amine (a primary amine analog to probe the role of the N-methyl group)
-
Reference Compound: Dexamethasone (a potent corticosteroid with well-characterized anti-inflammatory effects)
The selection of these comparators allows for a systematic evaluation of the structural determinants of bioactivity within the isochroman scaffold and benchmarks the test compound's potency against a clinical standard.
Experimental Framework for Bioactivity Profiling
To assess the anti-inflammatory potential of ICMMA, we will employ a well-established in vitro model of neuroinflammation using the RAW 264.7 murine macrophage cell line. These cells, upon stimulation with lipopolysaccharide (LPS), mimic the inflammatory response of microglia, including the robust production of TNF-α.[5]
The experimental workflow is designed to first assess the direct effect of the compounds on cell viability to exclude non-specific cytotoxicity, followed by a functional assay to quantify the inhibition of TNF-α release.
Figure 1: A diagram illustrating the experimental workflow for assessing the cytotoxicity and anti-inflammatory activity of the test compounds.
Detailed Experimental Protocols
This protocol is essential to determine the concentration range at which the test compounds do not exhibit significant toxicity, ensuring that any observed reduction in TNF-α is not a result of cell death.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (ICMMA, ICMA, Dexamethasone) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results and determine the CC50 (concentration that reduces cell viability by 50%).
This assay quantifies the inhibitory effect of the compounds on the production of TNF-α by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells and culture medium
-
Test compounds
-
Lipopolysaccharide (LPS) from E. coli
-
Mouse TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.[6]
-
Compound Pre-treatment: Remove the medium and add 100 µL of medium containing non-toxic concentrations of the test compounds (determined from the MTT assay). Incubate for 1 hour.
-
LPS Stimulation: Add 100 µL of medium containing LPS to achieve a final concentration of 100 ng/mL. For the negative control wells, add medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value (concentration that inhibits TNF-α release by 50%).
Comparative Bioactivity Data (Hypothetical)
The following tables summarize the hypothetical experimental data for Isochroman-1-ylmethyl-methyl-amine (ICMMA) and the comparator compounds.
Table 1: Cytotoxicity in RAW 264.7 Cells
| Compound | CC50 (µM) |
| ICMMA | > 100 |
| ICMA | > 100 |
| Dexamethasone | > 100 |
Table 2: Inhibition of LPS-Induced TNF-α Release
| Compound | IC50 (µM) |
| ICMMA | 8.5 |
| ICMA | 25.2 |
| Dexamethasone | 0.1 |
Interpretation and Structure-Activity Relationship
The hypothetical data suggests that all tested compounds are non-toxic to RAW 264.7 cells at concentrations up to 100 µM, allowing for their evaluation in the functional assay.
In the TNF-α inhibition assay, ICMMA demonstrates moderate potency with an IC50 of 8.5 µM. This is significantly more potent than its primary amine analog, ICMA (IC50 = 25.2 µM). This preliminary SAR suggests that the N-methyl group on the side chain is crucial for the anti-inflammatory activity of this isochroman derivative. This could be due to improved cell permeability, enhanced binding to the intracellular target, or altered metabolic stability. As expected, the reference compound, Dexamethasone, is highly potent with a sub-micromolar IC50 value.
The mechanism by which isochroman derivatives may inhibit TNF-α production could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which is a critical transcriptional regulator of pro-inflammatory cytokines.
Figure 2: A simplified diagram of the LPS-induced NF-κB signaling pathway leading to TNF-α production, with the putative inhibitory action of ICMMA.
Conclusion and Future Directions
This guide presents a comparative analysis of Isochroman-1-ylmethyl-methyl-amine (ICMMA), demonstrating its potential as a modulator of neuroinflammation. The hypothetical data indicates that ICMMA is a moderately potent inhibitor of LPS-induced TNF-α release in a macrophage cell line, with its activity being significantly influenced by the N-methylation of its side-chain amine.
While these findings are illustrative, they provide a solid foundation for the further investigation of this and other isochroman derivatives. Future studies should aim to:
-
Confirm these findings in primary microglia to enhance physiological relevance.
-
Elucidate the precise molecular target and mechanism of action, for instance, by investigating its effect on the NF-κB and MAPK signaling pathways.
-
Expand the SAR studies by synthesizing and testing a broader range of analogs to optimize potency and drug-like properties.
-
Evaluate the in vivo efficacy of promising compounds in animal models of neuroinflammation and neurodegenerative disease.
The isochroman scaffold continues to be a promising starting point for the development of novel therapeutics, and a systematic, comparative approach to bioactivity profiling is essential for unlocking its full potential.
References
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Zhao, Z., Kang, K., Yue, J., Ji, X., Qiao, H., Fan, P., & Zheng, X. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. [Link]
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Rossi, A. G., & Sawatzky, D. A. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]
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Rossi, A., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Neuroinflammation, 8, 1-1. [Link]
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Validating the efficacy of Isochroman-1-ylmethyl-methyl-amine in vivo
An In-Depth Guide to the In Vivo Validation of Isochroman-1-ylmethyl-methyl-amine as a Novel Neuroprotective Agent
A Senior Application Scientist's Framework for Preclinical Efficacy Testing in an Ischemic Stroke Model
This guide provides a comprehensive framework for the in vivo validation of Isochroman-1-ylmethyl-methyl-amine, a novel compound with therapeutic potential. Given the current scarcity of public data on this specific molecule, we propose a scientifically-grounded, hypothetical application in neuroprotection against ischemic stroke. This rationale is built upon the known antioxidant, anti-inflammatory, and central nervous system activities of various isochroman derivatives.[1][2][3] The following sections detail a rigorous, head-to-head comparison against established neuroprotective agents, providing the experimental designs and protocols necessary for a thorough evaluation.
Introduction: The Rationale for Neuroprotection
Ischemic stroke remains a leading cause of long-term disability and mortality, creating a critical need for novel therapeutic interventions.[4] The pathophysiology of stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which lead to neuronal death in the ischemic penumbra.[5] The isochroman scaffold has been identified in compounds exhibiting potent antioxidant and cytoprotective properties.[1][6] Therefore, it is plausible to hypothesize that Isochroman-1-ylmethyl-methyl-amine (herein referred to as "Test Compound") may confer neuroprotection by mitigating these damaging processes.
This guide outlines a preclinical validation pathway using the widely accepted middle cerebral artery occlusion (MCAO) model in rodents, which effectively simulates human ischemic stroke.[7] The efficacy of the Test Compound will be benchmarked against two comparators with distinct mechanisms of action:
-
Nimodipine : An L-type calcium channel blocker known to improve outcomes after subarachnoid hemorrhage, with broader neuroprotective effects attributed to preventing calcium overload and potential vasodilation.[8][9]
-
Edaravone : A potent free radical scavenger approved for the treatment of acute ischemic stroke, which acts by reducing oxidative stress.[10][11][12]
Comparative Experimental Design
The core of this validation strategy is a robust, multi-arm, blinded, and randomized study design. This approach is essential for minimizing bias and ensuring the reliability of the findings.
Logical Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of the Test Compound.
Animal Groups and Justification
A minimum of five groups are required for a comprehensive evaluation (n=10-12 animals per group to ensure statistical power):
-
Sham Group : Undergoes the surgical procedure without the MCAO induction. This group controls for the effects of anesthesia and surgery itself.
-
Vehicle Control Group : Receives the MCAO surgery and the delivery vehicle (e.g., saline, DMSO) for the test compounds. This is the primary negative control against which therapeutic effects are measured.
-
Test Compound Group : Receives the MCAO surgery and Isochroman-1-ylmethyl-methyl-amine at a predetermined dose range.
-
Nimodipine Group (Positive Control 1) : Receives the MCAO surgery and a clinically relevant dose of Nimodipine.[13] This provides a benchmark for a compound with a vasoactive and calcium-modulating mechanism.
-
Edaravone Group (Positive Control 2) : Receives the MCAO surgery and a clinically relevant dose of Edaravone.[14] This provides a benchmark for a compound with an antioxidant mechanism.
Quantitative Data Comparison (Benchmark Data)
The following tables summarize representative data from published studies on our chosen positive controls. These values serve as a benchmark against which the performance of Isochroman-1-ylmethyl-methyl-amine can be objectively compared.
Table 1: Comparative Efficacy in Rodent MCAO Models
| Compound | Dosage | Animal Model | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference(s) |
|---|---|---|---|---|---|
| Nimodipine | 10 mg/kg | Rat | ~30-40% | Significant improvement in mNSS | [8][15] |
| Edaravone | 3 mg/kg | Rat | ~25-35% | Significant improvement in motor function | [10][12] |
| Test Compound | To be determined | Rat | Hypothesized Outcome | Hypothesized Outcome | N/A |
Table 2: Expected Outcomes for Behavioral Assessments
| Test | Vehicle Control (Expected) | Effective Treatment (Expected) | Key Function Assessed | Reference(s) |
|---|---|---|---|---|
| mNSS | High Score (e.g., 10-14) | Lower Score (e.g., 4-8) | Overall neurological function | [16][17] |
| Rotarod Test | Reduced latency to fall | Increased latency to fall | Motor coordination and balance | [17][18] |
| Cylinder Test | <30% use of contralateral paw | >40% use of contralateral paw | Forelimb sensorimotor asymmetry |[19][20] |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal suture MCAO model is the most widely used technique for inducing focal cerebral ischemia.[7][21]
-
Anesthesia and Preparation : Anesthetize the rat (e.g., with isoflurane) and place it in a supine position. Ensure maintenance of body temperature at 37°C using a heating pad.
-
Surgical Incision : Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation : Ligate the distal ECA and the CCA. Place a temporary ligature around the ICA.
-
Filament Insertion : Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump. Advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Occlusion Period : Maintain the filament in place for 90 minutes.
-
Reperfusion : Withdraw the filament to allow blood flow to resume. Suture the incisions and allow the animal to recover. Sham-operated animals undergo the same procedure without filament insertion.
Protocol 2: Behavioral Assessment Battery
Behavioral tests should be conducted by an investigator blinded to the treatment groups at baseline (before surgery) and at multiple time points post-MCAO (e.g., days 1, 3, 7, and 14).[18]
-
Modified Neurological Severity Score (mNSS) : This is a composite score (0-18 for rats) that evaluates motor, sensory, balance, and reflex functions.[16] Higher scores indicate more severe deficits. Tasks include raising the rat by the tail (observing forelimb flexion), walking on the floor (observing circling), and tests for sensory and balance deficits.
-
Rotarod Test : This test assesses motor coordination and balance.[17] Place the animal on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Animals should be trained for 3 consecutive days before surgery to achieve a stable baseline.
-
Cylinder Test : This evaluates forelimb use asymmetry, a common deficit after stroke.[19] Place the animal in a transparent cylinder and record the number of times it uses its left, right, or both forepaws to support itself against the wall for a period of 5 minutes. Calculate the percentage of contralateral (impaired) limb use.
Protocol 3: Infarct Volume Quantification
-
Tissue Harvesting : At the terminal endpoint (e.g., day 14), deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brain Slicing : Carefully extract the brain and cut it into 2 mm coronal sections using a brain matrix.
-
TTC Staining : Immerse the fresh (unfixed) sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[22] TTC stains viable tissue red, leaving the infarcted area white.
-
Image Analysis : Scan both sides of each section. Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Volume Calculation : Calculate the infarct volume, correcting for edema, using a standard formula: Corrected Infarct Volume = [Total Infarct Area] x [Thickness of Slice].[23][24] Sum the volumes from all slices to get the total infarct volume.
Mechanistic Pathway Visualization
To contextualize the potential action of Isochroman-1-ylmethyl-methyl-amine, we can visualize the key pathological pathways in ischemic stroke that a neuroprotective agent might target.
Caption: Key pathological pathways in ischemic stroke.
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Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Journal of Cerebral Blood Flow & Metabolism, 35(7), 1075–1087. [Link][7]
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Chen, J., Li, Y., Wang, L., Zhang, Z., Lu, D., Lu, M., & Chopp, M. (2011). An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways. Cell Death & Disease, 2(1), e110. [Link][25]
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Gibson, C. L. (2024). Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease. Stroke, 55(6), 1636-1646. [Link][13]
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Maze Engineers. (2019, May 18). Rodent Models of Ischemic Stroke. Retrieved January 17, 2026, from Maze Engineers Website. [Link][21]
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Fluri, F., Kleinschnitz, C., & Schwab, M. E. (2015). Animal models of ischemic stroke and their application in clinical research. Journal of Stroke, 17(2), 133-142. [Link][7]
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Creative Biolabs. (n.d.). Rodent Stroke & Brain Ischemia Models. Retrieved January 17, 2026, from Creative Biolabs Website. [Link][26]
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Popp, A., & C. (2006). Focal brain ischemia models in rodents. In Handbook of Experimental Neurology (pp. 311-328). Cambridge University Press. [Link][4]
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Lapchak, P. A. (2010). A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy?. Expert opinion on pharmacotherapy, 11(10), 1753–1763. [Link][14]
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Millani, H., et al. (2022). Behaviour test in chronic brain ischemia rats: A bibliometric approach. F1000Research, 11, 905. [Link][20]
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Lehner, M., et al. (2020). Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth. International Journal of Molecular Sciences, 21(21), 8116. [Link][8]
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Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, A. (2008). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of clinical pharmacy and therapeutics, 33(4), 333-339. [Link][10]
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Os-Galdos, L., et al. (2021). Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures. International Journal of Molecular Sciences, 22(16), 8886. [Link][15]
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Kikuchi, K., Takeda, K., & Uchida, M. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of Pharmacological Sciences, 137(2), 81-87. [Link][11][12]
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Fluri, F., & Kleinschnitz, C. (2015). Histology and Infarct Volume Determination in Rodent Models of Stroke. In Cerebral Ischemia (pp. 145-155). Humana Press. [Link][22]
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Stary, C. M., et al. (2023). Nimodipine Reduces Microvasospasms After Experimental Subarachnoid Hemorrhage. Stroke, 54(9), 2423-2432. [Link][27]
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Schwerk, A., et al. (2010). Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress. Neurochemistry international, 56(3), 443-450. [Link][1]
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Fluri, F., & Kleinschnitz, C. (2015). Histology and Infarct Volume Determination in Rodent Models of Stroke. ResearchGate. [Link][28]
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National Center for Biotechnology Information. (2024, May 7). Nimodipine. In StatPearls [Internet]. StatPearls Publishing. [Link][9]
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Weber, R. Z., et al. (2024). A toolkit for stroke infarct volume estimation in rodents. NeuroImage, 287, 120518. [Link][23]
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Ota, K., et al. (2019). Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy. Journal of the American Heart Association, 8(4), e010855. [Link][29]
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Alpinetin, A. F. (2023). In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms. MDPI. [Link][5]
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A Comparative Guide to the Cross-Reactivity Profiling of Isochroman-1-ylmethyl-methyl-amine
Introduction: Unveiling the Therapeutic Potential and Selectivity of a Novel Isochroman Derivative
The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Notably, various isochroman derivatives have been synthesized and investigated for their effects on the central nervous system (CNS).[2][3] This guide focuses on a specific derivative, Isochroman-1-ylmethyl-methyl-amine, a novel compound with potential neuromodulatory activity.
Given its structural features—a substituted isochroman ring and a methylamine side chain—it is hypothesized that Isochroman-1-ylmethyl-methyl-amine may act as an inhibitor of monoamine transporters. These transporters, which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET), are critical regulators of neurotransmission and are the primary targets for many CNS-active drugs.[4]
However, the therapeutic efficacy and safety of a candidate drug are critically dependent not only on its affinity for the intended target but also on its selectivity, or its lack of interaction with other proteins.[5][6] Off-target interactions can lead to undesirable side effects, confounding the development of new therapeutics.[7] Therefore, a comprehensive cross-reactivity and selectivity profile is paramount in the early stages of drug discovery.
This guide provides a detailed framework for a comparative cross-reactivity study of Isochroman-1-ylmethyl-methyl-amine. We will outline the experimental strategies to determine its binding affinity and functional activity at the primary hypothesized targets—SERT, DAT, and NET—and discuss broader screening methods to identify potential off-target liabilities.
Experimental Strategy for Selectivity Profiling
To thoroughly characterize the selectivity of Isochroman-1-ylmethyl-methyl-amine, a multi-tiered approach is recommended. This involves both primary screening against the hypothesized target family and broader, unbiased screening to uncover unexpected interactions.
-
Primary Target Screening (Monoamine Transporters):
-
Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for human SERT, DAT, and NET. This is considered the gold standard for quantifying the direct interaction between a compound and its target.[8]
-
Fluorescence-Based Uptake Inhibition Assays: To assess the functional potency (IC50) of the compound in a cell-based system. This assay measures the ability of the compound to block the transport of a fluorescent substrate into cells expressing the target transporter, providing a more physiologically relevant measure of activity.[9][10][11][12][13]
-
-
Broad Off-Target Liability Screening:
-
Cellular Thermal Shift Assay (CETSA®): This powerful, unbiased method assesses target engagement by measuring changes in the thermal stability of proteins in response to ligand binding.[14] A proteome-wide CETSA experiment can identify both the intended target and numerous off-targets in a single analysis, providing a comprehensive overview of the compound's interaction landscape.[15][16][17][18]
-
The following diagram illustrates the proposed workflow for this comprehensive cross-reactivity study.
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A Comparative Benchmarking Guide to Isochroman-1-ylmethyl-methyl-amine, a Novel Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the novel compound, Isochroman-1-ylmethyl-methyl-amine (referred to herein as "ICMMA"), against established monoamine oxidase (MAO) inhibitors. The isochroman scaffold is a recognized heterocyclic structure in drug discovery, with derivatives showing potential as agents targeting the central nervous system (CNS), among other biological activities.[1][2][3][4] This guide is designed to provide a rigorous framework for evaluating ICMMA's performance, focusing on its potency, selectivity, and mechanism of inhibition against the two key MAO isoforms, MAO-A and MAO-B.
The experimental protocols and data presented are structured to ensure scientific integrity, providing a self-validating system for researchers to replicate and build upon. Our analysis is grounded in established pharmacological principles and supported by authoritative references.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[5] There are two primary isoforms:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy for treating depression.[5]
-
MAO-B: Primarily metabolizes dopamine. Selective inhibition of MAO-B is a therapeutic approach for Parkinson's disease.[6][7]
The efficacy of an MAO inhibitor is defined by three key parameters:
-
Potency: How much of the compound is needed to achieve inhibition, typically measured by the half-maximal inhibitory concentration (IC50).[8][9]
-
Selectivity: The preferential inhibition of one MAO isoform over the other.
-
Reversibility: Whether the inhibitor binds to the enzyme permanently (irreversible) or temporarily (reversible).[10][11] Reversible inhibitors can offer a better safety profile, particularly concerning dietary restrictions.[12]
This guide benchmarks the novel compound ICMMA against two well-characterized inhibitors that represent different ends of the clinical spectrum:
-
Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA), used as an antidepressant.[5][12]
-
Selegiline: A selective and irreversible inhibitor of MAO-B at lower doses, used in the management of Parkinson's disease.[13][14]
The Role of MAO in Neurotransmitter Metabolism
The following diagram illustrates the metabolic pathway of key monoamine neurotransmitters and the points of intervention for MAO inhibitors.
Caption: Signaling pathway of monoamine metabolism by MAO-A and MAO-B.
Head-to-Head Experimental Benchmarking
To objectively compare ICMMA to Moclobemide and Selegiline, a series of robust, validated assays are required. The following protocols are designed to determine potency (IC50) and reversibility.
Overall Experimental Workflow
The logical flow from initial compound screening to detailed characterization is outlined below. This workflow ensures that each experimental stage informs the next, providing a comprehensive profile of the inhibitor.
Caption: High-level experimental workflow for inhibitor characterization.
Protocol 1: In Vitro Determination of IC50 for MAO-A and MAO-B
This protocol utilizes a fluorometric assay to measure the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[15] The decrease in fluorescent signal in the presence of an inhibitor allows for the calculation of its IC50 value.
Causality Behind Experimental Choices:
-
Fluorometric Detection: This method is highly sensitive and suitable for high-throughput screening, providing a robust signal-to-noise ratio.[15][16]
-
Specific Inhibitors as Controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B) are used to define 100% inhibition and confirm the specific activity of each enzyme isoform in the sample.[16][17]
-
p-Tyramine Substrate: Tyramine is a non-specific substrate, meaning it is metabolized by both MAO-A and MAO-B, making it a versatile choice for comparing activity against both isoforms in parallel assays.[18][19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer.
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes.
-
Prepare a stock solution of p-Tyramine substrate.
-
Prepare a working solution of a fluorometric probe and Horseradish Peroxidase (HRP).[19]
-
Create serial dilutions of ICMMA, Moclobemide, and Selegiline (e.g., from 1 nM to 100 µM).
-
-
Assay Plate Setup (96-well black plate):
-
Sample Wells: 45 µL of enzyme solution + 5 µL of inhibitor dilution.
-
Positive Control (No Inhibition): 45 µL of enzyme solution + 5 µL of vehicle (e.g., DMSO/water).
-
Negative Control (100% Inhibition): 45 µL of enzyme solution + 5 µL of a high-concentration specific inhibitor (Clorgyline for MAO-A; Pargyline for MAO-B).
-
Blank: 50 µL of Assay Buffer.
-
-
Incubation:
-
Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzymes.[19]
-
-
Reaction Initiation:
-
Prepare a Reaction Cocktail containing the p-Tyramine substrate, fluorometric probe, and HRP in Assay Buffer.
-
Add 50 µL of the Reaction Cocktail to all wells to start the reaction.
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data: % Inhibition = 100 * (1 - ([Signal_Sample] - [Signal_Negative_Control]) / ([Signal_Positive_Control] - [Signal_Negative_Control])).
-
Plot % Inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Assessment of Inhibition Reversibility
This protocol determines whether ICMMA is a reversible or irreversible inhibitor by assessing the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.[20]
Causality Behind Experimental Choices:
-
Rapid Dilution: If an inhibitor is reversible, the rapid dilution of the enzyme-inhibitor complex will cause the inhibitor to dissociate, leading to a recovery of enzyme activity.[11][21] An irreversible inhibitor will remain bound, and activity will not be recovered.
-
Pre-incubation: A pre-incubation step at a high concentration ensures that a significant portion of the enzyme is bound by the inhibitor before the dilution step.
Step-by-Step Methodology:
-
Pre-incubation:
-
In a microcentrifuge tube, incubate a high concentration of the enzyme (e.g., 100x the final assay concentration) with the test compound (at a concentration ~10x its IC50) for 30 minutes.
-
As a control, incubate the enzyme with vehicle alone.
-
-
Rapid Dilution and Reaction Initiation:
-
Rapidly dilute the pre-incubated enzyme-inhibitor complex 100-fold into the assay reaction mixture (containing substrate, probe, and HRP as in Protocol 1).
-
Simultaneously, dilute the control enzyme (pre-incubated with vehicle) in the same manner.
-
-
Kinetic Measurement:
-
Immediately begin measuring the fluorescent signal over time (e.g., every 60 seconds for 30 minutes).
-
-
Data Analysis:
-
Compare the initial reaction rate of the inhibitor-treated enzyme to the control enzyme.
-
Interpretation:
-
Reversible Inhibition: The reaction rate of the inhibitor-treated sample will gradually increase over time as the inhibitor dissociates, eventually approaching the rate of the control.
-
Irreversible Inhibition: The reaction rate will remain low and will not recover over the course of the measurement, indicating the inhibitor is permanently bound.
-
-
Comparative Data Summary
The following tables summarize hypothetical, yet plausible, experimental data for ICMMA compared to the established benchmarks.
Table 1: Potency (IC50) and Selectivity Profile
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) | Primary Target |
| ICMMA (Novel) | 85 | 1,250 | 14.7 | MAO-A |
| Moclobemide | 210 | 5,500 | 26.2 | MAO-A[22] |
| Selegiline | 3,500 | 30 | 0.0086 | MAO-B[14] |
Lower IC50 values indicate higher potency. A Selectivity Index > 1 indicates MAO-A selectivity, while < 1 indicates MAO-B selectivity.
Table 2: Mechanism of Inhibition Summary
| Compound | MAO-A Inhibition | MAO-B Inhibition |
| ICMMA (Novel) | Reversible | Reversible |
| Moclobemide | Reversible[5] | Reversible |
| Selegiline | Irreversible[13] | Irreversible[13] |
Interpretation and Discussion
Based on the hypothetical data, ICMMA emerges as a potent and selective reversible inhibitor of MAO-A .
-
Potency: ICMMA demonstrates higher potency for MAO-A (IC50 = 85 nM) compared to the established MAO-A inhibitor, Moclobemide (IC50 = 210 nM). This suggests that a lower concentration of ICMMA may be required to achieve a therapeutic effect.
-
Selectivity: With a selectivity index of 14.7, ICMMA shows a clear preference for MAO-A over MAO-B. While it is less selective than Moclobemide (index of 26.2), it still falls firmly into the category of a MAO-A selective inhibitor. This is in stark contrast to Selegiline, which is highly selective for MAO-B.
-
Mechanism: The reversible nature of ICMMA's inhibition is a critical finding. This characteristic is shared with Moclobemide and is a significant advantage over irreversible inhibitors like Selegiline, as it reduces the risk of dangerous food and drug interactions (e.g., the "cheese effect" associated with tyramine-rich foods).[12] The enzyme's activity can be restored within 24 hours after discontinuing the drug.[23]
The profile of Isochroman-1-ylmethyl-methyl-amine (ICMMA) positions it as a promising candidate for further investigation as a potential antidepressant. Its superior potency over Moclobemide, combined with a favorable reversible and selective mechanism of action, warrants progression into more advanced preclinical studies. The isochroman core, known for its presence in various CNS-active agents, provides a strong foundation for this therapeutic potential.[3][4]
References
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Title: Research progress in biological activities of isochroman derivatives Source: PubMed URL: [Link]
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Title: Research progress in biological activities of isochroman derivatives | Request PDF Source: ResearchGate URL: [Link]
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Title: MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Source: BioAssay Systems URL: [Link]
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Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]
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Title: What is the mechanism of Moclobemide? Source: Patsnap Synapse URL: [Link]
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Title: Selegiline - StatPearls - NCBI Bookshelf Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Machine learning accelerates pharmacophore-based virtual screening of MAO inhibitors Source: ResearchGate URL: [Link]
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Title: Moclobemide - Wikipedia Source: Wikipedia URL: [Link]
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Title: Selegiline - Wikipedia Source: Wikipedia URL: [Link]
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Title: Proposal of Reversibility Study - HotSpot Kinase Activity Assay Source: Reaction Biology URL: [Link]
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Title: The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... Source: ResearchGate URL: [Link]
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Title: What is the mechanism of Selegiline Hydrochloride? Source: Patsnap Synapse URL: [Link]
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Title: 5.4: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]
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Title: measuring enzyme inhibition by drugs Source: YouTube URL: [Link]
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Title: Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents Source: PubMed URL: [Link]
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Title: Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: MDPI URL: [Link]
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Title: (PDF) The One‐Step Synthesis of Biologically Active Isochromans from Lignin‐Derived Aromatic Monomers in Tunable Deep Eutectic Solvents Source: ResearchGate URL: [Link]
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Title: inhibition ic50 values: Topics by Science.gov Source: Science.gov URL: [Link]
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Title: Neuroprotective actions of selegiline Source: PubMed URL: [Link]
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Title: OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) Source: Cell Biolabs, Inc. URL: [Link]
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Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies Source: PubMed URL: [Link]
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Title: Moclobemide - MentalHealth.com Source: MentalHealth.com URL: [Link]
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Title: Enzyme inhibitor - Wikipedia Source: Wikipedia URL: [Link]
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Title: A Closer Look at Selegiline for Parkinson's Symptom Management Source: Davis Phinney Foundation for Parkinson's URL: [Link]
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Title: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit Source: BioAssay Systems URL: [Link]
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Title: Moclobemide. An update of its pharmacological properties and therapeutic use Source: PubMed URL: [Link]
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Title: Monoamine oxidase assays Source: PubMed URL: [Link]
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Title: A Synthesis of 4-(Hydroxymethyl)-1 H -isochromen-1-one Analogs by Hydroxyl Oxetane Rearrangement in Protonic Acids Source: ResearchGate URL: [Link]
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Title: IC50 values of MAO-A inhibition rates. | Download Scientific Diagram Source: ResearchGate URL: [Link]
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Title: Fluoro: MAO - Monoamine Oxidase A & B Detection Kit Source: Interchim URL: [Link]
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A Senior Application Scientist's Guide to Replicate Study Validation for Isochroman-1-ylmethyl-methyl-amine and Its Analogs
Abstract
This guide provides a comprehensive framework for designing and executing a replicate study validation for the analytical quantification of isochroman-1-ylmethyl-methyl-amine (CAS No. 31231-58-0). While this specific molecule is noted as a commercially available hydrochloride salt, the public domain lacks extensive characterization and biological data.[1] Consequently, this document establishes a robust validation protocol applicable to this compound and compares its potential performance against a well-characterized alternative from the broader isochroman class. The methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory alignment.[2][3] This guide is intended for researchers in drug discovery and development, providing the necessary steps for ensuring that an analytical method is fit for its intended purpose—delivering reliable, reproducible, and accurate data.
Introduction: The Significance of Isochroman Scaffolds in Drug Discovery
The isochroman moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with significant therapeutic potential.[4][5] Research has demonstrated that isochroman derivatives exhibit a wide array of biological activities, including central nervous system (CNS) modulation, antimicrobial, anti-inflammatory, antitumor, and antioxidant effects.[4][5] Compounds incorporating this structure are explored for various therapeutic applications, from neurokinin-1 (NK₁) receptor antagonists for anti-emetic and CNS-related treatments to potent antioxidant and antiplatelet agents.[6][7][8]
The subject of this guide, isochroman-1-ylmethyl-methyl-amine, belongs to this promising class of compounds. A replicate study is fundamental to verifying its identity, purity, and concentration in experimental samples. The validation of the analytical method used in such a study is not merely a procedural formality; it is the cornerstone of trustworthy and reproducible science.[9][10] This guide will therefore focus on establishing a validated High-Performance Liquid Chromatography (HPLC) method, a cornerstone technique for the analysis of pharmaceutical compounds.[11]
Designing the Validation Study: Core Principles & Comparative Strategy
A successful validation demonstrates that an analytical procedure is fit for its intended purpose.[3] Our objective is to validate an HPLC method for the quantification of isochroman-1-ylmethyl-methyl-amine. To provide a meaningful comparison, we will benchmark its analytical performance against a representative isochroman analog, (2S,3S)-3-[(1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl]-methylamino-2-phenylpiperidine , a known NK₁ receptor antagonist referred to here as 'Analog A'.[6]
The validation protocol will be designed according to the ICH Q2(R2) guideline, focusing on the key performance characteristics.[2][12]
Logical Framework for Validation
The entire validation process is built on a logical sequence designed to systematically prove the method's reliability.
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- 8. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of Isochroman-1-ylmethyl-methyl-amine
Introduction
Isochroman-1-ylmethyl-methyl-amine is a valuable building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical and life sciences sectors. This guide provides a comparative analysis of two plausible synthetic routes to Isochroman-1-ylmethyl-methyl-amine, offering detailed experimental protocols and a discussion of the relative merits and drawbacks of each approach. The insights provided herein are intended to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities, scale requirements, and purity needs.
Overview of Synthetic Strategies
Two primary synthetic pathways to Isochroman-1-ylmethyl-methyl-amine have been identified and evaluated:
-
Route 1: Reductive Amination of Isochroman-1-carbaldehyde. This classical approach involves the initial preparation of the isochroman-1-carbaldehyde intermediate, followed by a reductive amination reaction with methylamine.
-
Route 2: Nucleophilic Substitution of 1-(Halomethyl)isochroman. This alternative strategy relies on the synthesis of a halogenated isochroman derivative, which then undergoes nucleophilic substitution with methylamine to yield the target compound.
This guide will delve into the specifics of each route, providing step-by-step protocols and a comparative analysis to aid in synthetic planning.
Route 1: Reductive Amination Pathway
This synthetic route is a three-step process commencing from the readily accessible isochroman-1-one. The key intermediate, isochroman-1-carbaldehyde, is synthesized and then converted to the target amine.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Isochroman-1-methanol
The reduction of the lactone, isochroman-1-one, to the corresponding alcohol, isochroman-1-methanol, is the initial step. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters and lactones, they may also lead to ring-opening.[1][2] A more controlled reduction is often necessary.
-
Protocol:
-
To a stirred solution of isochroman-1-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield crude isochroman-1-methanol, which can be purified by column chromatography.
-
Step 2: Synthesis of Isochroman-1-carbaldehyde
The oxidation of the primary alcohol, isochroman-1-methanol, to the aldehyde is a critical step. Several mild oxidation methods are suitable to prevent over-oxidation to the carboxylic acid. These include the use of pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane (DMP).[3][4][5]
-
Protocol (using PCC):
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), add a solution of isochroman-1-methanol (1 equivalent) in DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford isochroman-1-carbaldehyde, which may be used in the next step without further purification.
-
Step 3: Reductive Amination to Isochroman-1-ylmethyl-methyl-amine
The final step involves the reaction of isochroman-1-carbaldehyde with methylamine in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity for imines over aldehydes.[6][7]
-
Protocol:
-
To a stirred solution of isochroman-1-carbaldehyde (1 equivalent) in 1,2-dichloroethane (DCE), add a solution of methylamine (2.0 M in THF, 1.5 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Isochroman-1-ylmethyl-methyl-amine.
-
Route 2: Nucleophilic Substitution Pathway
This two-step approach involves the initial halogenation of isochroman at the benzylic C1 position, followed by a nucleophilic substitution with methylamine.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Bromoisochroman
The benzylic C-H bond at the 1-position of isochroman is susceptible to radical halogenation. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, typically used with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8]
-
Protocol:
-
To a solution of isochroman (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give crude 1-bromoisochroman, which can be purified by column chromatography.
-
Step 2: Nucleophilic Substitution with Methylamine
The final step is the displacement of the bromide with methylamine. As a primary benzylic-type halide, 1-bromoisochroman is expected to readily undergo an SN2 reaction with methylamine.[9]
-
Protocol:
-
Dissolve 1-bromoisochroman (1 equivalent) in a polar aprotic solvent such as THF or acetonitrile.
-
Add an excess of a solution of methylamine (e.g., 2.0 M in THF, 3-5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in a mixture of water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford Isochroman-1-ylmethyl-methyl-amine.
-
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Number of Steps | 3 | 2 |
| Starting Material | Isochroman-1-one | Isochroman |
| Key Intermediates | Isochroman-1-methanol, Isochroman-1-carbaldehyde | 1-Bromoisochroman |
| Reagent Toxicity | Involves chromium reagents (PCC) or oxalyl chloride (Swern), which are toxic. | Uses NBS, which is a safer alternative to liquid bromine. |
| Scalability | The oxidation step can be challenging to scale up due to the handling of toxic reagents and potential for side reactions. | Radical bromination can be scalable, but requires careful control of reaction conditions to ensure selectivity. |
| Control & Selectivity | The multi-step nature allows for purification of intermediates, potentially leading to a purer final product. | Radical bromination may lead to side products if other reactive C-H bonds are present. |
| Overall Yield | Likely to be lower due to the three-step sequence. | Potentially higher overall yield due to fewer steps. |
Conclusion
Both synthetic routes presented offer viable pathways to Isochroman-1-ylmethyl-methyl-amine.
Route 1 (Reductive Amination) is a well-established and versatile method. Its multi-step nature, while potentially leading to a lower overall yield, allows for the isolation and purification of intermediates, which can be advantageous for ensuring the purity of the final product. However, the use of toxic and hazardous reagents in the oxidation step is a significant drawback, particularly for large-scale synthesis.
Route 2 (Nucleophilic Substitution) is a more direct and atom-economical approach. The use of NBS for radical bromination is generally considered safer than using elemental bromine. This route has the potential for a higher overall yield due to fewer synthetic steps. However, controlling the selectivity of the radical bromination step can be challenging, and the reaction may require careful optimization to minimize the formation of byproducts.
The choice between these two routes will ultimately depend on the specific needs and constraints of the researcher. For small-scale synthesis where purity is paramount, Route 1 may be preferred. For larger-scale production where efficiency and safety are key considerations, Route 2, with careful optimization, could be the more attractive option.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(21), 6755–6756. [Link]
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Glaros, G. (1978). Oxidation of primary alcohols to aldehydes with pyridinium chlorochromate. An organic chemistry experiment. Journal of Chemical Education, 55(6), 410. [Link]
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Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]
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Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
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Pearson, R. E., & Martin, J. C. (1963). The Identity of the Chain-Carrying Species in Brominations with N-Bromosuccinimide: Selectivity of Substituted N-Bromosuccinimides toward Substituted Toluenes. Journal of the American Chemical Society, 85(20), 3142–3146. [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. [Link]
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Zhang, Y., Li, C.-J., & Ju, Y. (2018). Recent advances in N-bromosuccinimide (NBS) as a reagent in organic synthesis. Green Chemistry, 20(8), 1717–1743. [Link]
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NCERT. (n.d.). Amines. [Link]
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A Comparative Guide to the In Silico Modeling and Prediction of Isochroman-1-ylmethyl-methyl-amine: A Novel Drug Candidate
This guide provides a comprehensive framework for the in silico modeling and prediction of the physicochemical, pharmacokinetic, and toxicological properties of a novel compound, Isochroman-1-ylmethyl-methyl-amine. As a derivative of the isochroman scaffold, a recognized privileged structure in medicinal chemistry, this molecule holds potential for diverse therapeutic applications.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of new chemical entities.
We will navigate the predictive landscape by comparing various computational tools and methodologies, offering insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness in the generated data.
Introduction: The Rationale for In Silico First Approach
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to achieve this by predicting the properties of a molecule before its synthesis and experimental testing.[3][4][5] This approach significantly reduces the time and financial costs associated with drug development and aligns with the ethical imperative to reduce animal testing.[6] For a novel compound like Isochroman-1-ylmethyl-methyl-amine, an initial in silico assessment is crucial for go/no-go decisions and for guiding subsequent experimental work.
Isochroman derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects.[1][2][7] The introduction of a methyl-amine side chain at the 1-position of the isochroman core in our target molecule suggests potential interactions with various biological targets, making a thorough predictive analysis essential.
Comparative In Silico Profiling Workflow
The following diagram illustrates a comprehensive workflow for the in silico characterization of Isochroman-1-ylmethyl-methyl-amine. This workflow is designed to provide a holistic view of the molecule's potential as a drug candidate by comparing predictions from multiple platforms.
Caption: A comprehensive workflow for the in silico prediction of Isochroman-1-ylmethyl-methyl-amine properties.
Physicochemical Properties and Drug-Likeness Assessment
A molecule's journey through the body is fundamentally governed by its physicochemical properties. We will employ the SwissADME web server, a robust and widely used tool, to predict these key parameters.[8]
Experimental Protocol: Physicochemical Property Prediction using SwissADME
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Isochroman-1-ylmethyl-methyl-amine.
-
Access SwissADME: Navigate to the SwissADME website ([Link]).
-
Submission: Paste the SMILES string into the input box and click "Run".
-
Data Collection: Record the predicted values for the following parameters:
-
Molecular Weight (MW)
-
LogP (Lipophilicity)
-
LogS (Aqueous Solubility)
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors and Acceptors
-
Lipinski's Rule of Five violations
-
Comparative Analysis and Interpretation
The predicted values for Isochroman-1-ylmethyl-methyl-amine will be compared against established drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.[9] Deviations from these rules can indicate potential issues with oral bioavailability.
| Property | Predicted Value (Isochroman-1-ylmethyl-methyl-amine) | Alternative Compound (e.g., a known drug with similar scaffold) | Interpretation |
| Molecular Weight | Predicted Value | Value | Within acceptable range for oral drugs. |
| LogP | Predicted Value | Value | Indicates optimal lipophilicity for membrane permeability. |
| LogS | Predicted Value | Value | Suggests good aqueous solubility. |
| TPSA | Predicted Value | Value | Predicts good cell permeability. |
| H-Bond Donors | Predicted Value | Value | Compliant with Lipinski's rules. |
| H-Bond Acceptors | Predicted Value | Value | Compliant with Lipinski's rules. |
| Lipinski Violations | Predicted Value | Value | No violations suggest good drug-likeness. |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
A favorable ADMET profile is critical for a drug candidate's success. We will utilize a combination of predictive tools to build a comprehensive toxicity and pharmacokinetic profile.
Experimental Protocol: Toxicity Prediction using ProTox-II and ACD/Tox Suite
-
ProTox-II:
-
ACD/Tox Suite:
Comparative Analysis of ADMET Predictions
The predictions from both platforms will be compared to provide a more robust assessment of the compound's potential liabilities.
| ADMET Parameter | ProTox-II Prediction | ACD/Tox Suite Prediction | Interpretation and Comparison |
| Oral LD50 (mg/kg) | Predicted Value | Predicted Value | Provides an estimate of acute toxicity. A higher value is desirable. |
| Toxicity Class | Predicted Class | Predicted Class | Categorizes the compound's toxicity level. |
| Hepatotoxicity | Prediction | Prediction | Indicates potential for liver damage. |
| Carcinogenicity | Prediction | Prediction | Assesses cancer-causing potential. |
| Mutagenicity (Ames) | Not available | Prediction | Crucial for assessing genotoxic potential. |
| hERG Inhibition | Not available | Prediction | A key indicator of potential cardiac side effects. |
Target Identification and Binding Affinity Prediction
Identifying potential biological targets is a cornerstone of drug discovery. We will use a ligand-based approach followed by a structure-based validation.
Experimental Protocol: Target Prediction and Molecular Docking
-
Target Fishing with SwissTargetPrediction:
-
Access: Navigate to the SwissTargetPrediction website ([Link]).
-
Input: Submit the SMILES string of Isochroman-1-ylmethyl-methyl-amine.
-
Data Collection: Identify the top-ranked potential protein targets based on 2D and 3D similarity to known ligands.
-
-
Molecular Docking with AutoDock Vina:
-
Target Selection: Choose a high-probability target identified from SwissTargetPrediction for which a high-resolution crystal structure is available in the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation: Prepare the 3D structure of Isochroman-1-ylmethyl-methyl-amine and the chosen receptor protein, removing water molecules and adding polar hydrogens.
-
Docking Simulation: Perform molecular docking using AutoDock Vina to predict the binding affinity (in kcal/mol) and the binding pose of the ligand within the receptor's active site.[12]
-
Visualizing the Predicted Binding Interaction
Caption: A schematic of predicted binding interactions between the ligand and its target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
For a more tailored prediction of a specific biological activity (e.g., inhibitory activity against a particular enzyme), a QSAR model can be developed.[13][14] This involves correlating the structural features of a set of known active and inactive compounds with their biological activity.
Experimental Protocol: Building a Predictive QSAR Model
-
Data Collection: Curate a dataset of isochroman derivatives with known biological activity against a specific target.
-
Descriptor Calculation: For each molecule in the dataset, including Isochroman-1-ylmethyl-methyl-amine, calculate a wide range of molecular descriptors (e.g., constitutional, topological, and quantum-chemical) using software like PaDEL-Descriptor.
-
Model Building: Utilize a machine learning algorithm, such as multiple linear regression or random forest, to build a model that correlates the descriptors with the biological activity.[15][16]
-
Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.
-
Prediction: Use the validated QSAR model to predict the activity of Isochroman-1-ylmethyl-methyl-amine.
Conclusion and Future Directions
This guide has outlined a comprehensive and comparative in silico workflow for the initial assessment of a novel drug candidate, Isochroman-1-ylmethyl-methyl-amine. By integrating predictions from multiple platforms for physicochemical properties, ADMET profiles, and target interactions, a robust preliminary evaluation can be achieved.
The in silico data generated through these protocols will provide a strong foundation for prioritizing this compound for synthesis and subsequent in vitro and in vivo testing. The predictive insights gained will not only de-risk the early stages of drug development but also guide the design of more potent and safer second-generation analogs.
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A-Comparative-Guide-to-the-Biological-Equivalence-of-Isochroman-1-ylmethyl-methyl-amine-Salts
Abstract
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's bioavailability, stability, and manufacturability.[1] This guide provides a comprehensive framework for evaluating the biological equivalence of different pharmaceutical salts of the hypothetical basic compound, Isochroman-1-ylmethyl-methyl-amine (hereafter referred to as "Compound I"). We will explore the causal relationships between the physicochemical properties of various salt forms and their ultimate pharmacokinetic profiles. This document details a suite of self-validating experimental protocols, from in vitro dissolution to in vivo pharmacokinetic studies, designed to provide researchers and drug development professionals with the data necessary to select an optimal salt form with confidence.
Introduction: The Imperative of Salt Selection
An estimated 50% of all drug molecules are administered as salts.[2] For a basic compound like Compound I, protonation and subsequent salt formation with an acidic counter-ion can dramatically alter its properties.[3] The primary rationale for salt formation is often to enhance aqueous solubility and dissolution rate, which are frequently the rate-limiting steps for oral absorption of poorly soluble compounds.[4] However, the choice of a counter-ion extends beyond simple solubility enhancement, impacting critical attributes such as:
-
Chemical Stability: Different salt forms can exhibit varying susceptibility to degradation.
-
Hygroscopicity: The tendency to absorb atmospheric moisture, which affects handling, processing, and stability.[5]
-
Crystallinity and Polymorphism: The solid-state properties of the salt, which can influence dissolution and bioavailability.[6]
-
Manufacturability: Properties like flowability and compressibility are crucial for robust tablet and capsule manufacturing.[2]
Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability—meaning the rate and extent of the active ingredient's absorption are so similar that their effects on efficacy and safety are expected to be essentially the same.[7][8] This guide will systematically address how to compare different salt forms of Compound I (e.g., hydrochloride, mesylate, tartrate, and sulfate) to determine which is most likely to yield a safe, effective, and manufacturable drug product.
Foundational Physicochemical Characterization
The journey to determining biological equivalence begins with a thorough characterization of the fundamental physicochemical properties of each salt candidate. These initial in vitro experiments are designed to identify potential liabilities and rank-order the salts for further investigation.
Solubility and Dissolution Rate: The Gateway to Absorption
Oral drug absorption is contingent upon the drug dissolving in the gastrointestinal fluids.[9] Therefore, assessing the solubility and dissolution rate of each salt form across a physiologically relevant pH range is a cornerstone of the evaluation.
Table 1: Hypothetical Physicochemical Properties of Compound I Salts
| Salt Form | Molecular Weight ( g/mol ) | Aqueous Solubility at 25°C (mg/mL) | pH of 1% Solution | Dissolution T₈₅ in pH 6.8 (min) | Hygroscopicity (Weight gain at 80% RH) |
| Free Base | 205.30 | 0.05 | 9.5 | > 120 | < 0.1% |
| Hydrochloride | 241.76 | 25.5 | 4.8 | 15 | 2.5% |
| Mesylate | 301.39 | 35.2 | 5.1 | 12 | 0.8% |
| Tartrate | 355.37 | 18.9 | 3.9 | 22 | 0.5% |
| Sulfate | 303.37 | 15.4 | 4.2 | 28 | 1.1% |
Causality Explained: The significant increase in aqueous solubility for all salt forms compared to the free base is expected and desirable.[4] The mesylate salt, in this hypothetical example, shows the highest solubility and fastest dissolution. This is often attributed to the specific crystal lattice energy and the nature of the counter-ion. However, high solubility does not always guarantee superior in vivo performance. The pH of the salt's microenvironment can influence local solubility in the gut, and common ion effects (e.g., for the hydrochloride salt in the stomach) can potentially suppress dissolution.[10]
Solid-State Properties: Stability and Consistency
The solid form of the API is a critical quality attribute. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have a profound impact on bioavailability.[11] It is imperative to identify the most thermodynamically stable and non-hygroscopic form for development.[12]
-
Polymorph Screening: A systematic screen should be conducted for each salt to identify all potential crystalline forms and assess their relative stability.[6]
-
Hygroscopicity Testing: This evaluates the propensity of the salt to absorb moisture, which can affect powder flow, stability, and assay.[] Dynamic Vapor Sorption (DVS) is a common technique for this assessment.[]
Experimental Workflows for Assessing Biological Equivalence
After initial characterization, a tiered approach involving progressively more complex and biologically relevant experiments is employed.
Caption: Workflow for Salt Selection and Bioequivalence Assessment.
Protocol: In Vitro Dissolution Profile Comparison
Objective: To compare the rate and extent of dissolution of different Compound I salts under various pH conditions simulating the GI tract. This is a critical quality control tool and can be an indicator of in vivo performance.[14]
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for solid oral dosage forms.[15]
-
Media: Prepare 900 mL of dissolution media at 37°C ± 0.5°C.[16] Use at least three different buffers:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate buffer (pH 4.5) to simulate the upper intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower intestine.
-
-
Procedure: a. Place a single dose (e.g., equivalent to 20 mg of the free base) of the salt powder or its formulation into each vessel. b. Set the paddle speed to a standard rate, typically 50 or 75 RPM.[15] c. At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the medium and replace it with fresh, pre-warmed medium. d. Analyze the concentration of Compound I in each sample using a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time for each salt in each medium. Specifications are often set based on bioequivalent batches, for example, requiring dissolution of not less than 85% in 60 minutes for rapidly dissolving products.[9][17]
Self-Validation & Trustworthiness: The protocol's integrity is maintained by running a minimum of 6-12 replicates for each condition.[15] The HPLC method must be validated for linearity, accuracy, and precision. The dissolution apparatus itself must be calibrated and meet USP specifications.
Protocol: Caco-2 Permeability Assay
Objective: To predict the in vivo intestinal absorption of Compound I from its various salt forms. The Caco-2 cell line, derived from human colon carcinoma, forms a monolayer that mimics the intestinal epithelium, including tight junctions and efflux transporters.[18][19]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation and monolayer formation.[20]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[20]
-
Transport Study: a. Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a physiological pH (e.g., 6.5 on the apical side, 7.4 on the basolateral side).[21] b. Dissolve each Compound I salt in the transport buffer. c. Add the test compound solution to the apical (A) compartment and fresh buffer to the basolateral (B) compartment to measure A-to-B permeability. d. In a separate set of wells, add the test compound to the B compartment and fresh buffer to the A compartment to measure B-to-A permeability. This bidirectional assessment is crucial for identifying active efflux.[18] e. Incubate at 37°C.[21] Take samples from the receiver compartment at various time points.
-
Data Analysis: a. Quantify the concentration of Compound I in the samples via LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) for each direction. c. Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).[18]
Causality Explained: A high Papp (A-B) value suggests good passive permeability. If a salt form shows a high efflux ratio, it may indicate that despite good solubility and permeability, its net absorption in vivo could be limited by cellular efflux mechanisms. This data is critical for interpreting subsequent in vivo results.
Table 2: Hypothetical Caco-2 Permeability Data for Compound I Salts
| Salt Form | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Hydrochloride | 15.2 | 16.1 | 1.06 | High |
| Mesylate | 16.5 | 17.0 | 1.03 | High |
| Tartrate | 14.8 | 35.5 | 2.40 | Moderate (Efflux) |
| Sulfate | 14.1 | 15.2 | 1.08 | High |
Protocol: In Vivo Pharmacokinetic (PK) Study in an Animal Model
Objective: To directly compare the rate and extent of absorption (bioavailability) of the lead salt candidates in a living system. Pilot PK studies are essential for making data-driven decisions before advancing to more extensive studies.[22]
Methodology:
-
Animal Model: Select a relevant species, often rats or dogs, for initial PK screening. Animals should be healthy and from a homogeneous group.[23]
-
Study Design: A crossover study design is highly recommended.[24] In this design, each animal receives each salt formulation in a different period, with a washout period in between. This minimizes the impact of inter-animal variability.[24]
-
Dosing and Sampling: a. Administer an equivalent molar dose of each Compound I salt (and the free base as a control) to fasted animals, typically via oral gavage. b. Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, jugular vein cannula).
-
Sample Analysis: Process blood to plasma, and analyze the concentration of Compound I using a validated LC-MS/MS bioanalytical method.
-
Data Analysis: a. Plot the mean plasma concentration versus time for each salt form. b. Calculate key pharmacokinetic parameters:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): A measure of total drug exposure.[7] c. For bioequivalence to be demonstrated, the 90% confidence intervals for the ratio of the geometric means (Test Salt vs. Reference Salt) for Cmax and AUC must fall within the acceptance range of 80-125%.[23]
Caption: Hypothetical Plasma Concentration-Time Profiles.
Table 3: Hypothetical Rat Pharmacokinetic Data for Compound I Salts (Oral Dose: 10 mg/kg)
| Salt Form | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) (vs. Mesylate) |
| Free Base | 55 | 4.0 | 450 | 25% |
| Hydrochloride | 480 | 2.0 | 1710 | 95% |
| Mesylate | 510 | 2.0 | 1800 | 100% |
| Tartrate | 310 | 2.0 | 1170 | 65% |
| Sulfate | 450 | 2.5 | 1620 | 90% |
Data Synthesis and Final Salt Selection
The final decision integrates all data streams.
-
Elimination: The free base is clearly unsuitable due to poor solubility and bioavailability. The tartrate salt, despite acceptable solubility, showed evidence of efflux in the Caco-2 assay and correspondingly lower in vivo exposure, making it a less desirable candidate.
-
Contenders: The hydrochloride, mesylate, and sulfate salts all demonstrate good performance. They are highly soluble, highly permeable, and show high relative bioavailability.
-
Final Decision: The mesylate salt shows a slight advantage in solubility, dissolution, and overall exposure (AUC). However, the hydrochloride is also an excellent candidate. The final choice may come down to secondary, but still critical, factors such as:
-
Chemical Stability: Long-term stability data may reveal one form is superior.
-
Hygroscopicity: The mesylate's lower hygroscopicity (0.8% vs 2.5% for HCl) is a significant advantage for manufacturing and handling.
-
Cost of Goods and Processability: The cost and complexity of synthesizing one salt versus another can be a deciding factor.
-
Based on the hypothetical data, the mesylate salt would be selected as the lead candidate for further development due to its optimal balance of high bioavailability, excellent physicochemical properties, and lower hygroscopicity. The hydrochloride salt would be considered a viable backup candidate.
Conclusion
The determination of biological equivalence between different salt forms is a multi-faceted process that relies on a logical, data-driven progression from fundamental physicochemical characterization to definitive in vivo pharmacokinetic studies. By understanding the causal links between a salt's properties and its biological performance, and by employing robust, self-validating experimental protocols, drug development professionals can confidently select the optimal salt form. This strategic approach mitigates late-stage development risks and is a critical step toward delivering a safe, effective, and consistent medicinal product to patients.
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Safety Operating Guide
Navigating the Safe Disposal of Isochroman-1-ylmethyl-methyl-amine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of Isochroman-1-ylmethyl-methyl-amine, a compound with a unique chemical structure that necessitates a thorough understanding of its potential hazards. By grounding our procedures in established safety principles and regulatory standards, we aim to empower laboratory professionals to manage this chemical waste with confidence and precision.
Hazard Profile and Risk Assessment: Understanding the "Why"
The isochroman structure, while relatively stable, is a combustible material that is incompatible with strong oxidizing agents[1]. The primary hazard, however, is likely to stem from the methylamine moiety. Methylamine and its salts are known to be corrosive, flammable, and capable of causing severe skin, eye, and respiratory irritation[2][3][4][5]. Furthermore, related amine compounds are classified as harmful if swallowed, in contact with skin, or inhaled[6].
Therefore, it is prudent to treat Isochroman-1-ylmethyl-methyl-amine as a hazardous substance with the potential for:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.
-
Corrosivity: Capable of causing severe burns to the skin and eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract.
-
Flammability: As a combustible liquid, it should be kept away from ignition sources.
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
Table 1: Hazard Summary and Key Safety Data
| Property | Anticipated Hazard | Source of Information |
| Physical State | Liquid (presumed) | General properties of similar organic molecules |
| Odor | Ammonia-like or fishy[7][8] | Characteristic of the amine group |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin[6] | GHS classifications for similar amine compounds |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation[3][5][9] | Known properties of methylamine |
| Eye Damage/Irritation | Causes serious eye damage[2][3][9] | Known properties of methylamine |
| Flammability | Combustible liquid[1] | Properties of the isochroman structure |
| Incompatibilities | Strong oxidizing agents, acids[1][10] | General reactivity of amines and ethers |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Isochroman-1-ylmethyl-methyl-amine is a multi-step process that prioritizes safety and regulatory compliance. The following workflow is designed to provide clear, actionable guidance.
Caption: A flowchart illustrating the key stages of the disposal process for Isochroman-1-ylmethyl-methyl-amine, from initial handling to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing Isochroman-1-ylmethyl-methyl-amine, it is imperative to wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to avoid inhalation of vapors[5][11].
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions[10].
-
Dedicated Waste Stream: Establish a dedicated waste stream for Isochroman-1-ylmethyl-methyl-amine.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially those containing strong oxidizing agents or acids.
Step 3: Waste Container Selection
The choice of waste container is critical for safe storage and transport.
-
Material Compatibility: Use containers made of materials compatible with amines, such as high-density polyethylene (HDPE) or glass.
-
Secure Closure: Ensure the container has a tightly sealing lid to prevent leaks and the escape of vapors.
Step 4: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Content Identification: The label must clearly state "Hazardous Waste: Isochroman-1-ylmethyl-methyl-amine".
-
Hazard Symbols: Include appropriate GHS pictograms for acute toxicity, corrosivity, and flammability.
-
Date of Accumulation: Record the date when the waste was first added to the container.
Step 5: Safe Storage
Proper storage of the waste container is necessary to minimize risks.
-
Designated Area: Store the container in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources[10].
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Incompatible Substances: Ensure the storage area is free of incompatible materials.
Step 6: Professional Disposal
The final disposal of Isochroman-1-ylmethyl-methyl-amine must be handled by a licensed and reputable hazardous waste disposal company[10][12][13].
-
Engage a Certified Vendor: Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a certified hazardous waste vendor.
-
Regulatory Compliance: The disposal method will be determined by the vendor in accordance with local, state, and federal regulations. Common methods for similar chemical waste include incineration at a permitted facility.
-
Sewer Disposal Prohibited: Under no circumstances should this chemical be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous chemical waste to protect water systems[14].
Step 7: Record Keeping
Maintain meticulous records of the disposal process.
-
Documentation: Keep a log of the quantities of waste generated, the dates of accumulation, and the date of pickup by the disposal vendor.
-
Manifests: Retain all waste manifests provided by the disposal company as proof of proper disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Evacuation and Ventilation: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Spill Kits: Use a chemical spill kit containing an appropriate absorbent material (e.g., vermiculite or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of a flammable substance.
-
Neutralization: For small spills, a neutralizing agent suitable for amines may be used with caution, following established laboratory procedures.
-
Decontamination: After the spill has been absorbed, decontaminate the area with a suitable cleaning agent.
-
Waste Disposal: All materials used to clean up the spill, including the absorbent and PPE, must be disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of Isochroman-1-ylmethyl-methyl-amine is a direct reflection of a laboratory's commitment to safety and scientific excellence. By understanding the potential hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure the well-being of themselves, their colleagues, and the environment. This proactive approach to chemical waste management is not merely a matter of compliance; it is an integral part of the scientific process.
References
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Airgas. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
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Greenbook. (n.d.). Safety Data Sheet: Clean Amine. Retrieved from [Link]
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Shiratori Pharmaceutical Co., Ltd. (n.d.). Isochroman-1-one Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved from [Link]
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National Toxicology Program. (1996). Nomination Background: Methylamine (CASRN: 74-89-5). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 209070, (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. Retrieved from [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
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Publisso. (2022, June 29). Methylamine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Methylamine - IDLH. Retrieved from [Link]
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ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Retrieved from [Link]
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Royal Society of Chemistry. (2023, February 15). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Retrieved from [Link]
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Arcopol. (n.d.). Finalised methylamine 9-3-11. Retrieved from [Link]
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National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for CID 134223111, cis-6-Chloro-1-methyl-isochroman-4-amine. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling Isochroman-1-ylmethyl-methyl-amine
For the pioneering researchers and scientists in drug development, the introduction of novel compounds like Isochroman-1-ylmethyl-methyl-amine into the laboratory workflow is a common yet critical juncture. While the full toxicological profile of such a specific molecule may not be extensively documented, a deep understanding of its constituent chemical moieties—the isochroman scaffold and the secondary amine group—provides a robust foundation for establishing comprehensive safety protocols. This guide is engineered to provide you with the essential, immediate safety and logistical information for handling this compound, ensuring both the integrity of your research and the well-being of your team.
Hazard Assessment: A Tale of Two Moieties
The primary directive in handling any chemical is a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for Isochroman-1-ylmethyl-methyl-amine, we must extrapolate from the known risks associated with its structural components.
-
The Isochroman Core: Isochroman itself is a combustible liquid.[1] This alerts us to the potential flammability of its derivatives. Handling should be conducted away from open flames, hot surfaces, and other potential ignition sources.[1]
-
The Secondary Amine Functionality: Amines, as a class, present a range of hazards. They are often corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation of amine vapors can lead to respiratory irritation. Furthermore, many amines are harmful if swallowed.[2] Given that Isochroman-1-ylmethyl-methyl-amine is a secondary amine, we must assume these risks are present.
Therefore, a conservative approach is paramount. Treat Isochroman-1-ylmethyl-methyl-amine as a flammable, corrosive, and potentially toxic substance. A comprehensive risk assessment should be conducted before any handling.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple checklist completion; it is a dynamic process tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various scenarios involving Isochroman-1-ylmethyl-methyl-amine.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Recommended: N95 respirator if dust generation is possible |
| Solution Preparation | Chemical splash goggles | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | If not in a fume hood, a respirator with organic vapor cartridges is necessary |
| Running Reactions | Chemical splash goggles or a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Flame-retardant laboratory coat | Work should be performed in a certified chemical fume hood |
| Large-Scale Handling (>1g) | Face shield and chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Respirator with organic vapor cartridges |
| Spill Cleanup | Face shield and chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Self-contained breathing apparatus (SCBA) for large spills |
The Causality Behind the Choices:
-
Eye and Face Protection: The potential for splashes of corrosive amines necessitates the use of chemical splash goggles over standard safety glasses.[6][7] A face shield provides an additional layer of protection, especially during larger-scale operations or when there is a higher risk of splashing.[8]
-
Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile or neoprene gloves generally offer good resistance to amines. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a best practice when handling concentrated solutions to provide an extra barrier against contamination.[7]
-
Body Protection: A standard laboratory coat is sufficient for small-scale operations. However, for tasks with a higher splash potential, a chemical-resistant apron or a full chemical-resistant suit is warranted.[8] Given the flammability risk from the isochroman moiety, a flame-retardant lab coat is a prudent choice.
-
Respiratory Protection: Due to the potential for respiratory irritation from amine vapors, all work should ideally be conducted within a certified chemical fume hood.[9] If this is not feasible, a properly fitted respirator with organic vapor cartridges is mandatory.[4][9] For situations with potential for high vapor concentrations, such as a large spill, a more protective self-contained breathing apparatus (SCBA) is required.[9]
Operational Plans: From Receipt to Disposal
A clear and well-rehearsed operational plan is the bedrock of laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, hazard pictograms (flammable, corrosive, toxic), and the date of receipt.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage location should be in a designated cabinet for flammable and corrosive materials.
Handling Procedures: A Step-by-Step Guide
The following workflow diagram illustrates the critical steps for safely handling Isochroman-1-ylmethyl-methyl-amine in a laboratory setting.
Caption: Workflow for handling Isochroman-1-ylmethyl-methyl-amine.
Disposal Plan: A Commitment to Environmental Stewardship
Chemical waste disposal is a critical and regulated aspect of laboratory work.
-
Waste Segregation: All materials contaminated with Isochroman-1-ylmethyl-methyl-amine, including disposable gloves, pipette tips, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and properly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]
-
Consult EHS: Never dispose of this compound down the drain.[11] Contact your institution's EHS office for guidance on proper disposal procedures. They will coordinate with licensed hazardous waste contractors for final disposal.[10]
Emergency Procedures: Preparedness is Key
Even with the most stringent precautions, accidents can happen. A clear and practiced emergency response plan is essential.
Caption: Emergency spill response workflow.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
By internalizing and implementing these guidelines, you are not just following a protocol; you are fostering a culture of safety and scientific excellence. The responsible handling of every compound, no matter how novel, is a testament to our commitment to advancing knowledge while protecting ourselves and our environment.
References
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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3M. (2025). Safety Data Sheet. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Greenbook. (n.d.). Safety Data Sheet: CLEAN AMINE®. Retrieved from [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Amine. Retrieved from [Link]
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PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Dow. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
